Stearic acid-13C18
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-HXPQJNGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584438 | |
| Record name | (~13~C_18_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-83-8 | |
| Record name | (~13~C_18_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287100-83-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Stearic Acid-¹³C₁₈ for Researchers, Scientists, and Drug Development Professionals
Abstract
Stearic acid-¹³C₁₈ is a stable isotope-labeled form of stearic acid, a ubiquitous saturated fatty acid. Its incorporation of eighteen carbon-13 atoms makes it an invaluable tool in metabolic research, particularly in the fields of lipidomics and metabolic flux analysis. This technical guide provides a comprehensive overview of the chemical properties of Stearic acid-¹³C₁₈, detailed experimental protocols for its application, and visualizations of relevant metabolic pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this powerful tracer to elucidate the complexities of fatty acid metabolism in health and disease.
Introduction to Stearic Acid-¹³C₁₈
Stearic acid, or octadecanoic acid, is an 18-carbon saturated fatty acid found in abundance in animal and vegetable fats.[1] Its isotopically labeled counterpart, Stearic acid-¹³C₁₈, contains the stable, non-radioactive isotope ¹³C at all 18 carbon positions. This uniform labeling allows for the precise tracking and quantification of stearic acid and its metabolic derivatives within biological systems using mass spectrometry-based techniques.
The primary application of Stearic acid-¹³C₁₈ is as a metabolic tracer to investigate pathways of fatty acid uptake, synthesis, and catabolism.[1] It also serves as a robust internal standard for the accurate quantification of endogenous stearic acid and other lipids in complex biological samples, such as plasma, tissues, and cell cultures.[1] Its use is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique for determining the rates of metabolic reactions within a cell.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of Stearic acid-¹³C₁₈ is essential for its effective use in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | ¹³C₁₈H₃₆O₂ | [2] |
| Linear Formula | ¹³CH₃(¹³CH₂)₁₆¹³COOH | [2] |
| CAS Number | 287100-83-8 | [1][2] |
| Molecular Weight | 302.35 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 68-70 °C | [2] |
| Boiling Point | 361 °C | [2] |
| Isotopic Purity | ≥99 atom % ¹³C | [2] |
| Chemical Purity | ≥97-99% | [2][3] |
| Solubility | Soluble in organic solvents such as alcohols, phenyls, and alkyl acetates. Insoluble in water. | [4] |
| Storage Temperature | Room temperature, away from light and moisture. | [2][3] |
Experimental Protocols
The following sections provide detailed methodologies for the application of Stearic acid-¹³C₁₈ in metabolic research. These protocols are intended as a guide and may require optimization based on the specific experimental system and analytical instrumentation.
Metabolic Labeling of Cultured Cells with Stearic Acid-¹³C₁₈
This protocol describes the general procedure for introducing Stearic acid-¹³C₁₈ into cultured cells to trace its metabolic fate.
Materials:
-
Stearic acid-¹³C₁₈
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., cancer cell line, primary hepatocytes)
-
Phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Nitrogen gas or vacuum concentrator
Procedure:
-
Preparation of Stearic Acid-¹³C₁₈-BSA Complex:
-
Dissolve Stearic acid-¹³C₁₈ in a small volume of ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).
-
While vortexing the BSA solution, slowly add the ethanolic solution of Stearic acid-¹³C₁₈.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile filter the complex solution through a 0.22 µm filter.
-
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and grow for 24 hours.
-
Remove the growth medium and replace it with fresh medium containing the Stearic acid-¹³C₁₈-BSA complex at the desired final concentration (e.g., 10-100 µM).
-
Incubate the cells for a specified period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
-
-
Cell Harvesting and Lipid Extraction:
-
After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold methanol to the culture dish to cover the cells and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and water in a specific ratio (e.g., Methanol:Chloroform:Water, 2:1:0.8 v/v/v).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass vial.
-
Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
-
Sample Preparation for Analysis:
-
The dried lipid extract can be reconstituted in an appropriate solvent for direct infusion mass spectrometry or further processed for chromatographic separation.
-
Analysis of ¹³C-Labeled Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization and analysis of fatty acids from the lipid extract.
Materials:
-
Dried lipid extract from section 3.1
-
Methanolic HCl or BF₃-Methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., polar column for FAMEs)
Procedure:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a known volume of methanolic HCl or BF₃-Methanol.
-
Incubate the mixture at 60-80°C for 1-2 hours to convert fatty acids to their methyl esters.
-
After cooling to room temperature, add water and hexane to the tube.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Wash the hexane layer with a saturated NaCl solution.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer the final hexane extract to a GC vial.
-
Inject an aliquot of the sample into the GC-MS system.
-
Use a temperature gradient program to separate the FAMEs based on their chain length and degree of saturation.
-
The mass spectrometer is used to detect the mass-to-charge ratio (m/z) of the eluting FAMEs. The incorporation of ¹³C will result in a mass shift in the molecular ion and fragment ions, allowing for the quantification of labeled species.
-
Analysis of ¹³C-Labeled Lipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the analysis of intact complex lipids containing the ¹³C-labeled stearoyl chain.
Materials:
-
Dried lipid extract from section 3.1
-
LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)
-
Appropriate mobile phases (e.g., acetonitrile, isopropanol, water with additives like formic acid and ammonium formate)
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use a gradient elution program to separate different lipid classes and species.
-
The mass spectrometer is operated in a data-dependent or targeted (e.g., Multiple Reaction Monitoring - MRM) mode to identify and quantify the lipids containing the ¹³C₁₈-stearoyl moiety. The precursor and product ion masses will be shifted by +18 Da compared to their unlabeled counterparts.
-
Signaling and Metabolic Pathways
Stearic acid is not merely an energy source but also a signaling molecule and a precursor for other important lipids. Its metabolism is intricately linked to cellular health and disease.
Stearoyl-CoA Desaturase (SCD) Pathway and Mitochondrial Regulation
One of the key metabolic fates of stearic acid is its conversion to oleic acid (18:1n-9), a monounsaturated fatty acid. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD). The balance between stearic acid and oleic acid is crucial for membrane fluidity, lipid droplet formation, and cellular signaling. Recent research has also highlighted a direct role for dietary stearic acid in regulating mitochondrial dynamics. Ingestion of stearic acid has been shown to promote mitochondrial fusion, a process critical for maintaining mitochondrial health and function.
Caption: Metabolic fate of Stearic Acid-¹³C₁₈ and its role in mitochondrial regulation.
Experimental Workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a sophisticated technique that uses stable isotope labeling to quantify the rates (fluxes) of metabolic pathways. Stearic acid-¹³C₁₈ can be used as a tracer in ¹³C-MFA to specifically probe fatty acid metabolism.
Caption: General workflow for ¹³C-Metabolic Flux Analysis using Stearic Acid-¹³C₁₈.
Applications in Drug Development
The study of fatty acid metabolism is critical in various therapeutic areas, including oncology, metabolic diseases, and cardiovascular disorders. Stearic acid-¹³C₁₈ can be employed in several stages of drug development:
-
Target Identification and Validation: By tracing the metabolic fate of stearic acid, researchers can identify key enzymes and pathways that are dysregulated in disease states, presenting them as potential drug targets.
-
Mechanism of Action Studies: For compounds that are designed to modulate lipid metabolism, Stearic acid-¹³C₁₈ can be used to elucidate the specific mechanism by which the drug exerts its effect.
-
Pharmacodynamic Biomarker Development: The flux of ¹³C from stearic acid into various metabolic pools can serve as a dynamic biomarker to assess the in vivo efficacy of a drug candidate.
-
Preclinical and Clinical Research: Stable isotope tracers like Stearic acid-¹³C₁₈ are safe for use in human studies, allowing for the translation of metabolic findings from preclinical models to clinical trials.
Conclusion
Stearic acid-¹³C₁₈ is a versatile and powerful tool for probing the intricacies of fatty acid metabolism. Its utility as a metabolic tracer and an internal standard enables precise and quantitative measurements that are essential for advancing our understanding of cellular physiology and disease pathophysiology. The protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of Stearic acid-¹³C₁₈ in a wide range of research and drug development endeavors. As analytical technologies continue to evolve, the application of stable isotope tracers will undoubtedly play an increasingly important role in the future of biomedical research.
References
- 1. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 3. Reactome | Fatty acid metabolism [reactome.org]
- 4. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of Stearic Acid-¹³C₁₈ Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of Stearic acid-¹³C₁₈ powder, a stable isotope-labeled compound crucial for metabolic research and as an internal standard in quantitative analyses. This document outlines its key physical properties, detailed experimental protocols for their determination, and visual workflows to ensure accurate and reproducible results in a laboratory setting.
Core Physical and Chemical Properties
Stearic acid-¹³C₁₈ is a saturated fatty acid where all 18 carbon atoms are the ¹³C isotope. This isotopic labeling makes it an invaluable tracer for metabolic flux analysis and pharmacokinetic studies, allowing researchers to distinguish it from its naturally abundant counterpart.
Quantitative Data Summary
The physical properties of Stearic acid-¹³C₁₈ powder are summarized in the table below. These values are compiled from various technical data sheets and may vary slightly between suppliers.
| Property | Value |
| Chemical Formula | (¹³C)₁₈H₃₆O₂ |
| Molecular Weight | ~302.35 g/mol [1][2] |
| Appearance | White to off-white solid powder[3][4] |
| Melting Point | 68-70 °C[1][5] |
| Boiling Point | 361 °C[1][5] |
| Solubility | - Insoluble in water[4][6]. - Soluble in organic solvents such as ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)[6][7]. |
| Isotopic Purity | ≥98 atom % ¹³C[1][2] |
| Chemical Purity | ≥97%[2][8] |
Storage and Handling
For long-term stability, Stearic acid-¹³C₁₈ powder should be stored at -20°C for up to three years.[3] For shorter periods, it can be stored at room temperature in a dry, well-ventilated area, away from light and moisture.[1][2][8]
Experimental Protocols for Physical Characterization
The following sections detail the standardized methodologies for determining the key physical characteristics of Stearic acid-¹³C₁₈ powder.
Determination of Visual Appearance
Objective: To qualitatively assess the physical appearance of the powder, including its color and form.
Methodology (Based on USP <797>):
-
Place a small, representative sample of the Stearic acid-¹³C₁₈ powder on a clean, dry, white surface.
-
Visually inspect the sample under a consistent light source (e.g., 2000-3750 lux) against both a black and a white background.[9]
-
Observe and record the color (e.g., white, off-white) and form (e.g., crystalline powder, fine powder) of the substance.
-
Note the presence of any visible foreign particulates or discoloration.[10] The sample should be free of inappropriate visible matter.[10]
Melting Point Determination
Objective: To determine the temperature range over which the Stearic acid-¹³C₁₈ powder transitions from a solid to a liquid.
Methodology (Based on USP <741> Class Ia):
-
Ensure the Stearic acid-¹³C₁₈ powder is completely dry. If necessary, dry it over a suitable desiccant for at least 16 hours.[3]
-
Finely powder the substance.
-
Pack the dry powder into a capillary glass tube (sealed at one end) to a height of 2.5-3.5 mm.[1]
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.[7]
-
Record the temperature at which the substance is first observed to collapse against the side of the tube (the beginning of the melting range).[1]
-
Record the temperature at which the substance becomes completely liquid (the end of the melting range).[1]
Solubility Determination
Objective: To determine the solubility of Stearic acid-¹³C₁₈ powder in various solvents.
Methodology:
-
Weigh a precise amount of Stearic acid-¹³C₁₈ powder (e.g., 10 mg) and place it into a small test tube or vial.[11]
-
Add a measured volume of the desired solvent (e.g., 1 mL of ethanol) to the test tube.[11]
-
Vigorously shake or vortex the mixture for 30-60 seconds.[12]
-
Allow the mixture to stand and visually inspect for any undissolved solid.
-
If the solid has completely dissolved, the substance is soluble at that concentration.
-
If the solid has not dissolved, incrementally add more solvent, mixing thoroughly after each addition, until the solid dissolves completely. Record the total volume of solvent used.
-
If the solid does not dissolve after adding a significant volume of solvent (e.g., 10 mL), it can be considered sparingly soluble or insoluble in that solvent.
-
Repeat this process for each solvent to be tested (e.g., water, DMF, DMSO).
Applications in Research and Development
The well-characterized physical properties of Stearic acid-¹³C₁₈ are fundamental to its application in various research fields:
-
Metabolic Studies: Its defined solubility allows for the preparation of accurate stock solutions for cell culture media or for in vivo administration, enabling precise tracing of fatty acid metabolism.
-
Drug Development: As an internal standard in mass spectrometry-based assays, its high purity and known characteristics ensure reliable quantification of unlabeled stearic acid in biological matrices.
-
Lipidomics: Understanding its physical properties is essential for its use in creating standardized lipid mixtures and for calibrating analytical instrumentation.
This guide provides the essential data and methodologies for the effective use and quality control of Stearic acid-¹³C₁₈ powder in a research and development setting. Adherence to these standardized protocols will ensure the generation of reliable and reproducible scientific data.
References
- 1. thinksrs.com [thinksrs.com]
- 2. nslanalytical.com [nslanalytical.com]
- 3. uspbpep.com [uspbpep.com]
- 4. scribd.com [scribd.com]
- 5. measurlabs.com [measurlabs.com]
- 6. imrtest.com [imrtest.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. caiready.com [caiready.com]
- 10. ARL Bio Pharma | USP – Release Testing [arlok.com]
- 11. scribd.com [scribd.com]
- 12. saltise.ca [saltise.ca]
A Guide to Commercial Suppliers and Research Applications of Stearic Acid-13C18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and research applications of Stearic acid-13C18. Stearic acid, a ubiquitous saturated fatty acid, plays a crucial role in cellular metabolism and signaling. The stable isotope-labeled variant, this compound, serves as a powerful tracer in metabolic research, enabling detailed investigation of fatty acid uptake, synthesis, and catabolism. This guide is intended to assist researchers in sourcing high-quality this compound and in designing and executing experiments to explore its metabolic fate and impact on cellular signaling pathways.
Commercial Suppliers of this compound
A variety of reputable suppliers offer this compound for research purposes. The products are typically characterized by high isotopic and chemical purity, ensuring reliable and reproducible experimental outcomes. Below is a comparative table summarizing the specifications from prominent commercial suppliers.
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Format | Applications |
| Cambridge Isotope Laboratories, Inc. | Stearic acid (U-13C18, 98%) | 287100-83-8 | 98% | 97% | Individual | Lipidomics, Metabolism, Metabolomics[1] |
| Stearic acid, sodium salt (U-¹³C₁₈, 98%) | 2482467-25-2 | 98% | 97% | Individual | Lipidomics, Metabolism, Metabolomics[2] | |
| Sigma-Aldrich | This compound | 287100-83-8 | 99 atom % 13C | 99% (CP) | Powder | Research |
| Stearic acid-18-13C | N/A | 99 atom % 13C | N/A | N/A | Research[3] | |
| MedchemExpress | This compound | 287100-83-8 | ≥98.0% | N/A | Solid | Research[4] |
| Cayman Chemical | Stearic Acid-13C | 85541-42-0 | N/A | ≥98% | Crystalline Solid | Internal Standard |
| BOC Sciences | Stearic acid, ethyl ester-[13C18] | N/A | 98% | N/A | N/A | Metabolic Research[5] |
Key Research Applications and Experimental Protocols
This compound is a versatile tool for tracing the metabolic flux of fatty acids in various biological systems. Its applications span from in vitro cell culture models to in vivo animal studies, providing critical insights into lipid metabolism in health and disease.
Metabolic Flux Analysis (MFA)
Metabolic flux analysis using 13C-labeled substrates is a cornerstone technique for quantifying the rates of metabolic pathways. This compound allows researchers to trace the flow of carbon atoms through central carbon metabolism, providing a detailed picture of fatty acid utilization.
Experimental Workflow for In Vitro Metabolic Flux Analysis:
Detailed Protocol for In Vitro Labeling and Sample Preparation:
-
Cell Culture: Plate cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) in appropriate culture medium and grow to the desired confluency.
-
Labeling: Replace the culture medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific experimental goals and cell type.
-
Metabolic Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution, such as 80% methanol, to the cells.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Perform liquid-liquid extraction to separate polar and nonpolar metabolites. A common method involves adding chloroform and water to the methanol extract, followed by centrifugation to achieve phase separation.
-
Sample Preparation for LC-MS/MS: The lipid-containing organic phase is collected, dried under a stream of nitrogen, and reconstituted in a solvent compatible with liquid chromatography-mass spectrometry (LC-MS/MS) analysis, such as a mixture of isopropanol and acetonitrile.
Tracing Fatty Acid Metabolism in Animal Models
In vivo studies using this compound provide a systemic view of fatty acid distribution, storage, and oxidation. These studies are crucial for understanding the physiological and pathophysiological roles of stearic acid in the context of a whole organism.
Experimental Workflow for In Vivo Fatty Acid Tracing:
Detailed Protocol for In Vivo Administration and Tissue Analysis:
-
Animal Model: Select an appropriate animal model based on the research question (e.g., wild-type mice, genetic models of metabolic disease).
-
Tracer Administration: Administer this compound via a suitable route, such as oral gavage mixed with a carrier oil or intravenous infusion. The dose and administration route will influence the kinetics of tracer distribution.
-
Sample Collection: At predetermined time points after tracer administration, collect blood samples and tissues of interest (e.g., liver, adipose tissue, muscle). Tissues should be snap-frozen in liquid nitrogen to preserve the metabolic state.
-
Lipid Extraction: Homogenize the tissues and perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Analysis: Analyze the lipid extracts by LC-MS/MS or gas chromatography-mass spectrometry (GC-MS) to determine the enrichment of 13C in stearic acid and its downstream metabolites (e.g., oleic acid, triglycerides, phospholipids).
Investigating Signaling Pathways with this compound
The metabolic fate of stearic acid is intricately linked to key signaling pathways that regulate cellular energy homeostasis and lipid metabolism. By tracing the incorporation of this compound into various lipid species, researchers can infer the activity of these pathways.
De Novo Lipogenesis and its Regulation by SREBP-1c and ChREBP
De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors. This pathway is tightly regulated by the transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). This compound can be used to trace the elongation of newly synthesized fatty acids.
Fatty Acid β-Oxidation and its Regulation by AMPK
Fatty acid β-oxidation is the catabolic process by which fatty acids are broken down to produce energy. AMP-activated protein kinase (AMPK), a key energy sensor, promotes fatty acid oxidation. Tracing the disappearance of this compound from cellular lipid pools can provide a measure of its oxidation rate.
By utilizing this compound in well-designed experiments, researchers can gain valuable insights into the intricate regulation of fatty acid metabolism and its role in various physiological and disease states. This guide serves as a starting point for sourcing the necessary materials and for developing robust experimental protocols to advance our understanding of lipid biology.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. researchgate.net [researchgate.net]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
A Technical Guide to Stearic Acid-¹³C₁₈: Isotopic Purity and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of stearic acid-¹³C₁₈, a crucial tool in metabolic research and drug development. We will delve into its isotopic and chemical purity, the analytical techniques used for its characterization, and detailed experimental protocols. This guide is intended to equip researchers with the necessary information to confidently utilize stearic acid-¹³C₁₈ in their studies.
Understanding Stearic Acid-¹³C₁₈
Stearic acid-¹³C₁₈ is a stable isotope-labeled version of stearic acid, a saturated long-chain fatty acid. In this molecule, all 18 carbon atoms are the heavy isotope ¹³C. This labeling makes it an invaluable tracer for studying fatty acid metabolism, as its journey through biological systems can be monitored by analytical techniques that differentiate between isotopes.[1] Its applications range from investigating fatty acid uptake and oxidation to its incorporation into complex lipids.[2][3][4] Furthermore, its well-defined mass difference from its unlabeled counterpart makes it an excellent internal standard for quantitative analysis by mass spectrometry.[1]
Isotopic and Chemical Purity
The utility of stearic acid-¹³C₁₈ as a tracer and standard is directly dependent on its isotopic and chemical purity. High isotopic enrichment ensures a strong and clear signal from the labeled molecule, while high chemical purity guarantees that any observed effects are due to the compound of interest and not impurities.
Several commercial suppliers provide stearic acid-¹³C₁₈ with high purity levels. Below is a summary of typical specifications:
| Parameter | Specification | Supplier Example |
| Isotopic Enrichment | ≥ 98% for all 18 Carbon atoms | Cambridge Isotope Laboratories, Inc.[5][6], Eurisotop[7][8] |
| Chemical Purity | ≥ 97% | Cambridge Isotope Laboratories, Inc.[5][6], MedchemExpress[1] |
Note: It is crucial to obtain a certificate of analysis (CoA) from the supplier for each batch to confirm the exact isotopic enrichment and chemical purity.[1]
Analytical Techniques for Purity and Metabolic Analysis
The analysis of stearic acid-¹³C₁₈ and its metabolites relies on techniques that can differentiate isotopes and quantify their abundance. The most common methods are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for analyzing stable isotope-labeled compounds due to its high sensitivity and ability to distinguish between molecules based on their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for fatty acid analysis.[9] Stearic acid is typically derivatized to a more volatile form, such as a fatty acid methyl ester (FAME), before injection into the GC. The GC separates the FAMEs, which are then detected by the MS. The mass spectrum will show a clear mass shift for the ¹³C₁₈-labeled stearic acid compared to its unlabeled counterpart.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for tracing the incorporation of ¹³C₁₈-stearic acid into more complex lipids within a biological matrix.[3][10] The liquid chromatograph separates different lipid classes, and the tandem mass spectrometer provides structural information and quantification.
-
Isotope Ratio Mass Spectrometry (IRMS): For highly precise measurements of ¹³C enrichment, GC can be coupled with an isotope ratio mass spectrometer (GC-IRMS).[11] This technique is capable of detecting very small excesses of ¹³C.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that can provide detailed structural information and quantify the incorporation of ¹³C at specific atomic positions.
-
¹³C-NMR: Direct ¹³C-NMR spectroscopy can be used to observe the ¹³C-labeled carbon atoms in stearic acid and its metabolites.[12][13] The chemical shifts in the ¹³C spectrum provide information about the chemical environment of each carbon atom.
-
¹H-NMR: While ¹H-NMR does not directly detect the ¹³C isotope, the coupling between ¹³C and adjacent protons can be observed, providing indirect evidence of labeling.
-
Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This 2D NMR technique can be used to correlate ¹H and ¹³C nuclei that are directly bonded, providing a powerful tool for tracing the metabolic fate of the labeled carbon backbone.[14][15]
Gas Chromatography (GC)
When coupled with a flame ionization detector (FID), GC can be used to assess the chemical purity of stearic acid by separating it from other fatty acids and impurities.[16] However, GC-FID alone cannot determine isotopic purity.
Experimental Protocols
The following sections provide generalized protocols for the analysis of stearic acid-¹³C₁₈. It is important to note that specific parameters may need to be optimized based on the instrumentation and the experimental goals.
Protocol for GC-MS Analysis of Stearic Acid-¹³C₁₈ Purity
This protocol outlines the steps for determining the chemical and isotopic purity of a stearic acid-¹³C₁₈ sample.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Accurately weigh approximately 1 mg of stearic acid-¹³C₁₈ into a glass tube.
-
Add 1 mL of 2% methanolic sulfuric acid (or another suitable methylation reagent like boron trifluoride in methanol).[17]
-
Seal the tube and heat at 60°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of n-hexane and 0.5 mL of water.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[18]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[18]
-
Injector: Splitless mode at 280°C.[18]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5973 or similar single quadrupole MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to methyl stearate-¹³C₁₈ by its retention time and mass spectrum.
-
The mass spectrum will show the molecular ion ([M]⁺) at m/z 316, a significant increase from the m/z 298 of unlabeled methyl stearate.
-
Assess chemical purity by integrating the peak area of methyl stearate-¹³C₁₈ relative to the total area of all peaks in the chromatogram.
-
Evaluate isotopic purity by examining the isotopologue distribution of the molecular ion peak.
-
Protocol for LC-MS/MS Analysis of ¹³C₁₈-Stearic Acid Incorporation into Phospholipids
This protocol describes a general workflow for tracing the incorporation of labeled stearic acid into a specific lipid class, such as phosphatidylcholines (PCs), in cultured cells.
-
Cell Culture and Labeling:
-
Lipid Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells and perform a lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A system capable of reverse-phase chromatography.
-
Column: A C18 column suitable for lipidomics.
-
Mobile Phases: A gradient of two or more solvents, typically water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[19]
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for PCs.
-
Acquisition Mode: Targeted analysis using Multiple Reaction Monitoring (MRM) for specific transitions of ¹³C-labeled PCs or full scan mode on a high-resolution instrument.
-
-
Data Analysis:
-
Identify and quantify the ¹³C-labeled PC species based on their specific precursor and product ions (for MRM) or accurate mass (for high-resolution MS).
-
Calculate the isotopic enrichment in the PC pool by comparing the signal intensity of the labeled species to the corresponding unlabeled species.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex workflows and metabolic pathways involved in stearic acid-¹³C₁₈ analysis and application.
Caption: Workflow for GC-MS analysis of Stearic Acid-¹³C₁₈ purity.
Caption: Metabolic fate of Stearic Acid-¹³C₁₈ within a cell.
Conclusion
Stearic acid-¹³C₁₈ is a powerful and versatile tool for researchers in the life sciences. A thorough understanding of its purity and the analytical methods used to study it is paramount for obtaining reliable and interpretable data. This guide provides a foundational understanding and practical protocols to aid in the successful application of stearic acid-¹³C₁₈ in metabolic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Stearic acid (U-¹³Cââ, 98%) CP 97% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Stearic acid, sodium salt (U-¹³Cââ, 98%) CP 97% - Cambridge Isotope Laboratories, CLM-10365-PK [isotope.com]
- 7. STEARIC ACID, SODIUM SALT (U-13C18, 98%) 97% CHEMICAL PURITY | Eurisotop [eurisotop.com]
- 8. STEARIC ACID, METHYL ESTER | Eurisotop [eurisotop.com]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. epic.awi.de [epic.awi.de]
- 14. magritek.com [magritek.com]
- 15. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glsciences.com [glsciences.com]
- 17. usp.org [usp.org]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Metabolic Networks: A Technical Guide to the Applications of Stearic Acid-¹³C₁₈ in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of stable isotope-labeled stearic acid (Stearic Acid-¹³C₁₈) in advancing our understanding of metabolic pathways. By providing a stable, non-radioactive tracer, Stearic Acid-¹³C₁₈ allows for the precise tracking and quantification of fatty acid metabolism in a variety of biological systems. This guide details its core applications, provides comprehensive experimental protocols, and presents quantitative data to empower researchers in designing and executing robust metabolic studies.
Core Applications in Metabolic Research
Stearic Acid-¹³C₁₈ is a powerful tool for elucidating the complexities of lipid metabolism. Its primary applications lie in metabolic flux analysis (MFA) and lipidomics, enabling researchers to trace the fate of stearic acid through various biochemical transformations.[1][2][3]
Metabolic Flux Analysis (MFA):
MFA is a quantitative framework used to determine the rates (fluxes) of metabolic reactions within a biological system.[3][4] By introducing Stearic Acid-¹³C₁₈, researchers can track the incorporation of the ¹³C label into downstream metabolites. This allows for the calculation of fluxes through key pathways of fatty acid metabolism, including:
-
Beta-oxidation: The catabolic process by which fatty acids are broken down to produce acetyl-CoA.
-
Desaturation: The introduction of double bonds into the fatty acid chain, for example, the conversion of stearic acid to oleic acid.
-
Elongation: The extension of the fatty acid carbon chain.
-
Incorporation into Complex Lipids: The esterification of stearic acid into triglycerides, phospholipids, and cholesteryl esters.
Lipidomics:
Lipidomics is the large-scale study of the lipid profile within a cell, tissue, or organism.[5] Stearic Acid-¹³C₁₈ serves as an invaluable tracer in dynamic lipidomic studies to understand the synthesis, remodeling, and turnover of various lipid species. By tracking the labeled stearic acid, researchers can gain insights into how dietary fats influence the composition of cellular membranes and lipid droplets under different physiological and pathological conditions.
Featured Research: Comparative Metabolism of Saturated and Unsaturated Fatty Acids
A key area of investigation has been the comparative metabolic fate of stearic acid (a saturated fatty acid) versus oleic acid (a monounsaturated fatty acid). Studies utilizing ¹³C-labeled versions of these fatty acids have revealed significant differences in their postprandial metabolism.
| Parameter | U-¹³C₁₈ Stearic Acid | U-¹³C₁₈ Oleic Acid | Reference |
| Plasma Area Under the Curve (AUC) | Higher (66% greater) | Lower | [6][7] |
| Plasma Clearance Rate | Lower (-46%) | Higher | [6][7] |
| Cumulative Oxidation Rate | Lower (-34%) | Higher | [6][7] |
| Detected Plasma Metabolites | ¹³C-Palmitic acid (16:0), ¹³C-Palmitoleic acid (16:1), ¹³C-Oleic acid (18:1) | None detected within the study timeframe | [6][7] |
| Preferential Incorporation | Cholesteryl esters and triglycerides | Not specified | [6][7] |
These findings indicate that stearic acid is cleared more slowly from the plasma and is less readily oxidized for energy compared to oleic acid.[6][7] Instead, it is more readily converted to other fatty acids and incorporated into storage and transport lipid fractions.[6][7]
Experimental Protocols
The following sections provide generalized protocols for in vivo and in vitro studies using Stearic Acid-¹³C₁₈. These should be adapted based on the specific research question and experimental model.
In Vivo Metabolic Tracing in Animal Models
This protocol describes a typical workflow for an in vivo study in mice to trace the disposition of orally administered Stearic Acid-¹³C₁₈.
1. Preparation of Dosing Solution:
- Dissolve Stearic Acid-¹³C₁₈ (e.g., 150 mg/kg body weight) in a suitable vehicle such as corn oil or a solution of 20% tocopherol polyethylene glycol succinate (TPGS).[8]
2. Animal Dosing:
- Administer the prepared solution to mice via oral gavage.[8]
3. Sample Collection:
- Collect blood samples at serial time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-administration.[8]
- Process blood to obtain plasma.[8]
- At the final time point, tissues of interest (e.g., liver, adipose tissue) can be harvested.
4. Lipid Extraction:
- To 10 µL of plasma, add 90 µL of methanol containing appropriate internal standards (e.g., deuterated lipid standards).[8]
- Further dilute with 300 µL of pentanol.[8]
- Centrifuge to pellet proteins.[8]
5. Analysis by LC-MS/MS:
- Analyze the supernatant using ultra-performance liquid chromatography coupled with a triple quadrupole or quadrupole time-of-flight mass spectrometer.[8]
- Use multiple-reaction monitoring (MRM) to trace the appearance of ¹³C₁₈-stearate and its metabolites in selected lipid classes.[8]
6. Data Analysis:
- Quantify the concentration of ¹³C-labeled lipids based on the peak area ratio to the internal standards.[8]
- Plot concentrations over time to determine pharmacokinetic parameters such as AUC.[8]
In Vitro Metabolic Labeling in Cultured Cells
This protocol outlines a general procedure for labeling cultured cells with Stearic Acid-¹³C₁₈ to study cellular fatty acid metabolism.
1. Cell Culture and Treatment:
- Culture cells to the desired confluency in standard growth medium.
- For the labeling experiment, replace the standard medium with a medium containing BSA-conjugated Stearic Acid-¹³C₁₈ (e.g., 50 µM) and 10% dialyzed fetal bovine serum.[2]
2. Incubation:
- Incubate the cells in the labeling medium for a defined period (e.g., 24-48 hours).[2]
3. Cell Harvesting and Metabolite Extraction:
- Rinse cells with ice-cold PBS.
- Scrape cells into a suitable solvent (e.g., methanol/water) and perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
4. Derivatization (for GC-MS analysis):
- For analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), convert the fatty acids to their fatty acid methyl esters (FAMEs) by incubating with a methylating agent (e.g., methanol with acetyl chloride).
5. Analysis by GC-MS or LC-MS:
- Analyze the extracted lipids by LC-MS for intact lipid species or the FAMEs by GC-MS.
- For GC-MS analysis of FAMEs, use a temperature gradient to separate the different fatty acid species. For example, hold at 100°C for 3 minutes, ramp to 205°C at 25°C/min, then to 230°C at 1.5°C/min, and finally to 280°C at 25°C/min.[2]
6. Data Analysis:
- Integrate the selected ion fragments and correct for natural isotope abundance to determine the mass isotopomer distributions.[2]
- Normalize the total abundance of metabolites to an internal standard.[2]
Visualizing Metabolic Pathways and Workflows
Graphical representations are essential for conceptualizing the flow of metabolites and experimental procedures. The following diagrams, generated using Graphviz, illustrate key aspects of Stearic Acid-¹³C₁₈ metabolic research.
Caption: A generalized experimental workflow for metabolic tracing studies using Stearic Acid-¹³C₁₈.
Caption: The metabolic fate of Stearic Acid-¹³C₁₈ in biological systems.
Conclusion
Stearic Acid-¹³C₁₈ is an indispensable tool for modern metabolic research. Its application in metabolic flux analysis and lipidomics provides unparalleled insights into the dynamic nature of fatty acid metabolism. By enabling the precise tracing of stearic acid's journey through various metabolic pathways, this stable isotope tracer empowers researchers to unravel the intricate connections between diet, metabolism, and disease, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 5. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
The Pivotal Role of Stearic Acid-¹³C₁₈ in Advancing Lipid Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds have become indispensable tools in the nuanced exploration of lipid metabolism. Among these, Stearic acid-¹³C₁₈, a non-radioactive, stable isotope-labeled version of the saturated fatty acid, has emerged as a critical tracer for elucidating the intricate pathways of fatty acid uptake, synthesis, and catabolism. Its use allows for the precise tracking of stearic acid's metabolic fate in vivo and in vitro, providing invaluable insights for understanding metabolic diseases and developing novel therapeutic interventions. This technical guide offers an in-depth overview of the application of Stearic acid-¹³C₁₈ in lipid metabolism studies, complete with experimental protocols, quantitative data summaries, and visual representations of key metabolic processes.
Core Applications in Lipid Metabolism Studies
Stearic acid-¹³C₁₈ serves as a powerful tool to investigate several key aspects of lipid metabolism:
-
Fatty Acid Uptake and Incorporation: Tracking the incorporation of the ¹³C label into various lipid species, such as triglycerides, phospholipids, and cholesteryl esters, provides a dynamic view of lipid synthesis and remodeling.
-
Metabolic Conversion Pathways: Researchers can trace the conversion of stearic acid into other fatty acids, most notably its desaturation to oleic acid by stearoyl-CoA desaturase-1 (SCD1), a critical enzyme in lipid metabolism.[1][2]
-
Fatty Acid Oxidation (β-oxidation): By measuring the appearance of ¹³C-labeled CO₂ in expired breath or the levels of ¹³C-labeled acylcarnitines, the rate of stearic acid oxidation can be quantified.[3][4][5]
-
Comparative Metabolic Studies: The distinct metabolic fates of different fatty acids can be directly compared by co-administering Stearic acid-¹³C₁₈ with other labeled fatty acids, such as ¹³C-oleic acid or ¹³C-palmitic acid.[3][4][5]
-
Drug Efficacy and Mechanism of Action: In drug development, Stearic acid-¹³C₁₈ can be used to assess the impact of therapeutic candidates on specific pathways of lipid metabolism.
Quantitative Insights from Tracer Studies
The use of Stearic acid-¹³C₁₈ has yielded significant quantitative data, enabling a deeper understanding of its metabolic profile compared to other fatty acids.
| Parameter | Stearic Acid (¹³C-18:0) | Oleic Acid (¹³C-18:1) | Key Findings | Reference |
| Plasma Area Under the Curve (AUC) | Higher (66% increase) | Lower | Indicates slower clearance of stearic acid from the plasma. | [3][4][5] |
| Plasma Clearance Rate | Lower (-46% decrease) | Higher | Consistent with a longer residence time of stearic acid in circulation. | [3][4][5] |
| Cumulative Oxidation Rate | Lower (-34% decrease) | Higher | Suggests that stearic acid is less readily oxidized for energy compared to oleic acid. | [3][4][5] |
| Desaturation to Oleic Acid (18:1) | Approximately 9.2% | N/A | Demonstrates the significant conversion of stearic acid to the monounsaturated oleic acid. | [6][7] |
| Incorporation into Cholesteryl Esters | Preferentially incorporated | Less incorporated | Highlights a specific pathway for stearic acid esterification. | [3][5] |
| Incorporation into Triglycerides | Preferentially incorporated | Less incorporated | Shows a preference for stearic acid in triglyceride synthesis under certain conditions. | [3][5] |
Table 1: Comparative postprandial metabolism of U-¹³C Stearic Acid and U-¹³C Oleic Acid in postmenopausal women.[3][4][5]
Key Metabolic Pathways of Stearic Acid
The metabolic journey of stearic acid is complex, involving several key enzymatic steps and leading to its incorporation into various lipid classes or its breakdown for energy.
Experimental Protocols
The successful application of Stearic acid-¹³C₁₈ in metabolic studies relies on meticulous experimental design and execution. Below are generalized protocols for in vivo and in vitro studies.
In Vivo Human Study Protocol
This protocol is adapted from studies comparing the postprandial metabolism of fatty acids.[3][4][5]
-
Subject Recruitment and Diet Acclimatization: Recruit healthy or target patient populations. For several weeks prior to the tracer study, subjects consume a standardized diet to ensure metabolic baseline consistency.
-
Tracer Administration: On the study day, after an overnight fast, subjects consume a meal into which a precise amount of Stearic acid-¹³C₁₈ (e.g., 1.0 mg/kg body weight) is incorporated.[3][4]
-
Sample Collection:
-
Sample Processing and Analysis:
-
Lipid Extraction: Lipids are extracted from plasma using methods like the Folch or Bligh-Dyer procedures.
-
Lipid Fractionation: Different lipid classes (triglycerides, phospholipids, cholesteryl esters) are separated using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Mass Spectrometry Analysis: The enrichment of ¹³C in different fatty acids and lipid species is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4]
-
Isotope Ratio Mass Spectrometry (IRMS): The ¹³CO₂ enrichment in breath samples is measured to determine the rate of fatty acid oxidation.[3][4]
-
In Vitro Cell Culture Protocol
This protocol outlines a general procedure for tracing fatty acid metabolism in cultured cells.
-
Cell Culture: Plate cells (e.g., hepatocytes, adipocytes) at a desired density and allow them to adhere and grow in standard culture medium.
-
Tracer Incubation: Replace the standard medium with a medium containing Stearic acid-¹³C₁₈ complexed with bovine serum albumin (BSA) to aid solubility. Incubate for a defined period (e.g., 24 hours).
-
Cell Harvesting and Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) to remove excess tracer. Harvest the cells and lyse them to release intracellular contents.
-
Lipid Extraction and Analysis:
-
Extract total lipids from the cell lysate.
-
Analyze the incorporation of ¹³C into different lipid species using LC-MS or GC-MS.
-
-
Metabolite Analysis: Analyze the culture medium for secreted ¹³C-labeled metabolites.
Signaling and Regulatory Roles
Recent studies have unveiled that stearic acid is not merely a metabolic substrate but also a signaling molecule. For instance, dietary stearic acid has been shown to rapidly induce mitochondrial fusion in humans within hours of ingestion.[8][9] This process is crucial for maintaining mitochondrial health and function. Stearic acid-¹³C₁₈ can be instrumental in dissecting the molecular pathways that underpin these signaling roles.
Conclusion and Future Directions
Stearic acid-¹³C₁₈ is a cornerstone of modern lipid metabolism research. Its application provides a dynamic and quantitative understanding of fatty acid trafficking, conversion, and signaling that is unattainable with traditional methods. Future research will likely see the expanded use of Stearic acid-¹³C₁₈ in multi-omics approaches, combining lipidomics with proteomics and transcriptomics to create a more holistic picture of metabolic regulation. As our understanding of the diverse roles of fatty acids in health and disease continues to grow, the insights gleaned from studies utilizing Stearic acid-¹³C₁₈ will be paramount in the development of targeted nutritional and pharmacological strategies to combat metabolic disorders.
References
- 1. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dietary stearic acid regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary stearic acid regulates mitochondria in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Fatty Acid Dynamics: A Technical Guide to Stearic Acid-13C18 Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of stable isotope-labeled stearic acid (Stearic acid-13C18) in tracing and quantifying fatty acid flux. Understanding the metabolic fate of individual fatty acids is paramount in elucidating their roles in cellular signaling, energy metabolism, and the pathogenesis of various diseases. Stearic acid, a long-chain saturated fatty acid, has garnered significant interest due to its unique metabolic characteristics compared to other saturated fatty acids like palmitic acid. This document provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in using this compound to probe fatty acid metabolism in both in vivo and in vitro settings.
Core Concepts in Fatty Acid Flux Analysis
Stable isotope tracing is a powerful technique that allows for the quantitative analysis of metabolic pathways under steady-state conditions. By introducing a known amount of a substrate labeled with a stable isotope, such as 13C, researchers can track its incorporation into various metabolic pools and its rate of catabolism. In the context of fatty acid metabolism, this compound serves as a tracer to determine key kinetic parameters.
The fundamental principle involves the continuous infusion or bolus administration of the labeled fatty acid and subsequent measurement of its enrichment in plasma and its metabolic products, such as expired 13CO2. The dilution of the infused tracer by the endogenous, unlabeled fatty acid pool allows for the calculation of the rate of appearance (Ra) or flux of that fatty acid into the bloodstream.[1] The rate of fatty acid oxidation can be determined by measuring the appearance of 13C in expired carbon dioxide.[2]
Comparative Metabolism of Saturated Fatty Acids
Stearic acid exhibits distinct metabolic behavior compared to other long-chain saturated fatty acids, particularly palmitic acid. Understanding these differences is crucial for interpreting flux data and for drug development targeting lipid metabolism.
| Parameter | Stearic Acid (18:0) | Palmitic Acid (16:0) | Oleic Acid (18:1) | Key Findings |
| Plasma Clearance Rate | Lower (-46% compared to Oleic Acid)[3][4] | - | Higher | Stearic acid has a slower clearance from the plasma compared to oleic acid.[3][4] |
| Cumulative Oxidation Rate | Lower (-34% compared to Oleic Acid)[3][4] | Slower than unsaturated fatty acids[5] | Higher | Stearic acid is oxidized at a lower rate than oleic acid.[3][4] Saturated fatty acid oxidation is generally slower than that of unsaturated fatty acids.[5] |
| Incorporation into Triglycerides | Lower than Palmitic Acid[6] | Higher | - | Stearic acid is less readily incorporated into triglycerides compared to palmitic acid.[6] |
| Incorporation into Phospholipids | Higher than Palmitic Acid (~40% higher into phosphatidylcholine)[5][6] | Lower | - | Stearic acid is preferentially incorporated into certain phospholipids like phosphatidylcholine.[5][6] |
| Desaturation to Oleic Acid | 9.2%[5] | 3.9% (to Palmitoleic Acid)[5] | - | Stearic acid is more readily desaturated to oleic acid than palmitic acid is to palmitoleic acid.[5] |
| Intestinal Absorption Efficiency | ~78.0% +/- 4.5%[7] | Not significantly different from Stearic Acid[5] | ~97.2% +/- 1.7%[7] | Stearic acid has a lower intestinal absorption efficiency compared to oleic acid.[7] |
Experimental Protocols
Detailed methodologies are critical for obtaining reliable and reproducible data in fatty acid flux studies. Below are outlines for key experiments using this compound.
In Vivo Human Studies: Continuous Infusion Protocol
This protocol is designed to measure the whole-body flux and oxidation of stearic acid in human subjects.
-
Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. A baseline blood sample and breath sample are collected.
-
Tracer Preparation: A sterile solution of [1-13C]Stearic acid bound to human albumin is prepared.
-
Priming Dose: To achieve isotopic steady-state more rapidly, a priming dose of the tracer can be administered.
-
Continuous Infusion: The tracer is infused intravenously at a constant rate for a period of 2-4 hours.
-
Sample Collection: Blood samples are collected at regular intervals (e.g., every 15-30 minutes) during the infusion. Breath samples are also collected periodically to measure 13CO2 enrichment.[2][3]
-
Sample Processing: Plasma is separated from blood samples and stored at -80°C. Lipids are extracted from plasma for fatty acid analysis.
-
Analytical Measurement: The isotopic enrichment of stearic acid in plasma is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The 13CO2 enrichment in breath is measured using isotope ratio mass spectrometry (IRMS).[2]
In Vitro Cell Culture: Fatty Acid Uptake and Metabolism
This protocol allows for the investigation of stearic acid metabolism at the cellular level.
-
Cell Culture: Cells of interest are cultured to a desired confluency in standard growth medium.
-
Labeling Medium Preparation: A labeling medium is prepared by supplementing a base medium (e.g., DMEM) with a known concentration of [U-13C18]Stearic acid complexed to fatty acid-free bovine serum albumin (BSA).
-
Labeling: The standard growth medium is replaced with the labeling medium, and cells are incubated for a specific duration (e.g., 3, 24, or 48 hours).
-
Cell Harvesting and Lysis: After incubation, the labeling medium is removed, and cells are washed with cold PBS. Cells are then lysed, and the lysate is collected.
-
Lipid Extraction: Lipids are extracted from the cell lysate using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Fractionation and Derivatization: Lipid classes (e.g., triglycerides, phospholipids) can be separated using thin-layer chromatography (TLC) or solid-phase extraction (SPE). Fatty acids are then derivatized (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.[8]
-
Analytical Measurement: The incorporation of 13C into stearic acid and its metabolic products within different lipid fractions is quantified by GC-MS or LC-MS.[9]
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex processes involved in fatty acid flux analysis.
Signaling Pathways Influenced by Stearic Acid Flux
Recent research has begun to uncover the role of stearic acid in cellular signaling, highlighting that its metabolic flux can directly impact key regulatory pathways.
One significant finding is the ability of stearic acid to influence growth factor signaling. Stearic acid competes with palmitic acid for S-acylation of GNAI proteins.[10] Increased stearic acid levels lead to the S-oleoylation of GNAI proteins, following its desaturation to oleic acid.[10] This modification causes GNAI proteins to shift out of detergent-resistant membrane fractions, which in turn reduces the recruitment of Gab1 to the Epidermal Growth Factor Receptor (EGFR) and subsequently dampens AKT activation.[10] This provides a molecular mechanism for the observed anti-tumor effects of stearic acid.
Furthermore, stearic acid has been shown to attenuate profibrotic signaling. In the context of idiopathic pulmonary fibrosis (IPF), where stearic acid levels are found to be lower in lung tissues, stearic acid treatment can reduce the expression of profibrotic markers like α-SMA and collagen type 1 induced by TGF-β1.[11] It achieves this by decreasing the levels of p-Smad2/3 and reactive oxygen species (ROS).[11]
In pancreatic β-cells, stearic acid can induce apoptosis through the p38 MAPK and ERK signaling pathways, as well as by inducing ER stress. Interestingly, the presence of oleic acid can inhibit these pro-apoptotic effects of stearic acid.[12]
Conclusion
The use of this compound as a metabolic tracer provides a powerful tool for researchers and drug development professionals to quantitatively assess fatty acid flux and understand the unique metabolic and signaling roles of stearic acid. The distinct metabolic fate of stearic acid compared to other saturated fatty acids, including its lower rate of oxidation and preferential incorporation into phospholipids, underscores the importance of studying individual fatty acids rather than broad classes. The detailed experimental protocols and an understanding of the downstream signaling effects outlined in this guide will aid in the design and interpretation of studies aimed at elucidating the complex role of stearic acid in health and disease, and in the development of novel therapeutic strategies targeting fatty acid metabolism.
References
- 1. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stearic acid attenuates profibrotic signalling in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stearic Acid-¹³C₁₈ as a Metabolic Tracer in Biological Systems
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (18:0) is a long-chain saturated fatty acid abundant in animal and vegetable fats.[1][2] While historically grouped with other saturated fats, research indicates it has a neutral effect on plasma LDL-cholesterol concentrations, unlike palmitic acid (16:0).[3][4] To elucidate its unique biological roles, stable isotope tracers, particularly uniformly carbon-13 labeled stearic acid (Stearic acid-¹³C₁₈), have become indispensable tools.[1][5]
This technical guide provides an in-depth overview of the application of Stearic acid-¹³C₁₈ as a tracer to investigate fatty acid metabolism, its fate in various lipid pools, and its influence on cellular signaling pathways. The use of stable isotopes offers a safe and powerful method to dynamically track metabolic fluxes in vitro and in vivo without the need for radioactive probes.[6][7] This guide details experimental protocols, summarizes key quantitative findings, and illustrates the metabolic and signaling pathways involved.
Metabolic Fate of Stearic Acid
Using Stearic acid-¹³C₁₈, researchers can trace the absorption, distribution, and metabolic transformation of this fatty acid with high precision.[6] Key metabolic routes include β-oxidation for energy, desaturation, chain-shortening, and incorporation into complex lipids.
Comparative Metabolism: Stearic Acid vs. Oleic Acid
Studies comparing the postprandial metabolism of uniformly ¹³C-labeled stearic acid (U-¹³C18:0) and oleic acid (U-¹³C18:1) in humans have revealed significant differences in their processing and clearance. After a period of dietary habituation, U-¹³C18:0 demonstrates a higher plasma area under the curve (AUC), a lower plasma clearance rate, and a reduced oxidation rate compared to U-¹³C18:1.[3][8]
| Parameter | U-¹³C Stearic Acid (18:0) vs. U-¹³C Oleic Acid (18:1) | Source |
| Plasma Area Under the Curve (AUC) | ~66% Higher | [3][8] |
| Plasma Clearance Rate | ~46% Lower | [3][8] |
| **Cumulative Oxidation Rate (Expired ¹³CO₂) ** | ~34% Lower | [3][8] |
Table 1: Postprandial kinetic comparison of U-¹³C Stearic Acid and U-¹³C Oleic Acid in postmenopausal women.
Metabolic Conversion and Products
Once absorbed, Stearic acid-¹³C₁₈ is not metabolically inert. It serves as a substrate for other fatty acids through several enzymatic pathways. The primary conversions observed are desaturation to oleic acid (18:1) and chain-shortening to palmitic acid (16:0).[3][4]
| Labeled Precursor | Detected Labeled Metabolites in Plasma | Key Pathway | Relative Conversion | Source |
| U-¹³C Stearic Acid (18:0) | ¹³C Oleic Acid (18:1) | Δ9-Desaturation | Desaturation of 18:0 is 2.4 times higher than 16:0 to 16:1. | [3][4] |
| ¹³C Palmitic Acid (16:0) | Peroxisomal β-oxidation (Chain Shortening) | ~1.3% to 7% conversion reported in different studies. | [3] | |
| ¹³C Palmitoleic Acid (16:1) | Chain Shortening & Desaturation | Detected in plasma. | [3] |
Table 2: Key metabolic conversion products of U-¹³C Stearic Acid identified in human plasma.
Incorporation into Complex Lipids
Stearic acid-¹³C₁₈ is actively incorporated into various complex lipid classes. Studies have shown that it is preferentially esterified into cholesteryl esters and triglycerides compared to oleic acid.[3][8] In isolated rat liver cells, labeled stearic acid is rapidly incorporated into the sn-1 position of key phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), forming species such as 18:0-18:2 and 18:0-20:4.[9]
| Lipid Fraction | Observation | Source |
| Cholesteryl Esters | Higher incorporation of 18:0 observed compared to 18:1. | [3][8] |
| Triglycerides | Higher incorporation of 18:0 observed compared to 18:1. | [3][8] |
| Phosphatidylcholine (PC) | More ¹⁴C-18:0 was esterified than ¹⁴C-16:0. Main species formed were 18:0-18:2, 18:0-20:4, and 18:0-22:6. | [9] |
| Phosphatidylethanolamine (PE) | More ¹⁴C-18:0 was esterified than ¹⁴C-16:0. 18:0-20:4 was the dominant species formed. | [9] |
Table 3: Incorporation of labeled stearic acid into major lipid fractions.
Experimental Workflows & Signaling Pathways
General Experimental Workflow
Tracing studies with Stearic acid-¹³C₁₈ follow a structured workflow, from tracer administration to data analysis. The process involves administering the labeled compound, collecting biological samples at various time points, extracting and preparing lipids, and finally, analyzing isotopic enrichment using mass spectrometry.
Caption: General experimental workflow for Stearic acid-¹³C₁₈ tracing studies.
Metabolic Fate Pathways
The administered Stearic acid-¹³C₁₈ enters the body's fatty acid pool. From there, it can be directed toward several competing metabolic fates, which can be quantified through isotopic analysis of the end products.
Caption: Key metabolic fates of Stearic acid-¹³C₁₈ in biological systems.
Stearic Acid-Modulated Signaling
Beyond its role as a metabolic substrate, stearic acid can influence critical cellular signaling pathways. It has been shown to induce ER stress and modulate MAP kinase pathways.[10] It can also provide neuroprotection through the PI3K pathway and inhibit protein tyrosine phosphatase 1B (PTP1B), thereby impacting insulin signaling.[11][12]
Caption: Signaling pathways modulated by stearic acid.
Experimental Protocols
The following are generalized protocols for conducting in vivo tracing studies with Stearic acid-¹³C₁₈. Specific details may need optimization based on the experimental model and research question.
Protocol 1: In Vivo Tracer Administration (Human Study Adaptation)
This protocol is adapted from human kinetic studies.[3][13]
-
Subject Preparation: Subjects undergo a dietary habituation period (e.g., 4-5 weeks) with a controlled diet containing a specific fatty acid profile. Subjects fast for 12 hours prior to the tracer study.
-
Tracer Preparation: A purified dose of U-¹³C₁₈-Stearic acid (e.g., 1.0 mg/kg body weight) is dissolved in a suitable carrier oil (e.g., warmed safflower oil).
-
Administration: The tracer-oil mixture is incorporated into a standardized meal and consumed by the subject.
-
Sample Collection:
-
Breath: Breath samples are collected at baseline and at serial time points (e.g., every hour for 12 hours, then fasting samples at 24 and 48 hours) to measure ¹³CO₂ enrichment via Isotope Ratio Mass Spectrometry (IRMS), indicating oxidation.
-
Blood: Blood samples are collected into EDTA tubes at the same time points. Plasma is separated by centrifugation and stored at -80°C for lipid analysis.
-
Protocol 2: Lipid Extraction and Isotopic Analysis by GC-MS
This protocol outlines the steps for analyzing ¹³C enrichment in plasma fatty acids.[14][15]
-
Lipid Extraction:
-
Total lipids are extracted from plasma (e.g., 100 µL) using a standard method like Folch or Bligh-Dyer extraction with a chloroform:methanol mixture.
-
-
Fractionation (Optional):
-
If analysis of specific lipid classes is required, the total lipid extract can be fractionated using solid-phase extraction (SPE) to separate neutral lipids, glycolipids, and phospholipids.[14]
-
-
Saponification and Fatty Acid Methyl Ester (FAME) Preparation:
-
The lipid extract (or fraction) is saponified using a methanolic base (e.g., NaOH in methanol) to release fatty acids from their glycerol backbone.
-
The free fatty acids are then esterified to form FAMEs using an agent like boron trifluoride (BF₃) in methanol. This derivatization makes the fatty acids volatile for GC analysis.
-
-
GC-MS Analysis:
-
FAMEs are separated on a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid separation).
-
The eluting FAMEs are introduced into a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode or full scan mode to detect the molecular ions of the stearate methyl ester and its ¹³C-isotopologues.
-
-
Data Analysis:
-
The isotopic enrichment is calculated by determining the ratio of the labeled (M+18) to unlabeled (M+0) stearate ions, after correcting for the natural abundance of ¹³C.[15] The enrichment in metabolic products (e.g., palmitate, oleate) is analyzed similarly.
-
Applications and Conclusion
Stearic acid-¹³C₁₈ is a powerful tool for elucidating the complex role of this unique saturated fatty acid in health and disease. Key applications include:
-
Nutritional Science: Quantifying the metabolic differences between dietary fatty acids and understanding why stearic acid does not adversely affect plasma cholesterol.[3][4]
-
Drug Development: Assessing how pharmacological interventions affect fatty acid uptake, oxidation, and storage in target tissues, such as in metabolic diseases like diabetes and obesity.[6][16]
-
Cancer Research: Investigating the role of fatty acid metabolism in tumor growth and metastasis, as cancer cells often exhibit altered lipid metabolism.[17][18]
-
Neuroscience: Studying the incorporation and metabolism of stearic acid in the brain and its potential neuroprotective roles.[11][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ckisotopes.com [ckisotopes.com]
- 7. frontiersin.org [frontiersin.org]
- 8. DSpace [repositori.upf.edu]
- 9. Incorporation of stearic acid (18:0) and palmitic acid (16:0) in phospholipid molecular species studied in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of the stearic acid against oxidative stress via phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stearic acid serves as a potent inhibitor of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hyd.hu [hyd.hu]
- 18. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 19. Incorporation of stearic acid into brain lipids in the developing brain: blood-brain relationships during development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of Fatty Acids: A Technical Guide to Stearic Acid-13C18
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between the stable isotope-labeled Stearic acid-13C18 and its unlabeled counterpart. We delve into their distinct physicochemical properties, applications in metabolic research, and detailed experimental protocols for their use in mass spectrometry and NMR spectroscopy. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound as a powerful tool in elucidating the complexities of fatty acid metabolism and its role in various physiological and pathological processes.
Core Differences: A Physicochemical Perspective
The fundamental distinction between this compound and unlabeled stearic acid lies in their isotopic composition. In this compound, all 18 carbon atoms are the heavier, non-radioactive isotope, carbon-13 (¹³C), whereas unlabeled stearic acid is predominantly composed of the lighter, more abundant carbon-12 (¹²C) isotope. This isotopic enrichment imparts a greater molecular weight to the labeled molecule, a key feature exploited in analytical techniques.
| Property | Unlabeled Stearic Acid | Stearic acid-1-13C | This compound |
| Molecular Formula | C₁₈H₃₆O₂ | CH₃(CH₂)₁₆¹³CO₂H | ¹³C₁₈H₃₆O₂ |
| Molecular Weight | ~284.48 g/mol [1] | ~285.47 g/mol [2] | ~302.5 g/mol |
| Isotopic Purity | Natural abundance (~1.1% ¹³C) | 99 atom % ¹³C at the C1 position[2] | Typically >98% ¹³C enrichment |
| Primary Application | Industrial applications (e.g., soaps, cosmetics, lubricants)[3][4][5][6] | Metabolic tracer studies | Metabolic tracer studies[7] |
| Detection Method | General analytical techniques (e.g., GC, HPLC) | Mass Spectrometry, NMR Spectroscopy[7] | Mass Spectrometry, NMR Spectroscopy[7][8] |
Applications in Research: Tracing the Path of a Saturated Fatty Acid
The primary and most impactful application of this compound is as a stable isotope tracer in metabolic research.[7] By introducing this labeled compound into biological systems, from cell cultures to in vivo models, researchers can track its absorption, distribution, and transformation into various metabolites. This provides invaluable insights into:
-
Fatty Acid Oxidation (FAO): Quantifying the rate at which stearic acid is broken down for energy production.[9]
-
Incorporation into Complex Lipids: Tracing the journey of stearic acid into triglycerides, phospholipids, and cholesteryl esters.[8]
-
Metabolic Flux Analysis: Understanding the flow of carbon from stearic acid through interconnected metabolic pathways, such as the Krebs cycle.
-
Drug Development: Assessing the impact of therapeutic agents on lipid metabolism.
Experimental Protocols: A Practical Guide
Metabolic Tracing with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for tracing the metabolic fate of this compound in cultured cells.
Objective: To quantify the incorporation of ¹³C from this compound into intracellular metabolites.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Methanol, ice-cold
-
Internal standards (optional, for absolute quantification)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Preparation of Labeled Fatty Acid Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., ethanol) at a high concentration.
-
Complex the labeled stearic acid to fatty acid-free BSA in a molar ratio of 5:1 (fatty acid:BSA) to enhance solubility and cellular uptake.
-
Prepare a stock solution of the this compound-BSA complex in serum-free cell culture medium.
-
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Replace the growth medium with fresh medium containing the this compound-BSA complex at a final concentration typically ranging from 50 to 200 µM.
-
Incubate the cells for a specific duration (e.g., 1, 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the cells to quench metabolic activity and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using an LC-MS system. The choice of column and gradient will depend on the specific metabolites of interest.
-
Set the mass spectrometer to detect the mass-to-charge ratios (m/z) of the expected ¹³C-labeled metabolites. The mass shift will depend on the number of ¹³C atoms incorporated.
-
Data analysis involves identifying and quantifying the peak areas of the labeled and unlabeled forms of each metabolite to determine the extent of isotopic enrichment.
-
Analysis of this compound Metabolism by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a complementary approach to MS for analyzing the fate of ¹³C-labeled substrates.
Objective: To identify and quantify ¹³C-labeled metabolites derived from this compound.
Methodology:
-
Sample Preparation: Follow the same cell culture, labeling, and metabolite extraction steps as described for the LC-MS protocol. The final extracted metabolites should be lyophilized and reconstituted in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹³C NMR spectra to directly observe the ¹³C-labeled metabolites.
-
For more detailed structural information and to resolve overlapping signals, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC can be employed.[10]
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Identify the signals corresponding to the ¹³C-labeled metabolites based on their chemical shifts and coupling patterns.
-
Quantify the relative or absolute concentrations of the labeled metabolites by integrating the peak areas and comparing them to the internal standard.
-
Visualizing Metabolic and Signaling Pathways
Experimental Workflow for Metabolic Tracing
Caption: A generalized workflow for a metabolic tracing experiment using this compound.
Stearic Acid Metabolism and Downstream Effects
Caption: Simplified metabolic pathways of stearic acid within a cell.
Stearic Acid and Cellular Signaling
Caption: Stearic acid's influence on key cellular signaling pathways.[8][10][11][12]
This technical guide provides a comprehensive overview of the key differences and applications of this compound in research. The detailed protocols and visual representations of metabolic and signaling pathways serve as a valuable resource for scientists and professionals in the field of drug development and metabolic research, facilitating the design and execution of insightful experiments.
References
- 1. abcam.cn [abcam.cn]
- 2. escholarship.org [escholarship.org]
- 3. Stearic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearic acid serves as a potent inhibitor of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stearic acid accumulation in macrophages induces toll-like receptor 4/2-independent inflammation leading to endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Using Stearic Acid-¹³C₁₈ in Cell Culture: Application Notes for Metabolic Labeling and Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular lipids, playing crucial roles in membrane structure, energy storage, and signaling pathways.[1] The use of stable isotope-labeled stearic acid, such as Stearic acid-¹³C₁₈, offers a powerful tool for tracing its metabolic fate within cells. This technique, often coupled with mass spectrometry-based lipidomics, enables researchers to quantitatively analyze the incorporation of stearic acid into various lipid classes, elucidate metabolic fluxes, and investigate the perturbation of lipid metabolism in disease models and during drug development.[2] Stearic acid-¹³C₁₈ can be used as a tracer for metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3]
These application notes provide detailed protocols for the use of Stearic acid-¹³C₁₈ in cell culture for metabolic labeling studies. Included are methodologies for media preparation, cell labeling, lipid extraction, and data analysis considerations, along with visualizations of key experimental workflows and metabolic pathways.
Data Presentation
The following table summarizes representative quantitative data on the incorporation and metabolism of ¹³C-labeled stearic acid in cultured cells. These values are illustrative and can vary depending on the cell type, experimental conditions, and duration of labeling.
| Lipid Class | Percentage of Total Labeled Lipids (%) after 24h Incubation | Key Observations |
| Phospholipids (PL) | 30 - 40% | Significant incorporation into membrane components, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[4] |
| Triacylglycerols (TAG) | 40 - 50% | Represents a major fate of exogenous stearic acid, indicating its role in energy storage.[5][6] |
| Cholesteryl Esters (CE) | 5 - 15% | Demonstrates the contribution of stearic acid to the storage of cholesterol.[5][6] |
| Diacylglycerols (DAG) | < 5% | A key intermediate in the synthesis of phospholipids and triacylglycerols. |
| ¹³C-Oleic Acid (C18:1) | 10 - 20% of total ¹³C-fatty acids | Indicates active desaturation of stearic acid by stearoyl-CoA desaturase (SCD).[7] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with Stearic Acid-¹³C₁₈
This protocol details the steps for labeling adherent cells with Stearic acid-¹³C₁₈ to trace its incorporation into cellular lipids.
Materials:
-
Stearic acid-¹³C₁₈
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol, absolute
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Adherent cells of interest
-
Sterile culture plates/flasks
-
Humidified incubator (37°C, 5% CO₂)
-
Methanol, ice-cold
-
Chloroform
-
Water, LC-MS grade
-
Glass vials for lipid extraction
-
Centrifuge
Procedure:
-
Preparation of Stearic Acid-¹³C₁₈ Stock Solution:
-
Due to its low solubility in aqueous solutions, Stearic acid-¹³C₁₈ must be complexed with fatty acid-free BSA.[8]
-
Dissolve Stearic acid-¹³C₁₈ in a small volume of absolute ethanol to create a concentrated stock (e.g., 50 mM).
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS and warm to 37°C.
-
Slowly add the ethanolic Stearic acid-¹³C₁₈ stock solution to the warm BSA solution while vortexing to achieve a final fatty acid:BSA molar ratio of 5:1. This results in a stock solution of Stearic acid-¹³C₁₈ complexed to BSA.
-
Sterile-filter the complexed stock solution through a 0.22 µm filter.
-
-
Cell Seeding:
-
Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator.
-
-
Preparation of Labeling Medium:
-
Prepare the complete culture medium.
-
Add the Stearic acid-¹³C₁₈-BSA complex to the medium to a final concentration typically ranging from 25 to 100 µM. The optimal concentration should be determined empirically for each cell line.
-
-
Metabolic Labeling:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired time period (e.g., 0, 2, 6, 12, 24 hours) to monitor the time course of incorporation.
-
-
Cell Harvesting and Lipid Extraction:
-
After the labeling period, place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
To quench metabolic activity and lyse the cells, add ice-cold methanol to the plate and scrape the cells.
-
Transfer the cell lysate to a glass vial.
-
Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and water in a ratio that results in a biphasic mixture (e.g., chloroform:methanol:water 2:2:1.8 v/v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids into a new glass vial.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in an appropriate solvent (e.g., methanol/chloroform 1:1) for mass spectrometry analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolic labeling with Stearic acid-¹³C₁₈.
Metabolic Fate of Stearic Acid-¹³C₁₈
Caption: Metabolic fate of Stearic acid-¹³C₁₈ within the cell.
Signaling Pathways Involving Stearic Acid
References
- 1. otsuka.co.jp [otsuka.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. Fatty acid regulation of hepatic gene transcription. | Semantic Scholar [semanticscholar.org]
- 4. Incorporation of stearic acid (18:0) and palmitic acid (16:0) in phospholipid molecular species studied in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stearic Acid in Cell Culture [sigmaaldrich.com]
Application Note: Quantitative Fatty Acid Profiling in Oilseed Crops Using Stearic Acid-¹³C₁₈
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate quantification of fatty acid composition in oilseed crops is crucial for nutritional analysis, biofuel development, and industrial applications. The inherent variability in sample preparation, extraction efficiency, and instrument response can pose significant challenges to achieving precise and reliable results. The stable isotope dilution technique, employing a labeled internal standard, is the gold standard for quantitative analysis in mass spectrometry.[1][2] This application note details a robust protocol for the fatty acid profiling of oilseed crops using Stearic Acid-¹³C₁₈ as an internal standard. Stearic Acid-¹³C₁₈, being chemically identical to its endogenous counterpart, co-elutes and co-ionizes, effectively correcting for variations throughout the analytical process, from extraction to detection.[1][3] The protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Overall Experimental Workflow
The following diagram illustrates the complete workflow from oilseed sample preparation to final quantitative analysis of the fatty acid profile.
References
Application Note: Quantification of Stearic Acid in Biological Matrices using Stearic acid-13C18 as an Internal Standard for GC-MS Analysis
Introduction
Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular lipids and plays a significant role in various physiological and pathological processes. Accurate and precise quantification of stearic acid in biological samples is crucial for research in metabolism, drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high sensitivity and selectivity.[1][2][3] However, the complexity of biological matrices and potential for sample loss during extraction and derivatization necessitate the use of an internal standard for reliable quantification.
This application note describes a robust and validated method for the quantification of stearic acid in biological samples using a stable isotope-labeled internal standard, Stearic acid-13C18. The stable isotope dilution method, where a known amount of a labeled analog of the analyte is added to the sample at the beginning of the workflow, is the gold standard for quantitative analysis.[1][2] this compound, being chemically identical to the analyte, co-elutes and co-ionizes, effectively compensating for any variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2]
Principle of the Method
The methodology involves the extraction of total fatty acids from a biological sample, followed by derivatization to increase their volatility for GC analysis. This compound is introduced as an internal standard at the initial stage of sample preparation. The derivatized fatty acids are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by creating a calibration curve of the peak area ratio of unlabeled stearic acid to this compound against the concentration of the unlabeled stearic acid standards.
Experimental Protocols
Materials and Reagents
-
Stearic Acid (≥98.5%)
-
This compound (99 atom % 13C)
-
Methanol (HPLC grade)
-
Isooctane (HPLC grade)
-
Hydrochloric Acid (HCl), 1N
-
Pentafluorobenzyl bromide (PFBBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Biological matrix (e.g., plasma, cell culture)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials with inserts
Sample Preparation and Extraction
-
Sample Aliquoting: Thaw frozen biological samples (e.g., 100 µL of plasma or a pellet of 1x10^6 cells) on ice.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample, calibration standard, and quality control sample.
-
Lipid Extraction:
-
Add 500 µL of methanol and 25 µL of 1 N HCl to the sample.[1]
-
Vortex vigorously for 30 seconds.
-
Add 1.5 mL of isooctane to form a biphasic solution.[1]
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes to separate the phases.[1]
-
Carefully transfer the upper organic layer (isooctane) to a clean tube.
-
Repeat the extraction with another 1 mL of isooctane and pool the organic layers.
-
-
Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.
Derivatization
To permit analysis by GC, the polar carboxyl groups of the fatty acids must be converted to produce more volatile non-polar derivatives.[1]
-
Reagent Preparation: Prepare a fresh derivatization solution of 1% PFBBr and 1% DIPEA in acetonitrile.
-
Derivatization Reaction:
-
Add 50 µL of the derivatization solution to the dried extract.
-
Incubate at room temperature for 20 minutes.[4]
-
-
Final Preparation:
-
Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 50 µL of isooctane.[4]
-
Transfer the final solution to a GC-MS autosampler vial with an insert for analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection: 1 µL, splitless mode at 250°C[1]
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 20°C/min to 280°C, and hold for 10 minutes.[3]
-
Mass Spectrometer: Agilent 5973 or equivalent
-
Ionization Mode: Electron Impact (EI), 70 eV[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Stearic Acid derivative (m/z): [Target ion]
-
This compound derivative (m/z): [Target ion + 18]
-
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of stearic acid to this compound against the concentration of stearic acid. A linear regression was applied to the data.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.025 |
| 0.5 | 0.128 |
| 1.0 | 0.255 |
| 5.0 | 1.26 |
| 10.0 | 2.51 |
| 25.0 | 6.28 |
| 50.0 | 12.55 |
Method Validation Summary
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Linear Range | 0.1 - 50 µg/mL |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 92-108% |
Visualizations
Caption: Experimental workflow for the quantification of stearic acid.
Caption: Simplified overview of de novo fatty acid biosynthesis.
Conclusion
The use of this compound as an internal standard provides a highly accurate, precise, and robust method for the quantification of stearic acid in complex biological matrices by GC-MS. This stable isotope dilution technique effectively mitigates the variability associated with sample preparation and matrix effects, ensuring reliable data for researchers, scientists, and drug development professionals. The detailed protocol and validated performance characteristics demonstrate the suitability of this method for demanding research and development applications.
References
Application Note: Quantification of Stearic Acid-¹³C₁₈ Using a Validated LC-MS/MS Method
Introduction
Stearic acid (C18:0) is a ubiquitous saturated fatty acid that serves as an energy source, a component of complex lipids, and a signaling molecule in various physiological and pathological processes.[1] Stable isotope-labeled stearic acid, particularly Stearic Acid-¹³C₁₈, is an invaluable tool for researchers in drug development and metabolic studies to trace the fate of this fatty acid in vivo. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of Stearic Acid-¹³C₁₈ in complex biological matrices.[2][3] This application note provides a detailed protocol for the extraction and quantification of Stearic Acid-¹³C₁₈ in plasma using a robust LC-MS/MS method.
Metabolic Pathway of Stearic Acid
Stearic acid, obtained from the diet or synthesized endogenously from palmitate, is a primary substrate for the enzyme Stearoyl-CoA Desaturase (SCD). SCD introduces a double bond into the fatty acid chain, converting stearate into oleate (C18:1).[4] This conversion is a critical step in the biosynthesis of triglycerides and other complex lipids.[4] The ratio of stearic acid to oleic acid is crucial for cellular function and has been implicated in various diseases.[1]
Caption: Metabolic fate of Stearic Acid-¹³C₁₈.
Experimental Protocol
This protocol details the procedure for the quantification of Stearic Acid-¹³C₁₈ in human plasma.
Experimental Workflow
The overall workflow involves sample preparation through protein precipitation and liquid-liquid extraction, followed by LC-MS/MS analysis and data processing.
Caption: LC-MS/MS quantification workflow.
Materials and Reagents
-
Stearic Acid-¹³C₁₈ (Cambridge Isotope Laboratories, Inc. or equivalent)[5]
-
Stearic Acid-d₃ (or other suitable deuterated analog) as internal standard (IS)
-
LC-MS grade Methanol, Acetonitrile, Isopropanol, and Water
-
LC-MS grade Formic Acid
-
Methyl tert-butyl ether (MTBE)
-
Human Plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Stearic Acid-¹³C₁₈ and Stearic Acid-d₃ (IS) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Stearic Acid-¹³C₁₈ primary stock with methanol to create calibration standards (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS primary stock with methanol.
Sample Preparation Protocol
This protocol is adapted from established methods for fatty acid extraction from plasma.[6]
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (50 ng/mL) to all tubes except for the blank matrix samples.
-
Add 200 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of MTBE to the supernatant for liquid-liquid extraction. Vortex for 1 minute.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 70:30 Acetonitrile:Water). Vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C8 or Phenyl Column (e.g., ACQUITY UPLC BEH C₈, 1.8 µm, 2.1 x 100 mm)[6][7] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid[8] |
| Flow Rate | 0.35 mL/min[6] |
| Gradient | 30% B to 100% B over 15 min, hold 3 min, re-equilibrate for 2 min[8] |
| Injection Volume | 5 - 10 µL[6] |
| Column Temperature | 40 - 45°C[7][8] |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[9] |
| Monitored Transition | Stearic Acid-¹³C₁₈ : 301.3 -> specific fragment (e.g., 255.3) Stearic Acid-d₃ (IS) : 286.3 -> 242.3 |
| Dwell Time | 50-100 ms |
| Collision Gas | Argon |
| Spray Voltage | -4500 V[10] |
| Source Temperature | 250°C[10] |
Note: Precursor/product ion pairs for Stearic Acid-¹³C₁₈ should be optimized experimentally on the specific mass spectrometer being used. The [M-H]⁻ for fully labeled ¹³C₁₈ Stearic Acid is m/z 301.33.
Table 2: Example Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal, compensated by IS |
These values represent typical performance characteristics for a validated bioanalytical method and should be established for each specific application.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (Stearic Acid-¹³C₁₈) and the internal standard (Stearic Acid-d₃) using the instrument's software.
-
Calibration Curve: Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard. Plot the peak area ratio against the nominal concentration of the standards. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve.
-
Quantification: Determine the concentration of Stearic Acid-¹³C₁₈ in the unknown samples by interpolating their peak area ratios from the calibration curve.
This comprehensive LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Stearic Acid-¹³C₁₈ in biological matrices, enabling researchers to conduct detailed metabolic flux and pharmacokinetic studies.
References
- 1. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stearic acid, sodium salt (U-¹³Cââ, 98%) CP 97% - Cambridge Isotope Laboratories, CLM-10365-PK [isotope.com]
- 6. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. iris.unitn.it [iris.unitn.it]
Application Note: Quantitative Analysis of Stearic Acid in Biological Matrices using Isotope Dilution Mass Spectrometry with Stearic acid-13C18
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearic acid (C18:0) is a ubiquitous saturated fatty acid that plays a critical role in cellular structure, energy metabolism, and signaling pathways.[1] Accurate quantification of stearic acid in biological samples is essential for understanding its physiological and pathological roles in various diseases, including metabolic syndrome, cardiovascular disease, and cancer. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy. This method utilizes a stable isotope-labeled internal standard, in this case, Stearic acid-13C18, which is chemically identical to the analyte of interest but mass-shifted.[2] This allows for the correction of sample loss during preparation and variations in instrument response, leading to highly reliable quantification.
This application note provides a detailed protocol for the quantification of stearic acid in biological matrices using IDMS with this compound as the internal standard. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are described.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the native analyte (stearic acid). The labeled standard, often referred to as the internal standard, behaves identically to the native analyte during sample extraction, derivatization, and chromatographic separation. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined, irrespective of sample losses during processing.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
This section details the procedures for sample preparation and analysis for both GC-MS and LC-MS/MS platforms.
Experimental Workflow
References
Application Notes and Protocols for Stearic Acid-13C18 in Untargeted Metabolomics Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Untargeted metabolomics aims to comprehensively analyze all small molecules in a biological system. The use of stable isotope-labeled internal standards is crucial for accurate metabolite quantification and pathway elucidation. Stearic acid-13C18, a stable isotope-labeled version of the saturated fatty acid stearic acid, serves as a powerful tool in these workflows. It can be used as an internal standard for the quantification of endogenous stearic acid and as a tracer to investigate its metabolic fate, including its incorporation into complex lipids and its role in various signaling pathways. These application notes provide a detailed protocol for the use of this compound in untargeted metabolomics studies, from sample preparation to data analysis, and highlight its application in metabolic research.
Stearic acid is a key player in cellular metabolism and signaling. It is a major component of cellular membranes and a precursor for the synthesis of other fatty acids and complex lipids.[1][2] Dysregulation of stearic acid metabolism has been implicated in various diseases, including cardiovascular disease and cancer.[1] By tracing the metabolic fate of this compound, researchers can gain valuable insights into the mechanisms underlying these pathologies and identify potential therapeutic targets.
Experimental Protocols
This section details a comprehensive protocol for an untargeted metabolomics workflow using this compound. The workflow is divided into three main stages: sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation
The choice of sample preparation method is critical for the accurate analysis of lipids. The following protocol is a general guideline and may need to be optimized for specific sample types.
a. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Introduce this compound into the culture medium. The final concentration and incubation time will depend on the specific cell type and experimental goals. A typical starting point is 10-100 µM for 24-48 hours.
-
For control samples, add an equivalent amount of unlabeled stearic acid.
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
b. Lipid Extraction (Folch Method):
-
To the cell suspension, add chloroform and methanol to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).
LC-MS/MS Analysis
The following are recommended starting parameters for the analysis of this compound and its metabolites. Optimization may be necessary depending on the instrument and specific lipids of interest.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | Start at 30% B, ramp to 100% B over 20 min, hold for 5 min, return to 30% B and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Scan Range | m/z 150-1500 |
| MS/MS | Data-dependent acquisition (DDA) or data-independent acquisition (DIA) |
| Collision Energy | Ramped collision energy (e.g., 20-60 eV) |
Data Processing
The complex datasets generated in untargeted metabolomics require specialized software for processing.
-
Peak Picking and Alignment: Use software such as XCMS, MZmine, or vendor-specific software to detect and align peaks across all samples.
-
Isotopologue Extraction: Utilize tools like XCMS or MetaboAnalyst to identify and group features corresponding to the unlabeled and 13C-labeled forms of metabolites.
-
Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and fragmentation patterns to spectral libraries (e.g., METLIN, LipidMaps).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify significant differences in metabolite levels between experimental groups.
-
Pathway Analysis: Use tools like MetaboAnalyst to map identified metabolites to metabolic pathways and visualize the impact of the experimental conditions.
Data Presentation
The following tables provide examples of how to present quantitative data from a this compound tracing experiment.
Table 1: Incorporation of this compound into Major Lipid Classes
| Lipid Class | % Labeled (Mean ± SD) |
| Phosphatidylcholine (PC) | 35.2 ± 4.1 |
| Phosphatidylethanolamine (PE) | 28.7 ± 3.5 |
| Triglycerides (TG) | 15.4 ± 2.8 |
| Cholesteryl Esters (CE) | 8.9 ± 1.7 |
Table 2: Relative Abundance of Labeled Downstream Metabolites of this compound
| Metabolite | Fold Change vs. Unlabeled Control (Mean ± SD) | p-value |
| Oleic acid (18:1)-13C18 | 4.2 ± 0.8 | < 0.01 |
| Palmitic acid (16:0)-13C16 | 2.1 ± 0.5 | < 0.05 |
| Arachidonic acid (20:4)-13C20 | 1.8 ± 0.4 | < 0.05 |
Visualizations
Experimental Workflow
Caption: Untargeted metabolomics workflow using this compound.
Stearic Acid Metabolic Pathway
Caption: Simplified metabolic pathways of stearic acid.
Conclusion
The use of this compound in untargeted metabolomics provides a robust method for quantifying endogenous stearic acid and tracing its metabolic fate. This approach enables a deeper understanding of the complex roles of stearic acid in health and disease. The detailed protocols and data presentation guidelines provided here serve as a valuable resource for researchers in the field of metabolomics and drug development. By applying these methods, scientists can uncover novel insights into metabolic pathways and identify new biomarkers and therapeutic targets.
References
Application Notes: Tracing In Vivo Lipid Metabolism with Stearic Acid-¹³C₁₈
Introduction
Stable isotope labeling is a powerful technique for investigating the in vivo dynamics of metabolic pathways, offering a window into the synthesis, transport, and fate of molecules without perturbing the biological system.[1][2] Stearic acid-¹³C₁₈ (¹³C-SA), a non-radioactive, stable isotope-labeled saturated fatty acid, serves as an invaluable tracer for elucidating lipid metabolism.[3] As one of the most abundant fatty acids in the Western diet, understanding the metabolic journey of stearic acid is crucial for research into metabolic diseases such as atherosclerosis, hypertriglyceridemia, and type 2 diabetes.[1][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the incorporation of Stearic acid-¹³C₁₈ for in vivo metabolic labeling studies in animal models. The focus is on experimental design, sample preparation, and analytical strategies to trace the metabolic fate of stearic acid as it is absorbed, distributed, and transformed into other lipid species.
Key Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rate of conversion (flux) of stearic acid into other fatty acids and complex lipids.[3][5]
-
Desaturation and Elongation: Tracking the conversion of stearic acid to oleic acid by stearoyl-CoA desaturase (SCD1), a key enzyme in lipid metabolism.[4][6][7][8]
-
Incorporation into Complex Lipids: Following the integration of the ¹³C label into various lipid classes, such as triglycerides (TG), phospholipids (PL), and cholesteryl esters (CE).[1][4][9]
-
Fatty Acid Oxidation (FAO): Assessing the rate at which stearic acid is utilized as an energy source through β-oxidation.[1][8][9]
-
Drug Efficacy Studies: Evaluating how therapeutic interventions affect lipid metabolism by observing changes in the flux of ¹³C-SA through various pathways.
Metabolic Fate of Stearic Acid
Stearic acid obtained from the diet or synthesized endogenously is activated to stearoyl-CoA. From there, it enters several key metabolic pathways. A primary fate is its desaturation to oleoyl-CoA by the enzyme stearoyl-CoA desaturase-1 (SCD1).[4][6] This conversion is critical, as oleate is a preferred substrate for the synthesis of triglycerides and other complex lipids.[4] Stearic acid can also be incorporated directly into complex lipids or undergo chain shortening to form palmitic acid (¹³C-C16:0).[9]
Experimental Design and Protocols
A typical in vivo labeling experiment involves administering the ¹³C-SA tracer to an animal model, followed by sample collection at various time points to track the label's incorporation into different lipid pools.
Protocol 1: In Vivo Administration of Stearic Acid-¹³C₁₈
This protocol is adapted for a mouse model and can be scaled accordingly.
1. Materials:
-
Stearic acid-¹³C₁₈ (e.g., from Cambridge Isotope Laboratories, Inc.)
-
Vehicle for administration (e.g., corn oil, 20% Tocopherol Polyethylene Glycol Succinate (TPGS), or Intralipid)
-
Oral gavage needles or supplies for intravenous injection
-
Animal model (e.g., C57BL/6 mice)
2. Preparation of Dosing Solution:
-
For oral gavage, Stearic acid-¹³C₁₈ can be mixed with a carrier oil like corn oil.[1]
-
Warm the vehicle slightly to aid in dissolving the fatty acid.
-
Prepare the solution to achieve the desired final dosage. A common dosage is 150 mg/kg.[1][10]
-
Vortex or sonicate the mixture to ensure a homogenous suspension.
3. Administration:
-
Oral Gavage: Fast the mice for 4-6 hours prior to dosing to ensure consistent absorption. Administer the prepared ¹³C-SA solution carefully using an appropriate gauge gavage needle.
-
Intravenous Infusion: For direct circulation studies, the labeled fatty acid can be complexed with fatty acid-free bovine serum albumin (BSA) or formulated in a lipid emulsion (e.g., Intralipid) for intravenous administration.[11] This method bypasses gut absorption.
Protocol 2: Sample Collection and Processing
1. Materials:
-
Collection tubes (e.g., EDTA-coated tubes for plasma)
-
Surgical tools for tissue dissection
-
Liquid nitrogen or dry ice for snap-freezing
-
Centrifuge
2. Blood Collection:
-
Collect blood via tail vein, submandibular, or retro-orbital bleeding at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 hours post-administration).[1][12] A peak of ¹³C-labeled stearic acid in the blood is often observed around 3 hours after ingestion.[12]
-
For plasma, collect blood in EDTA tubes and centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Aspirate the plasma supernatant and store at -80°C until analysis.
3. Tissue Collection:
-
At the final time point, euthanize the animal according to approved institutional protocols.
-
Quickly dissect tissues of interest (e.g., liver, adipose tissue, heart, muscle).
-
Rinse tissues in cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot dry, weigh, and immediately snap-freeze in liquid nitrogen.
-
Store tissues at -80°C until lipid extraction.
Protocol 3: Lipid Extraction from Tissues
The Folch or Bligh & Dyer methods are standard for total lipid extraction.[13][14] Chloroform-based methods have been shown to be highly effective.[15]
1. Materials:
-
Chloroform
-
Methanol (MeOH)
-
0.9% NaCl solution or water
-
Tissue homogenizer
-
Glass centrifuge tubes
2. Procedure (Folch Method):
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in a 20-volume excess of Chloroform:Methanol (2:1, v/v). For 100 mg of tissue, use 2 mL of the solvent mixture.
-
After homogenization, agitate the sample for 15-20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for a 2 mL extraction). This will break the emulsion and induce phase separation.
-
Vortex the mixture and centrifuge at a low speed (e.g., 1,500 x g for 10 minutes) to separate the layers.
-
The lower organic phase contains the lipids. Carefully aspirate this layer and transfer it to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in an appropriate solvent for mass spectrometry analysis (e.g., isopropanol or methanol).[16]
Protocol 4: Sample Analysis by Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is often used for analyzing fatty acid composition, while Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing intact complex lipids.[17]
1. Sample Preparation for GC-MS (Fatty Acid Analysis):
-
The extracted lipids must be saponified and derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
This allows for the separation and quantification of individual fatty acids and their isotopologues.
2. Sample Preparation for LC-MS (Lipidomics):
-
Resuspend the dried lipid extract in a suitable solvent (e.g., Methanol:Chloroform 1:1).
-
For quantitative analysis, add a suite of internal standards, including a heavy-labeled standard for each lipid class to be analyzed.[1]
-
Analyze samples via reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1][17]
3. Data Acquisition and Analysis:
-
Acquire data in full-scan mode to capture the entire mass spectrum of labeled and unlabeled lipids.
-
Use multiple-reaction monitoring (MRM) on a triple quadrupole mass spectrometer to trace the appearance of the ¹³C₁₈-oleate label in specific triglycerides and cholesteryl esters.[18]
-
Extract selected ion chromatograms for each lipid of interest and its corresponding ¹³C-labeled isotopologues.
-
Correct the raw mass spectra data for the natural abundance of ¹³C.[2]
-
Calculate the percent enrichment of the ¹³C label in stearic acid and its metabolic products over time. The concentration of labeled lipids can be determined from the peak area ratio of the analyte to its matched, heavy-labeled internal standard.[1][18]
Quantitative Data Summary
The following tables present example data that can be generated from in vivo labeling studies with Stearic acid-¹³C₁₈.
| Table 1: Example Dosing Regimens for In Vivo Lipid Tracing in Mice | |
| Parameter | Value/Description |
| Animal Model | C57BL/6 Mice |
| Tracer | Oleic acid, potassium salt (¹³C₁₈) or Stearic acid (D₃₅) |
| Dosage | 150 mg/kg |
| Administration Route | Oral Gavage or IV |
| Vehicle | Corn oil, 20% TPGS, or Intralipid |
| Reference | [1][10] |
| Table 2: Postprandial Metabolic Fate of U-¹³C₁₈ Stearic Acid in Humans (48h period) | |
| Metabolic Conversion | Conversion Rate (%) |
| U-¹³C₁₈ Stearic Acid → U-¹³C₁₈ Oleic Acid | ~17% |
| U-¹³C₁₈ Stearic Acid → U-¹³C₁₆ Palmitic Acid | ~4% |
| U-¹³C₁₆ Palmitic Acid → U-¹³C₁₆ Palmitoleic Acid | ~21% |
| Data adapted from a kinetic substudy in postmenopausal women. | [9] |
Stearic Acid and Cellular Signaling
Beyond its role in energy storage and membrane structure, stearic acid acts as a signaling molecule. For instance, dietary stearic acid has been shown to rapidly cause mitochondrial fusion in humans within hours of ingestion, a process linked to improved mitochondrial function.[19] It can also modulate key signaling pathways involved in cellular stress and apoptosis, such as the p38 MAPK and ER stress pathways.[20][21]
References
- 1. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The fate and intermediary metabolism of stearic acid | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. eurisotop.com [eurisotop.com]
- 11. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary stearic acid regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
- 15. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ckisotopes.com [ckisotopes.com]
- 19. Dietary stearic acid regulates mitochondria in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Polysorbate Hydrolysis Using Stearic Acid-13C18
Introduction
Polysorbates, such as Polysorbate 20 and Polysorbate 80, are non-ionic surfactants essential for stabilizing biopharmaceutical formulations. They protect therapeutic proteins from denaturation and aggregation at interfaces. However, polysorbates are susceptible to degradation through hydrolysis, which can be catalyzed by residual host cell enzymes like lipases, leading to the release of free fatty acids (FFAs).[1][2] This degradation can compromise the stability of the drug product and may lead to the formation of visible and sub-visible particles due to the low solubility of the released FFAs.[1][2][3][4] Therefore, accurate quantification of FFA formation is critical during formulation development and stability testing. This document outlines a robust and sensitive method for the quantification of stearic acid, a component of Polysorbate 80, using Stearic acid-13C18 as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle
The analytical method is based on the principle of stable isotope dilution analysis (SIDA). This compound, a stable isotope-labeled version of stearic acid, is used as an internal standard (IS). The IS is chemically identical to the analyte (stearic acid) and thus exhibits the same behavior during sample preparation (e.g., extraction) and analysis (e.g., ionization in the mass spectrometer). By spiking a known amount of the IS into the sample, any variations in sample handling or instrument response can be normalized. The quantification is achieved by measuring the peak area ratio of the analyte to the IS using LC-MS/MS. This approach provides high accuracy and precision for the quantification of stearic acid released from polysorbate hydrolysis.
I. Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of free fatty acids using a stable isotope-labeled internal standard.
Table 1: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (R²) |
| Stearic Acid | 0.05 - 10.0 | > 0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Stearic Acid | 0.015 | 0.05 |
Table 3: Accuracy and Precision
| Analyte | Spiked Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Stearic Acid | 0.1 | 95 - 105 | < 15 |
| 1.0 | 98 - 102 | < 10 | |
| 7.5 | 98 - 102 | < 10 |
II. Experimental Protocols
A. Materials and Reagents
-
Standards: Stearic acid (≥98.5%), this compound (≥99% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isopropanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)
-
Sample Preparation: Protein precipitation plates or tubes, solid-phase extraction (SPE) cartridges (optional), centrifuge, vortex mixer.
B. Standard Solution Preparation
-
Stearic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of stearic acid in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stearic acid stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 10.0 µg/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.
C. Sample Preparation Protocol (Protein Precipitation)
-
Sample Aliquot: Transfer 100 µL of the biopharmaceutical formulation sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to each sample, standard, and blank.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
D. LC-MS/MS Analysis Protocol
Table 4: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| Stearic Acid | Q1: 283.3 m/z -> Q3: 283.3 m/z |
| This compound | Q1: 301.3 m/z -> Q3: 301.3 m/z |
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 1.0 | 40 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 40 |
| 12.0 | 40 |
E. Data Analysis
-
Integrate the peak areas for both stearic acid and this compound for all standards and samples.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the calibration curve to determine the concentration of stearic acid in the unknown samples.
III. Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Stearic Acid-13C18 Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Stearic acid-13C18 in various solvents. It includes quantitative data, experimental protocols, troubleshooting advice, and frequently asked questions to facilitate successful experimental outcomes.
Solubility Data
The solubility of this compound is expected to be nearly identical to that of unlabeled stearic acid due to the negligible effect of isotopic labeling on this physical property. The following tables summarize the solubility of stearic acid in common laboratory solvents.
Table 1: Solubility of Stearic Acid in Organic Solvents at Various Temperatures
| Solvent | Temperature (K) | Solubility ( g/100g solvent) |
| Ethanol | 301 | ~2.0 |
| 303 | ~2.2 | |
| 308 | ~3.0 | |
| 311 | ~3.8 | |
| 313 | ~4.5 | |
| Methanol | 301 | ~0.5 |
| 303 | ~0.6 | |
| 308 | ~0.8 | |
| 311 | ~1.0 | |
| 313 | ~1.2 | |
| Ethyl Acetate | 301 | ~10.8 |
| 303 | ~12.0 | |
| 308 | ~15.5 | |
| 311 | ~18.5 | |
| 313 | ~21.5 | |
| Acetone | 301 | ~1.8 |
| 303 | ~2.0 | |
| 308 | ~2.7 | |
| 311 | ~3.3 | |
| 313 | ~3.8 |
Data adapted from studies on unlabeled stearic acid and presented as approximate values.[1][2][3]
Table 2: General Solubility of Stearic Acid in Various Solvents
| Solvent | Solubility |
| Water | Practically insoluble (0.568 mg/L at 25 °C)[4] |
| Ethanol | Soluble, increasing with temperature[1][5][6][7] |
| Methanol | Less soluble than in ethanol[1][2] |
| Ethyl Acetate | Highly soluble[1][2] |
| Acetone | Soluble[1][6] |
| Chloroform | Soluble[5][6] |
| Toluene | Soluble |
| Dimethyl Sulfoxide (DMSO) | Approximately 10 mg/mL[7] |
| Dimethyl Formamide (DMF) | Approximately 30 mg/mL[7] |
| Ether | Soluble[5] |
Experimental Protocols
Gravimetric Method for Solubility Determination
This method is a common and straightforward approach to determine the solubility of a solid in a liquid.
Materials:
-
This compound
-
Solvent of choice
-
Analytical balance (accuracy of 0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Magnetic stirrer and stir bars
-
Vials or test tubes with secure caps
-
Syringe with a filter (e.g., 0.22 µm PTFE)
-
Pre-weighed drying dishes
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe fitted with a filter. The pre-warming of the syringe helps prevent precipitation of the solute during transfer.
-
Weighing: Dispense the filtered supernatant into a pre-weighed drying dish. Record the exact weight of the solution.
-
Drying: Place the drying dish in an oven at a temperature sufficient to evaporate the solvent without degrading the stearic acid (e.g., 60-80°C) until a constant weight is achieved.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100g solvent) = [(Weight of dish + solid) - (Weight of dish)] / [(Weight of dish + solution) - (Weight of dish + solid)] * 100
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
-
Q1: Why is my this compound not dissolving in water?
-
Q2: How does temperature affect the solubility of this compound?
-
Q3: Can I use sonication to dissolve this compound?
-
A3: Yes, sonication can be used to accelerate the dissolution process by breaking down the solid particles and increasing the surface area exposed to the solvent. However, it is still essential to ensure the system reaches equilibrium to determine the true solubility.
-
-
Q4: Is the solubility of this compound different from unlabeled stearic acid?
-
A4: The difference in solubility is negligible. The substitution of Carbon-12 with Carbon-13 does not significantly alter the intermolecular forces that govern solubility. Therefore, data for unlabeled stearic acid is a reliable guide.
-
-
Q5: What is the best solvent for dissolving this compound?
Troubleshooting Common Issues
-
Issue: Inconsistent solubility results.
-
Possible Cause 1: Equilibrium not reached.
-
Solution: Increase the stirring time and ensure the temperature remains constant. A minimum of 24 hours is often recommended.
-
-
Possible Cause 2: Inaccurate temperature control.
-
Solution: Use a calibrated thermostatic bath and monitor the temperature closely throughout the experiment.
-
-
Possible Cause 3: Impurities in the stearic acid or solvent.
-
Solution: Use high-purity grade this compound and analytical grade solvents. The presence of impurities can affect solubility.[1]
-
-
-
Issue: Precipitation of the compound during sampling.
-
Possible Cause: Temperature drop during transfer.
-
Solution: Pre-warm the syringe and filter to the experimental temperature before drawing the sample. Work quickly to minimize heat loss.
-
-
-
Issue: The dissolved stearic acid appears cloudy.
-
Possible Cause 1: Presence of water in the organic solvent.
-
Solution: Use anhydrous solvents, as water can cause the hydrophobic stearic acid to form micelles or suspensions, leading to a cloudy appearance.
-
-
Possible Cause 2: The solution is a suspension, not a true solution.
-
Solution: Ensure that after settling, the supernatant is completely clear before sampling. If it remains cloudy, the solubility limit may have been exceeded, or the compound may not be truly soluble in that solvent.
-
-
Visual Workflow
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. scienceasia.org [scienceasia.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Solubility of stearic acid in various organic solvents and its prediction using non-ideal solution models | Semantic Scholar [semanticscholar.org]
- 4. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Stearic acid - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Stearic Acid-13C18 Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Stearic acid-13C18 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a stable isotope-labeled version of stearic acid, a saturated fatty acid with an 18-carbon chain.[1][2] The carbon atoms are replaced with the heavy isotope 13C. This labeling makes it an ideal internal standard for quantitative analysis of fatty acids by mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic flux analysis studies.[1]
Q2: What are the primary causes of this compound degradation during sample preparation?
While stearic acid is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, degradation can still occur.[3] The primary causes of degradation during sample preparation include:
-
Oxidation: Exposure to oxygen, light, and high temperatures can initiate oxidative processes.[4]
-
Enzymatic Activity: Lipases present in biological samples can hydrolyze triglycerides and esters, leading to the loss of the fatty acid.[4]
-
pH Instability: Extreme pH conditions can potentially affect the stability of the carboxylic acid group.[4]
-
Physical Loss: Adsorption to surfaces of labware, incomplete extraction, and sample loss during solvent evaporation steps can all contribute to low recovery.
Q3: How should this compound be stored to ensure its stability?
Proper storage is crucial for maintaining the integrity of this compound.[1]
| Storage Condition | Duration | Rationale |
| -80°C | Up to 6 months (in solution) | Minimizes enzymatic activity and chemical degradation.[1][5] |
| -20°C | Up to 1 month (in solution) | Suitable for short-term storage.[1] |
| Room Temperature | Short-term (neat solid) | Stable as a solid, but should be protected from light and moisture.[6] |
Note: When stored in solution, it is advisable to use an organic solvent like chloroform or isopropanol and to overlay with an inert gas like nitrogen or argon to prevent oxidation.[4]
Troubleshooting Guide: Low Recovery or Degradation of this compound
This guide provides a systematic approach to troubleshooting common issues encountered during the sample preparation of this compound.
Problem: Low or no signal of this compound in the final analysis (GC-MS or LC-MS).
This is a common issue that can arise from multiple steps in the sample preparation workflow. The following troubleshooting diagram and detailed steps will help you identify the potential cause.
Caption: Troubleshooting workflow for low this compound signal.
Step 1: Verify Storage and Handling
-
Potential Issue: The stock solution of this compound may have degraded due to improper storage.
-
Troubleshooting Actions:
-
Confirm the storage temperature and duration against the recommended conditions in the table above.[1]
-
If stored in a solvent, was the vial sealed tightly and the headspace filled with an inert gas?
-
Prepare a fresh dilution from the stock and analyze it directly to confirm its integrity.
-
Step 2: Evaluate Lipid Extraction Efficiency
-
Potential Issue: Inefficient extraction of lipids from the sample matrix will result in low recovery of the internal standard.
-
Troubleshooting Actions:
-
Solvent System: Ensure the chosen extraction method (e.g., Folch, Bligh & Dyer) is appropriate for your sample matrix. The ratio of chloroform:methanol:water is critical for proper phase separation.[5]
-
Homogenization: Ensure the sample was thoroughly homogenized with the extraction solvents to facilitate lipid release.
-
Phase Separation: After centrifugation, ensure a clear separation between the organic (chloroform) and aqueous layers. The lipids, including this compound, will be in the lower organic phase.
-
Contamination from Plastics: Avoid using plastic labware, as plasticizers can leach into the organic solvents and interfere with the analysis. Use glass tubes and vials whenever possible.[7]
-
Step 3: Assess Derivatization (for GC-MS Analysis)
-
Potential Issue: Incomplete conversion of stearic acid to its methyl ester (FAME) will lead to a poor signal in GC-MS. Fatty acids in their free form are highly polar and exhibit poor chromatographic behavior.[8][9]
-
Troubleshooting Actions:
-
Reagent Quality: Use fresh derivatization reagents, such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.[10]
-
Reaction Conditions: Optimize the reaction time and temperature as specified in the protocol. For example, heating at 100°C for 1 hour is a common condition for methylation with sulfuric acid in methanol.[11]
-
Sample Dryness: Ensure the lipid extract is completely dry before adding the derivatization reagent, as water can interfere with the reaction.
-
Step 4: Check Analytical Instrument Performance
-
Potential Issue: The analytical instrument may not be performing optimally.
-
Troubleshooting Actions:
-
GC-MS:
-
Check for leaks in the GC system.
-
Ensure the injection port and column are clean.
-
Verify that the MS is set to detect the correct mass-to-charge ratio (m/z) for the 13C-labeled stearic acid methyl ester.
-
-
LC-MS:
-
Check for clogs in the LC system.
-
Ensure the mobile phase composition is correct.
-
Verify the MS parameters, including the precursor and product ions for tandem MS analysis.
-
-
Experimental Protocols
Protocol 1: Lipid Extraction using a Modified Bligh & Dyer Method
This protocol is suitable for extracting total lipids from biological samples such as plasma, cell lysates, or tissue homogenates.[5]
-
To 100 µL of sample, add 450 µL of a 1:2 (v/v) mixture of chloroform and methanol containing the appropriate amount of this compound internal standard.
-
Vortex thoroughly for 1 minute.
-
Add 300 µL of water, vortex again, and centrifuge at 3000 x g for 5 minutes to separate the phases.[12]
-
Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.
-
Re-extract the remaining aqueous layer with 500 µL of chloroform, vortex, and centrifuge again.
-
Combine the chloroform fractions and dry them under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization or direct analysis by LC-MS.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This protocol describes the conversion of the extracted fatty acids to their corresponding methyl esters.[11]
-
To the dried lipid extract from Protocol 1, add 800 µL of freshly prepared 1.5% sulfuric acid in anhydrous methanol.[11]
-
Add heptane to a final volume of 1 mL.
-
Seal the tube tightly, vortex, and heat at 100°C for 1 hour in a heating block.[11]
-
Allow the tube to cool to room temperature.
-
Add 300 µL of 1M NaCl and 300 µL of heptane. Vortex and allow the phases to separate.
-
Transfer the upper heptane layer containing the FAMEs to a GC vial.
-
Repeat the heptane extraction twice more and pool the heptane fractions.[11]
-
If the sample has a low FAME content, the pooled heptane can be carefully concentrated under a gentle stream of nitrogen.
Visualization of Experimental Workflow
Caption: General workflow for sample preparation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stearic acid - Wikipedia [en.wikipedia.org]
- 3. US4525306A - Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats - Google Patents [patents.google.com]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stearic acid, sodium salt (U-¹³Cââ, 98%) CP 97% - Cambridge Isotope Laboratories, CLM-10365-PK [isotope.com]
- 7. mdpi.com [mdpi.com]
- 8. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. perlan.com.pl [perlan.com.pl]
- 10. usp.org [usp.org]
- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 12. lipidmaps.org [lipidmaps.org]
Technical Support Center: Optimizing Stearic Acid-13C18 Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Stearic acid-13C18 concentration in cell labeling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cell labeling experiments with this compound.
| Problem | Possible Cause | Solution |
| Low Incorporation of this compound | 1. Suboptimal this compound Concentration: The concentration may be too low for efficient uptake by the cells. | Gradually increase the concentration of this compound in the labeling medium. Refer to the concentration optimization table below. A common starting point is 10-50 µM, which can be increased up to 100 µM if no toxicity is observed.[1] |
| 2. Insufficient Incubation Time: The labeling duration may not be long enough for significant incorporation into cellular lipids. | Increase the incubation time. For metabolic flux analysis, labeling times can range from a few hours to 24 hours or longer to reach isotopic steady state.[2] | |
| 3. Poor Solubility of this compound: Stearic acid is poorly soluble in aqueous media, leading to low bioavailability. | Prepare a stock solution of this compound in an organic solvent like ethanol or DMSO before diluting it in culture medium containing fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and cellular uptake.[3][4] | |
| 4. High Levels of Endogenous Stearic Acid: High concentrations of unlabeled stearic acid in the serum of the culture medium can compete with the labeled form, reducing its incorporation. | Use fatty acid-free BSA and serum-depleted or dialyzed fetal bovine serum (FBS) in the labeling medium to minimize competition from unlabeled fatty acids.[3][5][6][7] | |
| Cell Death or Toxicity | 1. This compound Concentration is Too High: High concentrations of stearic acid can be cytotoxic to cells.[3][8][9][10] | Determine the optimal, non-toxic concentration of this compound for your specific cell line by performing a dose-response curve and assessing cell viability using assays like MTT, WST-1, or Trypan Blue exclusion.[8][11] Refer to the IC50 values in the table below as a starting point. |
| 2. Solvent Toxicity: The organic solvent (e.g., ethanol, DMSO) used to dissolve the stearic acid may be at a toxic concentration in the final culture medium. | Ensure the final concentration of the organic solvent in the culture medium is minimal and non-toxic to the cells (typically <0.1%). Prepare a vehicle control with the solvent alone to assess its effect on cell viability. | |
| 3. Contamination: Contamination of the labeling medium or cell culture can lead to cell death. | Follow aseptic techniques throughout the experimental procedure. | |
| Inconsistent or Variable Results | 1. Inconsistent Preparation of Labeling Medium: Variations in the preparation of the this compound-BSA complex can lead to inconsistent results. | Follow a standardized and detailed protocol for preparing the labeling medium to ensure reproducibility.[3][5][6][7] |
| 2. Cell Culture Conditions: Differences in cell density, passage number, or growth phase can affect fatty acid metabolism and labeling efficiency. | Standardize cell culture conditions for all experiments, including seeding density, passage number, and ensuring cells are in the exponential growth phase. | |
| 3. Sample Processing and Analysis: Variability in sample extraction, derivatization, or analytical instrumentation can introduce errors. | Use a consistent and validated protocol for lipid extraction and analysis. Include internal standards during sample preparation to control for analytical variability.[12][13][14][15] |
Quantitative Data Summary
Recommended this compound Concentration Ranges for Cell Labeling
| Parameter | Concentration Range | Notes |
| Initial Optimization | 10 - 100 µM | Start with a lower concentration and increase incrementally while monitoring cell viability.[1][9][16] |
| Metabolic Flux Analysis | 50 - 200 µM | Higher concentrations may be required to achieve sufficient labeling for downstream analysis. Ensure the concentration is below the cytotoxic level for the specific cell line. |
| Lipidomics Profiling | 10 - 50 µM | Sufficient for tracing the incorporation into various lipid species. |
Reported IC50 Values for Stearic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~150 | [9] |
| Hs578t | Breast Cancer | ~200 | [9] |
| MDA-MB-435 | Breast Cancer | ~175 | [9] |
| PC-3 | Prostate Cancer | 87.74 | [17] |
| MCF-7 | Breast Cancer | 38.08 | [17] |
| HT-29 | Colon Cancer | >100 | [17] |
Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, cell density, assay used). It is crucial to determine the IC50 for your specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a stock solution of this compound complexed with fatty acid-free BSA for use in cell culture.
Materials:
-
This compound
-
Ethanol (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)[18]
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (serum-free)
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or heat block
Procedure:
-
Prepare a 10 mM stock solution of this compound: Dissolve the required amount of this compound in 100% ethanol. For example, to make 1 ml of a 10 mM stock, dissolve 2.85 mg of this compound (MW: ~285.4 g/mol for 13C18) in 1 ml of ethanol. Gently warm the solution at 55-60°C to aid dissolution.
-
Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10%. Filter-sterilize the solution through a 0.22 µm filter.
-
Prepare a 1 mM this compound / 1% BSA stock solution: a. In a sterile conical tube, add 9 ml of the 10% fatty acid-free BSA solution. b. Warm the BSA solution to 37°C. c. Slowly add 1 ml of the 10 mM this compound stock solution to the warm BSA solution while gently vortexing. d. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.
-
Prepare the final labeling medium: Dilute the 1 mM this compound / 1% BSA stock solution in serum-free cell culture medium to achieve the desired final concentration of this compound. For example, to make a 50 µM labeling medium, add 50 µl of the stock solution to 950 µl of medium.
Protocol 2: Cell Labeling with this compound
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound labeling medium (prepared as in Protocol 1)
-
PBS, sterile
-
Cell counting solution (e.g., Trypan Blue)
-
Appropriate cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Cell Culture: Culture the cells in their complete growth medium until they reach the desired confluency (typically 70-80%).
-
Washing: a. Aspirate the complete growth medium. b. Gently wash the cells twice with pre-warmed sterile PBS to remove any residual serum and unlabeled fatty acids. c. Wash the cells once with pre-warmed serum-free medium.
-
Labeling: a. Aspirate the serum-free medium. b. Add the pre-warmed this compound labeling medium to the cells. c. Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Cell Harvesting: a. After the incubation period, place the culture plate on ice. b. Aspirate the labeling medium. c. Wash the cells twice with ice-cold PBS. d. Harvest the cells by scraping in ice-cold PBS or by using trypsinization followed by washing with ice-cold PBS. e. Centrifuge the cell suspension to pellet the cells. f. Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. g. Store the cell pellets at -80°C until further analysis.
Visualizations
Caption: Experimental workflow for this compound cell labeling.
Caption: Troubleshooting decision tree for this compound labeling.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in organic solvents such as ethanol and DMSO.[4] For cell culture applications, it is recommended to prepare a concentrated stock solution in ethanol and then complex it with fatty acid-free BSA in your culture medium to improve solubility and delivery to cells.[3][5]
Q2: Why is it necessary to use fatty acid-free BSA?
A2: Standard BSA preparations contain endogenous fatty acids that will compete with this compound for binding to albumin and for uptake and metabolism by the cells. This can lead to lower and more variable incorporation of the labeled stearic acid. Using fatty acid-free BSA minimizes this competition and ensures more consistent and efficient labeling.[6][7][18]
Q3: What concentration of this compound should I use?
A3: The optimal concentration depends on your cell type and the specific application. A good starting point for optimization is in the range of 10-100 µM.[1][9][16] It is crucial to perform a dose-response experiment to determine the highest concentration that is not toxic to your cells. For applications requiring high enrichment, such as metabolic flux analysis, concentrations up to 200 µM may be used, provided they are not cytotoxic.
Q4: How long should I incubate my cells with this compound?
A4: The ideal incubation time varies depending on the metabolic pathway being studied and the turnover rate of the lipids of interest. For tracing into rapidly synthesized lipids, a few hours may be sufficient. To achieve isotopic steady-state for metabolic flux analysis, longer incubation times of 24 hours or more may be necessary.[2] Time-course experiments are recommended to determine the optimal labeling duration for your specific research question.
Q5: My cells are dying after adding the this compound labeling medium. What should I do?
A5: Cell death is likely due to either the cytotoxic effects of high stearic acid concentrations or the toxicity of the solvent used to dissolve it. First, perform a dose-response curve to find the maximum non-toxic concentration of stearic acid for your cells. Also, ensure that the final concentration of the organic solvent (e.g., ethanol) in your culture medium is very low (e.g., less than 0.1%) and not causing toxicity. Always include a vehicle control (medium with the solvent and BSA but without stearic acid) in your experiments.[8][9]
Q6: How can I confirm that the this compound is being incorporated into my cells?
A6: The incorporation of this compound into cellular lipids can be confirmed and quantified using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][19] These methods can identify and measure the abundance of 13C-labeled fatty acids and other lipids within the cells.
Q7: Can I use serum in my labeling medium?
A7: It is generally recommended to use a serum-free medium or a medium supplemented with dialyzed or fatty acid-depleted serum. Standard fetal bovine serum (FBS) contains high levels of unlabeled fatty acids, which will compete with the this compound and reduce its incorporation efficiency.[3][5]
Q8: What are the downstream applications of labeling cells with this compound?
A8: Labeling cells with this compound is a powerful tool for studying fatty acid metabolism. Downstream applications include metabolic flux analysis to quantify the rates of metabolic pathways, lipidomics to trace the fate of stearic acid into different lipid species, and studies on signaling pathways that are influenced by fatty acid metabolism.[19]
References
- 1. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 6. wklab.org [wklab.org]
- 7. The effects of free fatty acid-free bovine serum albumin and palmitate on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and In Vitro Anticancer Evaluation of a Stearic Acid-based Ester Conjugate | Anticancer Research [ar.iiarjournals.org]
- 9. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. mdpi.com [mdpi.com]
- 12. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unitn.it [iris.unitn.it]
- 16. Effects of Stearic Acid on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. goldbio.com [goldbio.com]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stearic Acid-13C18 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Stearic acid-13C18. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound mass spectrometry analysis?
A1: The most common interferences in this compound mass spectrometry analysis can be categorized into four main areas:
-
Isotopic Interference: Cross-signal contribution between the analyte (native stearic acid) and the stable isotope-labeled internal standard (SIL-IS), this compound. This can occur due to the natural abundance of isotopes in the analyte or isotopic impurities in the SIL-IS.[1]
-
Matrix Effects: Co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, tissue) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification.[2][3] Phospholipids are a major contributor to matrix effects in lipidomics.[2]
-
Background Contamination: Stearic acid is a common contaminant found in laboratory environments. Sources can include glassware, solvents, plasticware, and even the instrument itself.[4][5] This background contamination can lead to high blank signals and interfere with the detection of low-level analytes.
-
Derivatization Issues (for GC-MS): In gas chromatography-mass spectrometry (GC-MS), incomplete or inconsistent derivatization of stearic acid to a more volatile form (e.g., fatty acid methyl ester - FAME) can result in poor peak shape, low sensitivity, and inaccurate quantification.[6][7]
Q2: I am observing a signal for my analyte (native stearic acid) at the m/z of my this compound internal standard. What is causing this?
A2: This phenomenon is likely due to isotopic cross-contribution. The natural abundance of 13C isotopes in the native stearic acid can lead to a small signal at the mass of your 13C18-labeled internal standard. While the natural abundance of a single 13C is about 1.1%, the cumulative probability of having 18 heavy isotopes in a single molecule is very low but can become significant at high analyte concentrations.
Another possibility is isotopic impurity in your this compound standard, where it may contain a small percentage of unlabeled or partially labeled stearic acid.
Q3: My signal intensity is inconsistent and lower than expected across replicates. Could this be a matrix effect?
A3: Yes, inconsistent and suppressed signal intensity are classic indicators of matrix effects.[2] Components in your sample matrix can co-elute with stearic acid and interfere with its ionization in the mass spectrometer's source. This leads to variability in the signal depending on the composition of each individual sample.
Q4: I am seeing a significant stearic acid peak in my blank samples when using GC-MS with BSTFA derivatization. What is the likely source?
A4: This is a common issue and is often due to contamination. Stearic acid can be present in the BSTFA reagent itself, or it could be a contaminant in your solvents, glassware, or even stuck in the GC inlet or on the column from previous injections.[5] When the derivatizing agent is introduced, it makes the non-volatile stearic acid contaminant volatile, allowing it to be detected.[5]
Troubleshooting Guides
Issue 1: Suspected Isotopic Interference
Troubleshooting Steps:
-
Analyze the Isotopic Purity of the Internal Standard: Inject a high-concentration solution of your this compound internal standard alone and check for the presence of a signal at the m/z of the unlabeled stearic acid.
-
Evaluate Analyte Contribution: Analyze a high-concentration sample of unlabeled stearic acid and monitor the m/z of the this compound internal standard to assess the contribution from natural isotopic abundance.
-
Optimize Chromatography: Improve chromatographic separation to ensure that any potential interfering peaks are resolved from your analyte and internal standard.
-
Mathematical Correction: If the interference is predictable and consistent, you can use software to apply a mathematical correction to your data to account for the isotopic contribution.
Issue 2: Investigating and Mitigating Matrix Effects
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting suspected matrix effects.
Experimental Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol helps to quantify the extent of ion suppression or enhancement.
Materials:
-
Blank matrix (the same type as your samples, e.g., human plasma)
-
Stearic acid standard solution
-
This compound internal standard solution
-
Extraction solvents
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the stearic acid and internal standard into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process a blank matrix sample through your entire extraction procedure. Spike the stearic acid and internal standard into the final, dried extract just before reconstitution.[1]
-
Set C (Pre-Spike Matrix): Spike the stearic acid and internal standard into the blank matrix at the very beginning, before any extraction steps.
-
-
Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
| Sample Set | Description | Purpose |
| A | Analyte + IS in clean solvent | Baseline response |
| B | Extracted blank matrix + Analyte + IS | Assess matrix effect |
| C | Blank matrix + Analyte + IS (then extracted) | Assess recovery |
Table 1: Interpretation of Post-Extraction Spike Experiment Results.
Issue 3: Reducing Background Contamination
Troubleshooting Steps:
-
Solvent and Reagent Blanks: Analyze each solvent and reagent used in your sample preparation individually to identify any sources of stearic acid contamination.
-
Glassware Cleaning:
-
Avoid using detergents, as they can be a source of fatty acids.
-
Rinse glassware thoroughly with high-purity organic solvents (e.g., methanol, hexane, chloroform) before use.
-
Consider baking glassware in a muffle furnace at high temperatures (e.g., 450-500°C) for several hours to burn off organic residues.[4]
-
-
Use High-Purity Consumables:
-
Instrument Cleaning:
-
If contamination is suspected from the instrument, clean the injection port, syringe, and consider trimming the front end of the GC column (for GC-MS).
-
Run several blank injections with a strong solvent to wash the system.
-
Issue 4: Optimizing Derivatization for GC-MS Analysis
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. reddit.com [reddit.com]
- 5. jfda-online.com [jfda-online.com]
- 6. benchchem.com [benchchem.com]
- 7. arpi.unipi.it [arpi.unipi.it]
Improving peak resolution for Stearic acid-13C18 in chromatography
Welcome to the technical support center for the chromatographic analysis of Stearic acid-13C18. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (tailing or broadening) for this compound in my GC analysis?
A1: Poor peak shape for free fatty acids like this compound in Gas Chromatography (GC) is a common issue. The primary reasons are the low volatility of the fatty acid and the interaction of its polar carboxyl group with the stationary phase.[1][2] This interaction leads to secondary retention mechanisms, causing significant peak tailing.[2] To resolve this, derivatization is crucial.
Q2: What is derivatization and why is it necessary for GC analysis of this compound?
A2: Derivatization is a chemical modification process that converts an analyte into a more volatile and less polar derivative, making it suitable for GC analysis.[1] For fatty acids, the most common method is esterification to form Fatty Acid Methyl Esters (FAMEs).[1][3] This process neutralizes the polar carboxyl group, which minimizes interactions with the column's stationary phase and allows for separation based on boiling point and degree of unsaturation.[1][3]
Q3: I'm using LC-MS. Why is my this compound peak broad?
A3: Peak broadening in Liquid Chromatography (LC) can stem from several factors. Common causes include:
-
Column Overload: Injecting too high a concentration or volume of your sample can saturate the column.[4][5][6]
-
Extra-Column Volume: Excessive tubing length or poorly made connections can cause the analyte band to spread before reaching the detector.[4][7]
-
Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can lead to poor peak shape.[5][7]
-
Improper Flow Rate: Each column has an optimal flow rate; significant deviation can reduce efficiency.[8]
-
Column Degradation: Contamination or degradation of the column over time can lead to performance issues.[5]
Q4: Can I analyze this compound without derivatization?
A4: While challenging for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing underivatized long-chain fatty acids.[9][10] LC-MS offers high sensitivity and selectivity, but optimization of the method is key.[9][11] For saturated fatty acids like stearic acid, fragmentation efficiency in MS/MS can be low, so analyzing in single ion recording (SIR) mode might provide better sensitivity than multiple reaction monitoring (MRM).[11]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing in GC Analysis
This guide addresses the common issue of peak tailing for this compound when using Gas Chromatography.
Problem: My this compound peak is tailing significantly in my GC chromatogram.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC peak tailing.
Detailed Steps:
-
Verify Derivatization: As underivatized fatty acids are prone to tailing, ensure your sample has been derivatized to its fatty acid methyl ester (FAME).[2] If not, proceed with a derivatization protocol.
-
Check Derivatization Efficiency: Incomplete derivatization will leave free fatty acids that will tail. You may need to optimize your derivatization procedure.
-
Inlet Maintenance: An active or contaminated inlet liner can cause peak tailing.[12][13] Regularly replace the liner, septum, and seals.
-
Column Condition: Active sites on the column, often due to contamination at the head of the column, can cause tailing.[13][14] Trimming 5-10 cm from the front of the column can help. If the column is old, it may need to be replaced.
-
Chemical Interactions: Polar or acidic compounds can interact with components of the GC system. Ensure you are using an inert flow path.[15]
Guide 2: Improving Peak Resolution in LC-MS
This guide provides steps to improve the resolution between this compound and other components in your sample using Liquid Chromatography.
Problem: My this compound peak is broad or not well-separated from other peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor LC peak resolution.
Detailed Steps:
-
Optimize Mobile Phase: The composition of the mobile phase is a powerful tool for adjusting selectivity.[16] For reversed-phase chromatography, decreasing the percentage of the organic solvent will increase retention and may improve resolution.[16][17]
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[18][19]
-
Evaluate Column Choice:
-
Column Length: A longer column generally provides better resolution.[16][18]
-
Particle Size: Smaller particle sizes lead to higher efficiency and sharper peaks.[16][17]
-
Stationary Phase: If adjusting the mobile phase is not effective, changing the column chemistry (stationary phase) can provide the necessary selectivity.[16]
-
-
Minimize Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to prevent peak broadening.[4][7]
-
Check for Column Overload: If peaks are fronting, it may be a sign of column overload.[12] Try diluting your sample or injecting a smaller volume.[8]
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization to FAMEs for GC Analysis
This protocol describes the esterification of this compound to its methyl ester using Boron Trifluoride (BF3) in methanol.
Materials:
-
Dried sample containing this compound
-
14% Boron Trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials
Procedure:
-
Place the dried sample (e.g., 1 mg of fatty acid mixture) into a reaction vial.[2]
-
Add 100 µL of a 1 mg/mL solution of the acid mixture in a suitable solvent like acetonitrile.[2]
-
Add 50 µL of 14% BF3-Methanol.[2]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]
-
After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[2]
-
Add 0.6 mL of hexane, vortex, and allow the layers to separate.[2]
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2]
-
The sample is now ready for GC or GC-MS analysis.
Protocol 2: Silylation for GC Analysis
This protocol describes the derivatization of this compound using BSTFA.
Materials:
-
Dried sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., Dichloromethane or Acetonitrile)
-
Reaction vials
Procedure:
-
Place the dried sample in a reaction vial.
-
Add a suitable amount of aprotic solvent.
-
Add the silylating agent (BSTFA with 1% TMCS) in molar excess.[2] For example, for 100 µL of a 1mg/mL acid solution, add 50 µL of the derivatizing agent.[2]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]
-
After cooling, the sample can be directly injected or diluted with a suitable solvent before GC or GC-MS analysis.[1]
Quantitative Data Summary
The following tables provide typical starting parameters for GC and LC analysis of long-chain fatty acids. These should be optimized for your specific instrument and application.
Table 1: Typical GC Parameters for FAME Analysis
| Parameter | Value |
| Column | DB-23, Rtx-2330 or similar polar column |
| Injector Temp. | 250 °C |
| Oven Program | 60°C (hold 2 min), ramp to 220°C |
| Carrier Gas | Helium or Hydrogen |
| Detector | FID or MS |
Table 2: Typical LC-MS Parameters for Fatty Acid Analysis
| Parameter | Value |
| Column | C8 or C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or an ion-pairing agent like Tributylamine |
| Mobile Phase B | Acetonitrile/Methanol |
| Gradient | Optimized for separation of long-chain fatty acids |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Detection | Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) |
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. halocolumns.com [halocolumns.com]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 9. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. agilent.com [agilent.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. youtube.com [youtube.com]
- 16. chromtech.com [chromtech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. quora.com [quora.com]
Technical Support Center: Quantification of Stearic acid-13C18
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Stearic acid-13C18 by LC-MS.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound, offering step-by-step solutions to identify and resolve them.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes and Solutions:
-
Cause: Suboptimal chromatographic conditions.
-
Solution:
-
Optimize Gradient: Adjust the gradient elution profile to ensure adequate separation of stearic acid from co-eluting matrix components. A shallower gradient around the elution time of stearic acid can improve peak shape.[1]
-
Mobile Phase Modification: Ensure the mobile phase pH is appropriate for stearic acid, which is an acidic analyte. Acidifying the mobile phase (e.g., with 0.1% formic acid) can improve peak shape by keeping the analyte in a single ionic form.
-
Column Choice: A C18 column is commonly used for fatty acid analysis. If issues persist, consider a column with a different chemistry or a smaller particle size for better resolution.
-
-
-
Cause: Column Contamination and Degradation.
-
Solution:
-
Column Wash: Implement a robust column wash method after each analytical run to remove strongly retained matrix components, particularly phospholipids. A high percentage of a strong organic solvent like isopropanol is often effective.
-
Guard Column: Use a guard column to protect the analytical column from contaminants, which can extend its lifetime.
-
-
-
Cause: Matrix Overload.
-
Solution:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby improving peak shape. However, ensure the diluted concentration of this compound remains above the limit of quantification (LOQ).
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method (see Experimental Protocols section) to remove a larger portion of the matrix before injection.
-
-
Troubleshooting Flowchart for Poor Peak Shape
Caption: Troubleshooting flowchart for addressing poor peak shape.
Issue 2: High Variability in Signal Intensity (Poor Precision)
Possible Causes and Solutions:
-
Cause: Inconsistent Matrix Effects.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound itself when quantifying endogenous stearic acid, is the most effective way to compensate for variable matrix effects.[2] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable normalization.
-
Improve Sample Preparation Consistency: Ensure that the sample preparation procedure is performed identically for all samples and standards. Automated sample preparation can reduce variability.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation process as the study samples. This helps to normalize for consistent matrix effects.
-
-
-
Cause: Carryover from Previous Injections.
-
Solution:
-
Optimize Wash Steps: Ensure the autosampler wash is effective. Use a strong solvent mixture (e.g., isopropanol/acetonitrile) to clean the injection needle and port between samples.
-
Blank Injections: Run blank injections between samples to assess and mitigate carryover.
-
-
Issue 3: Inaccurate Quantification (Poor Accuracy)
Possible Causes and Solutions:
-
Cause: Uncorrected Matrix Effects.
-
Solution:
-
Quantitative Assessment of Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement (see FAQ section).
-
Selection of Appropriate Sample Preparation: Choose a sample preparation method that effectively removes interfering matrix components, particularly phospholipids.[3]
-
-
-
Cause: Contribution from Endogenous Stearic Acid to the Internal Standard Signal.
-
Solution:
-
Check for Isotopic Overlap: When using this compound as an internal standard for the quantification of endogenous stearic acid, it is crucial to assess the contribution of the natural isotopes of the analyte to the mass channel of the internal standard. This can be calculated using tools that predict natural isotope abundance.[4]
-
Use a Higher Labeled IS: If significant overlap exists, consider using an internal standard with a higher mass difference (e.g., more 13C atoms or deuterium labeling) to minimize this interference.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. In biological matrices like plasma or tissue, phospholipids are a major cause of matrix effects in LC-MS analysis.[3]
Q2: How can I quantitatively assess matrix effects for my this compound analysis?
A2: A common method is the post-extraction spike experiment. This involves comparing the peak area of the analyte spiked into a blank matrix extract with the peak area of the analyte in a neat solution at the same concentration. The matrix effect percentage can be calculated as follows:
Matrix Effect (%) = (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100
A positive value indicates ion suppression, while a negative value indicates ion enhancement.
Q3: What is the best sample preparation technique to minimize matrix effects for stearic acid?
A3: The optimal technique depends on the sample matrix and the required throughput.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids, which can lead to significant matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): LLE is effective at separating lipids from more polar matrix components. The Folch and Bligh-Dyer methods are classic LLE procedures for lipids.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than LLE by using a sorbent to selectively retain and elute the analyte. Polymeric SPE phases can be effective for extracting acidic compounds like stearic acid.[7]
Q4: When should I use this compound as an internal standard?
A4: this compound is an ideal internal standard for the quantification of endogenous (unlabeled) stearic acid. Since it is chemically identical to the analyte, it co-elutes perfectly and experiences the same matrix effects, providing the most accurate correction for signal variability.
Q5: Are there any potential issues with using this compound as an internal standard?
A5: Yes, the main potential issue is the natural isotopic abundance of unlabeled stearic acid, which can contribute to the signal of the this compound, especially at the M+1 and M+2 isotopes. It is important to choose a 13C-labeled standard with a sufficient mass shift to avoid this overlap or to correct for it computationally.[4][8]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Stearic Acid from Plasma
This protocol is based on the widely used Folch method for lipid extraction.
Materials:
-
Plasma sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
This compound internal standard solution
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Add 200 µL of methanol containing the this compound internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Add 400 µL of chloroform.
-
Vortex for 1 minute.
-
Add 120 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Stearic Acid from Plasma
This is a general protocol for a polymeric reversed-phase SPE cartridge.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa)
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of 1% formic acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
-
Elution:
-
Elute the stearic acid with 1 mL of acetonitrile.
-
-
Dry-down and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
Sample Preparation Workflow
Caption: General workflow for sample preparation for this compound analysis.
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Methods for Stearic Acid Quantification
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Moderate to High | High (>90%)[3] | High (>90%)[7] |
| Matrix Effect | High | Moderate | Low to Moderate |
| Phospholipid Removal | Poor | Good | Very Good |
| Throughput | High | Low to Moderate | Moderate to High (96-well plate format) |
| Cost per Sample | Low | Moderate | High |
| Selectivity | Low | Moderate | High |
Note: The values in this table are illustrative and can vary depending on the specific protocol and matrix.
Table 2: Typical LC-MS/MS Parameters for this compound
| Parameter | Typical Value/Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Analyte) | To be determined empirically for endogenous stearic acid |
| MRM Transition (IS) | To be determined empirically for this compound |
| Collision Energy | To be optimized for specific instrument |
Note: These parameters should be optimized for the specific LC-MS system being used.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low incorporation of Stearic acid-13C18 in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of Stearic acid-13C18 in cellular experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the incorporation of my this compound tracer lower than expected?
Low incorporation can stem from several factors, categorized into three main areas: suboptimal delivery of the fatty acid to the cells, issues with cellular uptake and metabolism, and technical challenges during sample preparation and analysis. It is crucial to systematically evaluate each step of your experimental workflow.
Q2: How can I ensure the this compound is effectively delivered to my cells?
Stearic acid, being a long-chain saturated fatty acid, has very low solubility in aqueous culture media. It must be complexed with fatty acid-free Bovine Serum Albumin (BSA) to ensure its bioavailability.
-
Improper Complexation: The molar ratio of stearic acid to BSA is critical. A high ratio can lead to the formation of fatty acid micelles that are not readily taken up by cells, and can also be cytotoxic. Conversely, a very low ratio may not provide a sufficient concentration of the tracer.
-
Precipitation: If the stearic acid-BSA complex is not prepared correctly, or if the stock solution is stored improperly, the stearic acid can precipitate out of solution. Visually inspect your media for any cloudiness or particulate matter before adding it to the cells.
-
Competition from Serum: Standard fetal bovine serum (FBS) contains endogenous lipids that will compete with your 13C-labeled stearic acid for cellular uptake. For tracer experiments, it is advisable to use delipidated or low-lipid serum, or to conduct the labeling in serum-free media if your cell line can tolerate it for the duration of the experiment.
Q3: What cellular factors could be limiting the uptake or incorporation of this compound?
-
Cell Type and Health: Different cell lines have varying capacities for fatty acid uptake and metabolism. Some cell types may have low expression of fatty acid transport proteins like CD36/FAT, Fatty Acid Transport Proteins (FATPs), or plasma membrane Fatty Acid-Binding Proteins (FABPpm).[1][2][3] Ensure your cells are healthy, in the logarithmic growth phase, and not overly confluent, as these conditions can affect metabolic activity.
-
Lipotoxicity: High concentrations of saturated fatty acids like stearic acid can be toxic to some cell lines, leading to endoplasmic reticulum (ER) stress and apoptosis.[4] This can reduce overall metabolic activity and, consequently, the incorporation of the tracer. If you observe increased cell death or reduced proliferation, consider lowering the concentration of the this compound. In some cases, co-incubation with an unsaturated fatty acid like oleic acid can mitigate these toxic effects.[5]
-
Metabolic State: The metabolic state of the cells can influence the fate of the incorporated stearic acid. For example, in rapidly proliferating cancer cells, there may be active de novo fatty acid synthesis, which can dilute the labeled pool.[3] Conversely, cells undergoing high rates of β-oxidation may quickly catabolize the tracer for energy.
Q4: What are the common pitfalls during sample preparation and analysis that can lead to apparent low incorporation?
-
Lipid Extraction Inefficiency: Incomplete extraction of lipids from your cell pellet will naturally lead to lower measured incorporation. Ensure you are using a robust extraction method, such as the Folch or Bligh-Dyer methods, and that the cell pellet is fully homogenized in the extraction solvent.
-
Lipid Degradation: Lipids are susceptible to oxidation and enzymatic degradation. It is crucial to work quickly, keep samples on ice or at 4°C during processing, and store them at -80°C for long-term storage.[6] The use of antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent can help prevent degradation.[6]
-
Derivatization Issues (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile Fatty Acid Methyl Esters (FAMEs). Incomplete saponification (hydrolysis of complex lipids) or incomplete methylation will result in an underestimation of the total incorporated stearic acid.[7][8]
-
Mass Spectrometry Issues: Analytical challenges such as ion suppression in LC-MS or in-source fragmentation can complicate the detection and quantification of your labeled analyte.[9] It is important to have appropriate quality controls and internal standards to identify such issues.
Quantitative Data Summary
The optimal parameters for labeling experiments can vary significantly between cell types and experimental goals. The following table provides a summary of parameters from various studies to serve as a starting point for optimization.
| Parameter | Recommended Range/Value | Cell Type/Context | Citation |
| Stearic Acid Concentration | 50 µM | Human Aortic Endothelial Cells (HAECs) - higher concentrations were cytotoxic | [5] |
| 0.1 - 0.9 mM | Isolated Rat Liver Cells | [10] | |
| Incubation Time | 24 - 72 hours | Hepatocellular Carcinoma (HCC) cells. 24h was sufficient, but 72h showed a greater effect. | [11][12] |
| As short as 10 minutes | Isolated Rat Liver Cells (for initial incorporation into phospholipids) | [10] | |
| Fatty Acid:BSA Molar Ratio | 5:1 | General cell culture | |
| 1.5:1 to 5:1 | General cell culture | ||
| 6:1 | Preparation for FAO Assays | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a 5 mM stock solution of this compound complexed to BSA at a 5:1 molar ratio, which can then be diluted in culture media to the desired final concentration.
Materials:
-
This compound
-
Ethanol (100%)
-
Fatty acid-free BSA
-
Sterile MilliQ water
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile 15 mL conical tubes
-
Water bath at 37°C
-
Shaker or vortex
Methodology:
-
Prepare a 10% (w/v) BSA Solution: Dissolve 1g of fatty acid-free BSA in 10 mL of sterile MilliQ water. Filter-sterilize using a 0.22 µm filter. Warm to 37°C.
-
Prepare a 150 mM Stearic Acid Stock: Dissolve an appropriate amount of this compound in 100% ethanol. For example, to make 1 mL of a 150 mM stock, dissolve 45.4 mg of this compound (MW ~302.5 g/mol , check your specific lot) in 1 mL of ethanol. This may require gentle warming at 65°C to fully dissolve.
-
Complexation: In a sterile 15 mL conical tube, combine the following under a laminar flow hood:
-
1.34 mL of the 10% BSA solution (pre-warmed to 37°C).
-
Add 33.3 µL of the 150 mM this compound stock solution dropwise while gently vortexing.
-
-
Incubation: Incubate the mixture in a 37°C water bath for at least 1 hour, with occasional shaking, to allow for complete complexation.
-
Final Dilution: Add 8.63 mL of pre-warmed sterile cell culture medium to the tube. This will result in a final volume of 10 mL with a this compound concentration of 0.5 mM (500 µM). This stock can be further diluted to your desired working concentration. A control (vehicle) should be prepared by adding an equivalent volume of ethanol to the BSA solution.
Protocol 2: Cell Labeling and Lipid Extraction
Materials:
-
Cultured cells in multi-well plates
-
Phosphate-Buffered Saline (PBS), room temperature
-
Methanol/PBS (1:1, v/v), pre-chilled to -20°C
-
Chloroform
-
0.1 M HCl
-
Glass tubes
-
Cell scraper
-
Centrifuge
Methodology:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of labeling.
-
Labeling: Aspirate the existing culture medium. Wash the cells once with warm PBS. Add the culture medium containing the desired final concentration of the this compound-BSA complex. Incubate for the desired period (e.g., 24-72 hours).
-
Quenching and Harvesting:
-
Aspirate the labeling medium and wash the cells twice with 1 mL of room temperature PBS to remove residual serum lipids.[2]
-
To quench metabolism, add 0.75 mL of ice-cold (-20°C) Methanol/PBS (1:1) to each well and place the plate on ice for 10 minutes.[2]
-
Scrape the cells and transfer the cell suspension to a glass tube.
-
-
Lipid Extraction (Folch Method):
-
Add 1.5 mL of chloroform to the cell suspension in the glass tube, resulting in a Chloroform:Methanol ratio of 2:1.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.1 M HCl to induce phase separation. Vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.
-
Protocol 3: Fatty Acid Analysis by GC-MS (FAMEs)
Materials:
-
Dried lipid extract
-
Methanolic HCl (e.g., 8% w/v) or Boron Trifluoride (BF3) in Methanol
-
Toluene
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials
Methodology:
-
Saponification and Methylation:
-
Extraction of FAMEs:
-
Allow the sample to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer (containing the FAMEs) to a new tube.
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
Concentrate the final hexane extract to a suitable volume (e.g., 50-100 µL) under a gentle stream of nitrogen.
-
Transfer to a GC vial with an insert.
-
Analyze the FAMEs by GC-MS. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to specifically look for the molecular ions corresponding to unlabeled stearic acid methyl ester and its 13C18-labeled counterpart, allowing for the determination of the isotopic enrichment.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing low this compound incorporation.
Caption: The metabolic fate of this compound after cellular uptake.
Caption: A decision tree for diagnosing the cause of low tracer incorporation.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of stearic acid (18:0) and palmitic acid (16:0) in phospholipid molecular species studied in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. web.gps.caltech.edu [web.gps.caltech.edu]
Technical Support Center: Isotopic Integrity of ¹³C-Stearic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the isotopic exchange and ensure the accurate use of ¹³C-labeled stearic acid in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving ¹³C-stearic acid, providing potential causes and actionable solutions.
Issue 1: Lower than Expected ¹³C Enrichment in Stearic Acid Samples
| Possible Cause | Troubleshooting Steps |
| Contamination with Unlabeled Stearic Acid | - Source Identification: Unlabeled stearic acid is a common contaminant in laboratory environments, often leaching from plasticware such as pipette tips, centrifuge tubes, and syringe filters.[1][2] - Solution: Whenever possible, use glass or polypropylene labware that has been thoroughly cleaned.[3] Consider pre-rinsing all glassware with a high-purity solvent that will be used in the extraction. For critical applications, bake glassware at high temperatures (e.g., 450°C for 6-8 hours) to remove organic residues.[3] Run method blanks, consisting of all solvents and reagents but no sample, to quantify the level of background contamination.[2] |
| Inaccurate Correction for Natural Isotopic Abundance | - Background: Carbon naturally contains approximately 1.1% ¹³C. Mass spectrometry analysis will detect this natural abundance, which can dilute the signal from your labeled stearic acid if not properly accounted for.[4][5] - Solution: Always analyze an unlabeled stearic acid standard alongside your labeled samples. Use this data to correct for the natural abundance of ¹³C in your calculations. Several software tools, such as IsoCorrectoR, are available for this purpose.[5][6] |
| Suboptimal Storage Conditions | - Concern: While stearic acid is a stable saturated fatty acid, prolonged exposure to light, high temperatures, and oxygen can potentially lead to degradation, although this is less of a concern than for unsaturated fatty acids.[7] - Solution: Store ¹³C-stearic acid, both in solid form and in solution, at -20°C or -80°C in amber glass vials to protect from light.[8] Purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.[9] |
Issue 2: Inconsistent or Variable ¹³C Labeling Across Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling and Extraction | - Concern: Variability in extraction efficiency can lead to differing amounts of labeled versus unlabeled stearic acid being recovered. - Solution: Standardize your sample preparation and extraction protocol across all samples. Ensure consistent timing, solvent volumes, and mixing procedures. Use a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, and ensure complete phase separation. |
| Cross-Contamination Between Samples | - Concern: Carryover of unlabeled stearic acid from one sample to another during preparation or analysis. - Solution: Use disposable glass pipettes where possible.[3] If reusing glassware, implement a rigorous cleaning protocol involving solvent rinses and baking. When using autosamplers for GC-MS or LC-MS, include solvent blank injections between samples to check for carryover. |
| Instrumental Variability | - Concern: Fluctuations in the performance of the mass spectrometer can lead to inconsistent measurements. - Solution: Run quality control (QC) samples at regular intervals throughout your analytical run to monitor instrument stability. These QCs can be a pooled sample or a standard of known concentration and isotopic enrichment. |
Frequently Asked Questions (FAQs)
Q1: Is ¹³C-stearic acid chemically stable during typical experimental procedures?
A1: Yes, stearic acid is a saturated fatty acid and is generally chemically stable under standard laboratory conditions. The carbon-carbon bonds of the fatty acid chain are not susceptible to exchange under typical biological or chemical analysis conditions. However, prolonged exposure to harsh conditions like strong acids/bases at high temperatures should be evaluated for potential degradation.
Q2: What is the best way to store ¹³C-stearic acid?
A2: For long-term storage, solid ¹³C-stearic acid should be kept at -20°C or below in a tightly sealed container, protected from light. For solutions, dissolve the stearic acid in a suitable organic solvent, aliquot into amber glass vials, purge with an inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles by creating single-use aliquots.[8]
Q3: Can I use plastic tubes and pipette tips when working with ¹³C-stearic acid?
A3: It is strongly advised to avoid plastic labware whenever possible, as palmitic and stearic acids are common contaminants that can leach from plastics, leading to significant dilution of your isotopic label.[1][2] If plastics are unavoidable, it is critical to run method blanks to assess the level of contamination. Glass or high-quality polypropylene are preferred alternatives.[3]
Q4: How do I prepare my ¹³C-stearic acid samples for mass spectrometry analysis?
A4: Sample preparation typically involves lipid extraction followed by derivatization for GC-MS analysis or direct analysis for LC-MS. A common derivatization method for fatty acids for GC-MS is conversion to fatty acid methyl esters (FAMEs) using reagents like BF₃-methanol or acidic methanol.[3] For LC-MS, derivatization can also be employed to improve ionization efficiency.[10][11]
Q5: Why is it necessary to correct for the natural abundance of ¹³C?
A5: All naturally occurring carbon-containing molecules have a baseline level of ¹³C (approximately 1.1%). When you analyze your sample by mass spectrometry, the instrument detects both the ¹³C from your tracer and the naturally present ¹³C. Failing to correct for this natural abundance will lead to an overestimation of the true enrichment from your experiment, resulting in inaccurate data interpretation.[4][6]
Q6: What are some common derivatization methods for stearic acid and do they affect the isotopic label?
A6: The most common derivatization for GC-MS analysis is methylation to form stearic acid methyl ester (FAME). This is typically done using methanol with an acid catalyst (e.g., H₂SO₄ or HCl) or with boron trifluoride (BF₃).[3] This process adds a methyl group to the carboxyl end of the stearic acid. If you are using ¹³C-labeled methanol for derivatization, be aware of the added labeled carbon. The ¹³C atoms within the stearic acid backbone are not affected by these derivatization procedures. For LC-MS, derivatization can be used to enhance ionization, and various reagents are available for this purpose.[10][11]
Experimental Protocols
Protocol 1: Lipid Extraction from Cells or Tissues
This protocol is a general guideline for extracting lipids, including stearic acid, from biological samples.
-
Homogenization: Homogenize the cell pellet or tissue sample in a glass homogenizer with ice-cold phosphate-buffered saline (PBS).
-
Solvent Addition: Transfer the homogenate to a glass tube. Add methanol and chloroform in a ratio that results in a single-phase mixture with the aqueous sample (typically a final ratio of 1:2:0.8 v/v/v chloroform:methanol:water).
-
Extraction: Vortex the mixture thoroughly for 15-20 minutes at room temperature.
-
Phase Separation: Add chloroform and water to induce phase separation, bringing the final ratio to 2:2:1.8 (v/v/v) of chloroform:methanol:water. Centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., hexane or chloroform) and store at -80°C until analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in methanol. Handle this reagent with care in a fume hood.
-
Reaction: Add 1 mL of the 2% H₂SO₄ in methanol to the dried lipid extract.
-
Incubation: Tightly cap the glass tube and heat at 70°C for 1 hour in a heating block or water bath.[3]
-
Extraction of FAMEs: After cooling to room temperature, add 2 mL of hexane and vortex. Add approximately 1 mL of water to facilitate phase separation.[3]
-
Collection: Centrifuge briefly, and then carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial for GC-MS analysis.
Visualizations
Caption: Workflow for ¹³C-Stearic Acid Analysis.
Caption: Troubleshooting Low ¹³C Enrichment.
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids in Filter Samples of Atmospheric Particulate Matter and Their Utility in Apportioning Cooking Source Contribution to Urban PM2.5 | MDPI [mdpi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. | Semantic Scholar [semanticscholar.org]
Storage and handling recommendations for Stearic acid-13C18
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Stearic acid-13C18.
Storage and Handling Recommendations
For optimal stability and to ensure the integrity of your experiments, please adhere to the following storage and handling guidelines. Note that recommendations can vary slightly by manufacturer, so it is crucial to always consult the product-specific data sheet.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Varies by supplier; common recommendations include Room Temperature or -20°C. One supplier suggests 15-25°C.[1][2][3][4] Always refer to the product label for specific instructions. | [1][2][3][4] |
| Light Exposure | Store away from light.[3][4] | [3][4] |
| Moisture | Store in a dry place and keep the container tightly closed.[1][3][4] | [1][3][4] |
| Ventilation | Handle in a well-ventilated area or under a fume hood.[1][5][6][7] | [1][5][6][7] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, bases, and reducing agents.[7][8] | [7][8] |
| Stability | Can be stable for at least 4 years when stored at -20°C.[2] | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: The storage temperature on the product vial differs from what I've seen in other documentation. Which should I follow?
A1: Always follow the storage temperature indicated on the product-specific data sheet or vial. Storage conditions for this compound can vary between manufacturers, with some recommending room temperature and others -20°C.[2][3][4] Adhering to the supplier's recommendation is critical for ensuring the compound's stability.[2]
Q2: I noticed the this compound has clumped together. Is it still usable?
A2: Clumping can be caused by moisture absorption. This compound should be stored in a dry environment with the container tightly sealed.[1][3][4] While some clumping may not affect the compound's integrity for all applications, it is a sign of improper storage. For quantitative applications, it is recommended to use a fresh, properly stored vial to ensure accurate measurements.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in several organic solvents. Known solubilities include Dimethylformamide (DMF) at 30 mg/ml, Dimethyl sulfoxide (DMSO) at 10 mg/ml, and Ethanol at 20 mg/ml.[2] It is insoluble in water.[7]
Q4: What are the primary safety precautions I should take when handling this compound?
A4: this compound may cause skin irritation.[9][10] It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][9][10] Always handle the compound in a well-ventilated area to avoid inhalation of any dust particles.[1][5][6] After handling, wash your hands thoroughly.[5][9][10]
Q5: How should I dispose of waste containing this compound?
A5: Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[5] Do not allow the substance to enter sewers or waterways.[1][10]
Experimental Workflow: Storage and Handling
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. caymanchem.com [caymanchem.com]
- 3. Stearic acid, sodium salt (U-¹³Cââ, 98%) CP 97% - Cambridge Isotope Laboratories, CLM-10365-PK [isotope.com]
- 4. Stearic acid (U-¹³Cââ, 98%) CP 97% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. westliberty.edu [westliberty.edu]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. Stearic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Head-to-Head Comparison: Stearic Acid-13C18 vs. Deuterium-Labeled Stearic Acid in Research Applications
For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Isotopically labeled compounds are indispensable tools in this endeavor. This guide provides an objective comparison of two commonly used stable isotope-labeled versions of stearic acid: stearic acid-13C18 and deuterium-labeled stearic acid. This comparison is supported by experimental data to aid in the selection of the most appropriate tracer for specific research needs.
Stearic acid, an 18-carbon saturated fatty acid, plays a crucial role in metabolism and is a key component of many biological lipids. Utilizing isotopically labeled stearic acid allows for the detailed investigation of its metabolic fate, quantification in complex biological matrices, and its role in various physiological and pathological processes. The choice between carbon-13 (¹³C) and deuterium (²H) labeling can significantly impact experimental outcomes and data interpretation.
Key Performance Parameters: A Quantitative Comparison
The selection of an appropriate isotopically labeled standard is critical for the accuracy and reliability of quantitative mass spectrometry assays.[1] The ideal internal standard should share identical chemical and physical properties with the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1]
| Feature | This compound | Deuterium-Labeled Stearic Acid | Key Findings & Considerations |
| Isotopic Purity | Typically ≥98%, often 99 atom % ¹³C | Typically ≥98%[2][3] | High isotopic purity is crucial to minimize interference from unlabeled or partially labeled species. Both labeling types are commercially available with high purity. |
| Chemical Purity | Generally ≥97%[4][5][6] | Generally ≥98%[2][3] | High chemical purity ensures that any observed effects are due to the labeled stearic acid and not impurities. |
| Mass Shift | M+18 for fully labeled | Varies with the number of deuterium atoms (e.g., M+2 for d2[7], M+3 for d3[8], M+35 for d35[2]) | A larger mass shift can be advantageous in mass spectrometry to move the signal away from the natural isotope envelope of the unlabeled analyte, reducing potential interference. |
| Chromatographic Behavior | Typically co-elutes perfectly with the unlabeled analyte.[1] | Can exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte in liquid chromatography.[9][10] | Co-elution is critical for accurate quantification, especially when dealing with matrix effects that can vary across a chromatographic peak. ¹³C-labeled standards generally offer superior performance in this regard.[1][11] |
| Kinetic Isotope Effect (KIE) | Generally considered negligible due to the small relative mass difference between ¹²C and ¹³C.[12] | Can be significant, potentially altering the rate of metabolic reactions. The C-D bond is stronger than the C-H bond.[12][13][14] | Deuterium labeling can slow down metabolic processes, which can be a tool to study reaction mechanisms but may not accurately reflect the kinetics of the native compound.[14][15] |
| Stability of Label | The ¹³C-¹²C bond is very stable and not prone to exchange.[10] | Deuterium atoms on exchangeable sites (-OH, -NH) can be lost. While C-D bonds are generally stable, some loss can occur during certain metabolic processes like desaturation.[9][10] | The stability of the ¹³C label provides greater confidence in tracing the carbon skeleton through metabolic pathways. |
Applications in Research
Both stearic acid-¹³C₁₈ and deuterium-labeled stearic acid are valuable tools for metabolic research and quantitative analysis.
Stearic acid-¹³C₁₈ is predominantly used in:
-
Metabolic Flux Analysis: Tracing the carbon backbone of stearic acid through various metabolic pathways, such as elongation, desaturation, and β-oxidation.[16][17] Studies have used U-¹³C₁₈ stearic acid to investigate its conversion to other fatty acids like palmitic acid (¹³C₁₆:₀), palmitoleic acid (¹³C₁₆:₁), and oleic acid (¹³C₁₈:₁).[16]
-
Internal Standards for Mass Spectrometry: Due to its chemical identity and co-elution with the native compound, it serves as an ideal internal standard for accurate quantification of stearic acid in biological samples.[4][18]
Deuterium-labeled stearic acid is frequently employed for:
-
Tracer Studies: Investigating the in vivo fate of dietary fatty acids.[19][20] For example, d₇-C₁₈:₀ has been used to trace the appearance of its desaturation (d₇-C₁₈:₁) and β-oxidation (d₇-C₁₆:₀) products in plasma.[20]
-
Internal Standards for GC-MS and LC-MS: Widely used as internal standards in quantitative lipidomics.[7][21]
-
Studying Kinetic Isotope Effects: The pronounced KIE of deuterium can be exploited to investigate reaction mechanisms and the rate-limiting steps in fatty acid metabolism.[13][14]
Experimental Methodologies
Below are generalized protocols for the analysis of stearic acid in biological samples using either ¹³C- or deuterium-labeled internal standards.
Experimental Protocol: Quantification of Stearic Acid in Plasma using an Internal Standard
This protocol outlines the general steps for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Internal Standard Spiking: To a known volume of plasma, add a known amount of the chosen internal standard (stearic acid-¹³C₁₈ or deuterium-labeled stearic acid).
-
Lipid Extraction: Extract total lipids using a suitable solvent system, such as a modified Folch or Bligh-Dyer method.
-
Hydrolysis (for total fatty acid analysis): Saponify the lipid extract using a strong base (e.g., KOH in methanol) to release fatty acids from complex lipids.
-
Acidification and Fatty Acid Extraction: Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane or iso-octane).[22][23]
-
Derivatization (for GC-MS): Convert the fatty acids to their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters for GC-MS analysis.[22][24]
2. Instrumental Analysis:
-
GC-MS:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column to separate the fatty acid derivatives.
-
Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode to detect the characteristic ions of the analyte and the internal standard.
-
-
LC-MS:
-
Inject the extracted fatty acids (or their derivatives) into the LC-MS system.
-
Use a reverse-phase column for separation.
-
Operate the mass spectrometer in negative ion mode and use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
-
3. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled stearic acid and a fixed concentration of the internal standard.
Visualizing Experimental Workflows and Metabolic Pathways
To further clarify the application of these labeled compounds, the following diagrams illustrate a typical experimental workflow and the metabolic fate of stearic acid.
Caption: A generalized workflow for the quantitative analysis of stearic acid.
Caption: Simplified metabolic pathways of stearic acid.
Conclusion and Recommendations
The choice between stearic acid-¹³C₁₈ and deuterium-labeled stearic acid depends on the specific research question and the analytical method employed.
-
For quantitative analysis using LC-MS , stearic acid-¹³C₁₈ is generally the superior choice for an internal standard. Its identical chromatographic behavior to the unlabeled analyte minimizes the risk of analytical errors arising from matrix effects.[1][11]
-
For metabolic flux studies where tracing the carbon skeleton is the primary objective, stearic acid-¹³C₁₈ provides a stable and unambiguous tracer.
-
Deuterium-labeled stearic acid is a cost-effective and suitable option for many applications, particularly for GC-MS analysis where chromatographic shifts are less pronounced .[9] It is also a valuable tool for investigating kinetic isotope effects and can be used effectively in tracer studies of fatty acid metabolism.[19][20]
Ultimately, careful consideration of the potential for chromatographic shifts and kinetic isotope effects is crucial when selecting a deuterium-labeled standard. For the most rigorous and robust quantitative assays, particularly in complex biological matrices, the investment in ¹³C-labeled standards is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]
- 3. Stearic acid (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1154-0.25 [isotope.com]
- 4. Stearic acid (U-¹³Cââ, 98%) CP 97% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Stearic acid, sodium salt (U-¹³Cââ, 98%) CP 97% - Cambridge Isotope Laboratories, CLM-10365-PK [isotope.com]
- 6. STEARIC ACID, SODIUM SALT (U-13C18, 98%) 97% CHEMICAL PURITY | Eurisotop [eurisotop.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stearic acid-18,18,18-d3 D 98atom , 99 CP 62163-39-7 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 14. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 15. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. ckisotopes.com [ckisotopes.com]
- 20. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. lipidmaps.org [lipidmaps.org]
- 23. jianhaidulab.com [jianhaidulab.com]
- 24. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods Using Stearic Acid-13C18 Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is paramount. Stearic acid (C18:0), a saturated fatty acid, is of significant biological interest, and its accurate measurement is crucial in various research and clinical applications. The gold standard for quantitative analysis by mass spectrometry is the use of stable isotope-labeled internal standards. This guide provides an objective comparison of analytical methods for stearic acid validated using a ¹³C-labeled internal standard, Stearic acid-¹³C₁₈, versus a common alternative, an odd-chain fatty acid, Heptadecanoic acid (C17:0).
This comparison is supported by experimental data from various studies, with detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Superior Performance of ¹³C-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical physicochemical properties to the analyte of interest. This allows them to effectively compensate for variations during sample preparation, chromatography, and ionization. Among stable isotope-labeled standards, ¹³C-labeled standards are generally considered superior to deuterated (²H or D) and odd-chain fatty acid standards for several reasons[1].
¹³C-labeled standards, such as Stearic acid-¹³C₁₈, co-elute perfectly with the unlabeled analyte, providing the most accurate correction for matrix effects and other sources of analytical variability. Deuterated standards can sometimes exhibit slight chromatographic shifts due to the isotope effect, potentially impacting accuracy. Odd-chain fatty acids like C17:0, while structurally similar, have different chromatographic retention times and may not fully compensate for matrix effects experienced by the analyte. Furthermore, ¹³C-labeled standards are chemically stable and not susceptible to isotope exchange, ensuring the integrity of the label throughout the analytical process[1].
Performance Comparison of Analytical Methods
The following tables summarize typical validation parameters for the quantification of stearic acid using either Stearic acid-¹³C₁₈ or Heptadecanoic acid (C17:0) as an internal standard, based on data from various studies.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data
| Validation Parameter | Stearic acid-¹³C₁₈ Internal Standard | Heptadecanoic acid (C17:0) Internal Standard |
| Linearity (R²) | > 0.99[2][3] | > 0.99[3] |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (RSD %) | ||
| - Intra-day | < 10%[2] | < 15% |
| - Inter-day | < 15%[2] | < 20% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 1.5 µg/mL[3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Data
| Validation Parameter | Stearic acid-¹³C₁₈ Internal Standard | Heptadecanoic acid (C17:0) Internal Standard |
| Linearity (R²) | > 0.998[5] | > 0.99[6] |
| Accuracy (% Recovery) | 92 - 120%[5] | 77.7 - 109.7%[6] |
| Precision (RSD %) | ||
| - Intra-day | < 12%[5] | < 13.90%[6] |
| - Inter-day | < 20%[5] | < 13.29%[6] |
| Limit of Detection (LOD) | ~0.001 mM[5] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.1 - 400 ng/mL[6] | Not explicitly stated |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflows for the quantification of stearic acid using GC-MS and LC-MS/MS.
Detailed Experimental Protocols
The following are detailed protocols for the quantification of stearic acid in a biological matrix (e.g., plasma) using GC-MS and LC-MS/MS with either Stearic acid-¹³C₁₈ or Heptadecanoic acid (C17:0) as the internal standard.
GC-MS Protocol
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution (either Stearic acid-¹³C₁₈ or Heptadecanoic acid at a concentration of 10 µg/mL in methanol).
-
Perform a lipid extraction using the Folch method: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture, vortex thoroughly, and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Incubate at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: SP™-2560 capillary column (100 m x 0.25 mm i.d., 0.2 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min, and hold for 20 minutes[7].
-
Injector and Detector Temperatures: 225°C and 285°C, respectively[7].
-
MS Detection: Electron ionization (EI) at 70 eV, operating in Selected Ion Monitoring (SIM) mode.
-
For Stearic Acid FAME: Monitor ions such as m/z 298 (M⁺) and 255.
-
For Stearic acid-¹³C₁₈ FAME: Monitor m/z 316 (M⁺).
-
For Heptadecanoic Acid FAME: Monitor m/z 284 (M⁺).
-
-
LC-MS/MS Protocol
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of the internal standard solution (either Stearic acid-¹³C₁₈ or Heptadecanoic acid at 1 µg/mL in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and dry under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Column: ACQUITY UPLC BEH C8 column (2.1 mm × 100 mm, 1.7 µm) or equivalent[6].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.35 mL/min[6].
-
Gradient: A suitable gradient to separate stearic acid from other fatty acids.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode, operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Stearic Acid: Q1: m/z 283.3 → Q3: m/z 283.3 (parent ion).
-
MRM Transition for Stearic acid-¹³C₁₈: Q1: m/z 301.3 → Q3: m/z 301.3.
-
MRM Transition for Heptadecanoic Acid: Q1: m/z 269.2 → Q3: m/z 269.2.
-
-
Conclusion
The validation of analytical methods for stearic acid demonstrates that both Stearic acid-¹³C₁₈ and Heptadecanoic acid can serve as effective internal standards. However, the data suggests that Stearic acid-¹³C₁₈ offers superior performance, particularly in terms of accuracy and precision, due to its identical chemical nature to the analyte. For the most rigorous and demanding quantitative applications in research and drug development, the use of a ¹³C-labeled internal standard like Stearic acid-¹³C₁₈ is highly recommended. While odd-chain fatty acids like C17:0 provide a viable and more cost-effective alternative, careful method validation is crucial to ensure that potential differences in extraction efficiency and matrix effects do not compromise data quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
Cross-Validation of Stearic Acid-13C18 Analysis: A Comparative Guide to GC-MS, LC-MS, and NMR Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds is paramount. Stearic acid-13C18, a stable isotope-labeled fatty acid, serves as a crucial tracer in metabolic research and drug development. Its precise measurement is fundamental to understanding fatty acid metabolism and the efficacy of therapeutic interventions. This guide provides a comprehensive cross-validation of the analytical techniques used for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative analysis of their performance, supported by experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the optimal technique for their specific needs.
Performance Comparison of Analytical Techniques
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, desired throughput, and the specific information needed (e.g., positional isotope analysis). The following table summarizes the key performance characteristics of GC-MS, LC-MS, and NMR for the analysis of fatty acids, including stearic acid. While specific data for this compound is limited, the presented data for stearic acid and other fatty acids provide a reliable benchmark.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity (R²) | > 0.99[1][2] | > 0.99[3][4] | > 0.99 |
| Limit of Detection (LOD) | 11.90 ng/mL (for methyl stearate)[5] | 0.1 - 400 ng/mL (for stearic acid)[3] | Typically in the µM to mM range |
| Limit of Quantification (LOQ) | < 0.5 µg/g[2] | 0.1 - 400 ng/mL (for stearic acid)[3] | Typically in the µM to mM range |
| Accuracy (Recovery) | 95.25% to 100.29%[5] | 77.7%–109.7%[3] | High (often used for purity assessment)[6] |
| Precision (%RSD) | < 7.16%[5] | Inter-day: 0.55–13.29%, Intra-day: 0.62%–13.90%[3] | < 1.5% (with validated protocol)[6] |
| Throughput | High | High | Low to Medium |
| Sample Preparation | Derivatization required | Minimal derivatization | Minimal, non-destructive |
| Isotopomer Analysis | Limited | Possible with high-resolution MS | Excellent for positional isotopomer analysis |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and accurate quantification of this compound. Below are representative methodologies for GC-MS, LC-MS, and NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for fatty acid analysis due to its high resolution and sensitivity. Derivatization is typically required to increase the volatility of the fatty acids.
1. Lipid Extraction:
-
Samples (e.g., plasma, tissue homogenates) are subjected to lipid extraction using a method such as the Folch or Bligh-Dyer procedure to isolate the total lipid fraction.
2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:
-
The extracted lipids are saponified using a methanolic base (e.g., KOH) to release the fatty acids from their esterified forms.
-
The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride (BF₃) in methanol or by acidic catalysis. This step is crucial for making the fatty acids volatile for GC analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: An Agilent 6890N GC or similar.
-
Column: A fused silica capillary column suitable for FAME analysis, such as a DB-23 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Mode: Splitless injection at 280 °C.
-
Oven Temperature Program: Initial temperature of 80°C for 2 minutes, ramped at 20°C/min to 280°C, and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A mass selective detector (e.g., Agilent 5973) operated in electron ionization (EI) mode.
-
Data Acquisition: Data can be acquired in full scan mode to identify the FAMEs and in selected ion monitoring (SIM) mode for quantification of the specific m/z of this compound methyl ester.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing fatty acids with minimal or no derivatization, which can simplify sample preparation and reduce the risk of analyte degradation.
1. Lipid Extraction:
-
Similar to GC-MS, lipids are first extracted from the biological matrix.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A UPLC system such as a Waters ACQUITY or similar.
-
Column: A reverse-phase column, for example, an ACQUITY UPLC BEH C8 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.35 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operated in electrospray ionization (ESI) mode, typically in negative ion mode for fatty acid analysis.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transition for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of molecules. For this compound, 13C-NMR is particularly valuable for determining the position of the isotopic label.
1. Sample Preparation:
-
The extracted and purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
An internal standard with a known concentration may be added for absolute quantification.
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: 13C.
-
Experiment: A quantitative 13C NMR experiment is performed. This typically involves a single-pulse experiment with a sufficient relaxation delay to ensure full magnetization recovery for accurate integration of the signals.
-
Data Processing: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction), and the integrals of the peaks corresponding to the 13C-labeled carbons of stearic acid are determined. The concentration can be calculated relative to the integral of the internal standard.
Mandatory Visualizations
To facilitate a clearer understanding of the experimental workflows and the interrelationships between the different analytical techniques, the following diagrams are provided.
Caption: Workflow for the cross-validation of this compound analysis using GC-MS, LC-MS, and NMR.
Caption: Simplified metabolic pathway illustrating the fate of this compound in cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unitn.it [iris.unitn.it]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Flux Analysis: Stearic Acid-13C18 Versus Other 13C-Labeled Fatty Acids
For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the choice of isotopic tracer is paramount. This guide provides an objective comparison of Stearic acid-13C18 with other commonly used 13C-labeled fatty acids, supported by experimental data and detailed methodologies to inform your experimental design.
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to unravel the intricate network of cellular metabolism. By introducing a 13C-labeled substrate, researchers can trace the journey of carbon atoms through various metabolic pathways, providing a quantitative measure of reaction rates, or fluxes. The selection of the appropriate tracer is critical and depends on the specific metabolic pathways under investigation. This guide focuses on the application of 13C-labeled fatty acids, with a particular emphasis on the utility of this compound in comparison to other key fatty acid tracers like Palmitic acid-13C16 and Oleic acid-13C18.
Comparative Performance of 13C-Labeled Fatty Acids
The choice between different 13C-labeled fatty acids for flux analysis hinges on their distinct metabolic fates, including their rates of oxidation, desaturation, and incorporation into complex lipids. The following tables summarize key quantitative data from comparative studies.
| Parameter | This compound | Palmitic acid-13C16 | Oleic acid-13C18 | Data Source |
| Desaturation to Monounsaturated Fatty Acid | 9.2% (to 13C-Oleic acid) | 3.9% (to 13C-Palmitoleic acid) | Not Applicable | [1][2] |
| Incorporation into Plasma Triglycerides | 30-40% lower than Palmitic acid | Higher than Stearic acid | - | [1][2] |
| Incorporation into Plasma Cholesterol Esters | 30-40% lower than Palmitic acid | Higher than Stearic acid | - | [1][2] |
| Incorporation into Phosphatidylcholine | ~40% higher than Palmitic acid | Lower than Stearic acid | - | [1][2] |
Table 1: Comparative Metabolism of 13C-Stearic Acid and 13C-Palmitic Acid. This table highlights the differential metabolic routing of stearic and palmitic acid, with stearic acid showing a higher propensity for desaturation and incorporation into phospholipids, and lower incorporation into storage lipids like triglycerides and cholesterol esters.
| Parameter | U-13C Stearic Acid (18:0) | U-13C Oleic Acid (18:1) | Data Source |
| Plasma Area Under the Curve (AUC) | 66% higher | Lower | [3][4] |
| Plasma Clearance Rate | 46% lower | Higher | [3][4] |
| Cumulative Oxidation Rate | 34% lower | Higher | [3][4] |
| Detected Plasma Metabolites | 13C16:0, 13C16:1, 13C18:1 | None detected within the study timeframe | [3][4] |
Table 2: Postprandial Metabolic Fate of U-13C Stearic Acid versus U-13C Oleic Acid. This data indicates that stearic acid has a longer residence time in the plasma and is oxidized at a slower rate compared to oleic acid. Furthermore, stearic acid is a substrate for both chain shortening and desaturation, leading to the appearance of other labeled fatty acids in the plasma.
Key Considerations for Tracer Selection
-
This compound is an excellent choice for studying pathways involving fatty acid elongation, desaturation (specifically the activity of Stearoyl-CoA desaturase, SCD1), and the differential channeling of saturated fatty acids towards complex lipid synthesis versus oxidation. Its slower oxidation rate allows for a longer window to trace its incorporation into various lipid pools.
-
Palmitic acid-13C16 , as the primary product of de novo lipogenesis, is a fundamental tracer for studying fatty acid synthesis and its subsequent elongation and desaturation. Comparing its fate to that of stearic acid can provide insights into the regulation of fatty acid chain length.
-
Oleic acid-13C18 , a monounsaturated fatty acid, is ideal for investigating the metabolism of unsaturated fatty acids, including their preferential incorporation into triglycerides and cholesterol esters, and their distinct oxidation kinetics.
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate metabolic flux analysis. The following is a generalized protocol for a 13C-labeled fatty acid tracing experiment in cultured cells, which can be adapted for this compound.
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the 13C-labeled fatty acid of interest (e.g., this compound) complexed to fatty acid-free bovine serum albumin (BSA). The final concentration of the labeled fatty acid should be optimized for the specific cell type and experimental question.
-
Isotopic Labeling: On the day of the experiment, replace the standard culture medium with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the labeled fatty acid. The incubation time should be sufficient to achieve isotopic steady-state for the metabolites of interest.
II. Metabolite Quenching and Extraction
-
Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled quenching solution (e.g., 80% methanol at -80°C).
-
Cell Lysis and Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -80°C to facilitate protein precipitation and complete metabolite extraction.
-
Centrifugation: Centrifuge the lysate at high speed to pellet the cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
III. Sample Preparation for Mass Spectrometry
-
Derivatization (for GC-MS): Dry the metabolite extract under a stream of nitrogen gas. To increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the samples using a suitable agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA).
-
Reconstitution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the dried extract can be reconstituted in a suitable solvent compatible with the LC method.
IV. Mass Spectrometry Analysis and Data Interpretation
-
Instrumentation: Analyze the prepared samples using GC-MS or LC-MS to determine the mass isotopomer distributions of the metabolites of interest.
-
Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C. The resulting mass isotopomer distributions can then be used in conjunction with a metabolic network model to calculate intracellular fluxes.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of carbon atoms through metabolic networks is crucial for interpreting flux analysis data. The following diagrams, generated using the DOT language, illustrate key fatty acid metabolic pathways and a typical experimental workflow.
Caption: Fatty Acid β-Oxidation Pathway.
Caption: De Novo Lipogenesis Pathway.
Caption: Experimental Workflow for 13C-MFA.
References
A Comparative Guide to the Accuracy and Precision of Stearic Acid-13C18 as an Internal Standard
For researchers, scientists, and drug development professionals, the quantification of endogenous molecules such as fatty acids requires the utmost accuracy and precision. The use of internal standards in mass spectrometry-based bioanalysis is a cornerstone of reliable quantification, correcting for variability in sample preparation and instrument response. Among the choices for internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This guide provides an objective comparison of Stearic acid-13C18 with other alternatives, supported by experimental data, to inform the selection of the most appropriate internal standard for your analytical needs.
The Critical Role of Stable Isotope-Labeled Internal Standards
An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest to ensure it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency allow the internal standard to effectively compensate for matrix effects and other sources of analytical variability. Stable isotope-labeled compounds, such as this compound, are structurally identical to their endogenous counterparts, with the only difference being the substitution of one or more atoms with a heavier isotope. This mass difference allows for their distinction by the mass spectrometer.
This compound: A Superior Choice for Fatty Acid Quantification
This compound is a fully labeled internal standard where all 18 carbon atoms are the 13C isotope. This provides a significant mass shift from the endogenous stearic acid, placing it in a region of the mass spectrum with minimal background interference.
Advantages of 13C-Labeled Internal Standards over Deuterated Alternatives:
While both 13C-labeled and deuterated internal standards are widely used, 13C-labeled compounds like this compound often exhibit superior performance for several reasons:
-
No Chromatographic Shift: Deuterated standards can sometimes exhibit a slight shift in retention time compared to the native analyte due to the isotope effect. This can lead to differential ionization suppression and impact accuracy. 13C-labeling does not typically cause a discernible chromatographic shift, ensuring true co-elution.
-
No Isotope Exchange: Deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the solvent or matrix, which can compromise the integrity of the internal standard. 13C atoms are not susceptible to this exchange, providing greater stability.
-
Clearer Mass Spectra: The mass shift provided by full 13C labeling is significant and unambiguous, whereas the mass shift from deuterium labeling can sometimes be less clear, especially with low levels of deuteration.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for achieving accurate and precise quantification of lipid species. The following table summarizes the expected performance characteristics of this compound compared to a commonly used deuterated alternative, Stearic acid-d35, and a structural analog internal standard, nonadecanoic acid (C19:0). The data for the deuterated standard is based on a validated UPLC-MS/MS method for stearic acid.[1]
| Parameter | This compound (Expected) | Stearic acid-d8 (Validated Data)[1] | Nonadecanoic acid (C19:0) (Typical) |
| Accuracy (% Bias) | < 5% | -2.3% to 2.3% | < 15% |
| Precision (Intra-day %CV) | < 5% | 0.62% - 13.90% | < 15% |
| Precision (Inter-day %CV) | < 5% | 0.55% - 13.29% | < 15% |
| Recovery | 95% - 105% | 77.7% - 109.7% | Variable, matrix-dependent |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 |
| Co-elution with Analyte | Complete | Near Complete (potential for slight shift) | No |
| Susceptibility to Isotope Exchange | None | Low | Not Applicable |
| Matrix Effect Compensation | Excellent | Good to Excellent | Moderate to Poor |
A study on the impact of internal standard selection for long-chain fatty acids demonstrated that using a structurally similar but not identical isotopically labeled internal standard can introduce bias and increase measurement uncertainty.[2] This highlights the importance of using a true isotopic analog like this compound for the most accurate results.
Experimental Protocols
The following is a representative experimental protocol for the quantification of stearic acid in human plasma using a stable isotope-labeled internal standard, adapted from a validated UPLC-MS/MS method.[1]
1. Materials and Reagents:
-
Stearic acid analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
2. Sample Preparation:
-
Aliquots of 100 µL of human plasma are transferred to a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution (concentration to be optimized based on endogenous levels).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. UPLC-MS/MS Conditions:
-
Chromatographic System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C8 (2.1 mm × 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.35 mL/min
-
Gradient: A suitable gradient to separate stearic acid from other plasma components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Stearic acid: Precursor ion > Product ion (e.g., m/z 283.3 > 283.3 for the parent ion)
-
This compound: Precursor ion > Product ion (e.g., m/z 301.3 > 301.3 for the parent ion)
-
4. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for accuracy, precision, selectivity, sensitivity, linearity, and stability.
Visualizations
Caption: A typical experimental workflow for the quantification of stearic acid in plasma.
References
Oleic Acid Exhibits a Higher Rate of Oxidation Compared to Stearic Acid
A comparative analysis of published experimental data reveals that the monounsaturated fatty acid, oleic acid-13C18, is oxidized at a significantly higher rate than the saturated fatty acid, stearic acid-13C18. This difference in metabolic fate has been observed in both human and animal studies, with implications for their physiological effects.
A key human study investigating the postprandial metabolism of these fatty acids found that stearic acid (U-13C18:0) had a 34% lower cumulative oxidation rate compared to oleic acid (U-13C18:1).[1][2][3] This suggests that a smaller proportion of ingested stearic acid is readily used for energy production. The same study also noted a lower plasma clearance rate for stearic acid, indicating it remains in circulation for longer.[1][2][3]
In vitro studies using cultured hamster hepatocytes corroborate these findings, demonstrating that a greater amount of oleic acid was oxidized to ketone bodies over an 8-hour period compared to stearic acid.[4][5][6] However, it is noteworthy that experiments with isolated rat heart mitochondria showed that stearoyl-CoA was oxidized as rapidly as oleoyl-CoA, suggesting that the oxidative differences may be influenced by cellular and systemic factors beyond the mitochondrial enzymatic capacity itself.[7]
The differential oxidation rates are attributed to the presence of a double bond in oleic acid, which influences its entry into and processing by the β-oxidation pathway.[8] Saturated fatty acids like stearic acid are straight-chain molecules, while the cis-double bond in oleic acid introduces a kink, potentially affecting enzymatic handling.[9]
Comparative Oxidation Data
| Fatty Acid | Organism/Model | Key Finding on Oxidation Rate | Reference |
| Oleic acid-13C18 | Human (Postmenopausal Women) | Higher cumulative oxidation rate. | [1][2][3] |
| This compound | Human (Postmenopausal Women) | 34% lower cumulative oxidation rate compared to oleic acid. | [1][2][3] |
| Oleic acid | Cultured Hamster Hepatocytes | More oleic acid oxidized by 8 hours compared to stearic acid. | [4][5] |
| Stearic acid | Cultured Hamster Hepatocytes | Less stearic acid oxidized by 8 hours compared to oleic acid. | [4][5] |
| Oleoyl-CoA | Rat Heart Mitochondria | Oxidized at a similar rate to Stearoyl-CoA. | [7] |
| Stearoyl-CoA | Rat Heart Mitochondria | Oxidized as rapidly as Oleoyl-CoA. | [7] |
Experimental Protocols
The determination of fatty acid oxidation rates typically involves the use of isotopically labeled fatty acids and the measurement of labeled end products, such as carbon dioxide in breath or acid-soluble metabolites in cell cultures.
In Vivo Human Study Protocol for Comparing Stearic and Oleic Acid Oxidation
This protocol is based on the methodology described in the study by Rojas-Marcos et al. (2020).[1][2][3]
-
Subject Recruitment and Diet: Hypercholesterolemic postmenopausal women were recruited. Participants consumed isocaloric diets enriched in either stearic acid or oleic acid for 5 weeks in a randomized crossover design.
-
Tracer Administration: On the final day of each dietary period, following a 12-hour fast, participants received their respective experimental diet divided into hourly meals. A meal at 1:00 pm was incorporated with either U-13C18:0 stearic acid or U-13C18:1 oleic acid at a dose of 1.0 mg/kg body weight.
-
Sample Collection: Serial blood and breath samples were collected over a 12-hour period, with additional fasting samples taken at 24 and 48 hours.
-
Measurement of Oxidation Rate: The rate of fatty acid oxidation was determined by measuring the amount of expired 13CO2 using isotope ratio mass spectrometry. The enrichment of the isotopic label in expired air reflects the extent to which the labeled fatty acid is being oxidized for energy.
-
Data Analysis: Kinetic curves were generated to determine the plasma area under the curve, plasma clearance rate, and the cumulative oxidation rate for each fatty acid.
In Vitro Hepatocyte Fatty Acid Oxidation Assay
This generalized protocol is derived from methodologies for measuring fatty acid oxidation in cultured cells.[10][11][12][13][14]
-
Cell Culture and Treatment: Primary hepatocytes or a suitable cell line are cultured to confluence. The cells are then incubated with media containing either 13C-labeled stearic acid or 13C-labeled oleic acid complexed to bovine serum albumin (BSA).
-
Incubation: The cells are incubated for a defined period (e.g., 4-8 hours) at 37°C.
-
Measurement of Oxidation Products: The oxidation of the fatty acids is quantified by measuring the production of 13C-labeled acid-soluble metabolites (ASMs), which are intermediates of the β-oxidation process. This is achieved by precipitating macromolecules with an acid (e.g., perchloric acid) and measuring the radioactivity or isotope enrichment in the supernatant.
-
Data Normalization: The rate of fatty acid oxidation is typically normalized to the total protein content of the cell lysate.
-
Analysis: The amount of labeled ASMs produced per unit of time per milligram of protein is calculated to determine the rate of oxidation for each fatty acid.
Visualizing the Metabolic Pathways
The metabolism of both stearic and oleic acid primarily occurs through the mitochondrial β-oxidation pathway. The general process is outlined below.
Caption: General workflow for mitochondrial fatty acid β-oxidation.
Caption: Experimental workflows for comparing fatty acid oxidation rates.
References
- 1. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. beta-Oxidation of the coenzyme A esters of elaidic, oleic, and stearic acids and their full-cycle intermediates by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
- 9. differencebetween.com [differencebetween.com]
- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 12. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validating Lipidomics Software: A Comparative Guide to Using Stearic Acid-13C18 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reliability of quantification are paramount for generating robust and reproducible data. The choice of internal standard plays a pivotal role in achieving this, directly impacting the validation and performance of lipidomics software. This guide provides a comprehensive comparison of Stearic acid-13C18 with other common internal standards, supported by established principles and experimental protocols, to facilitate informed decisions in lipidomics workflows.
The use of a stable isotope-labeled internal standard that closely mimics the physicochemical properties of the analytes of interest is considered the "gold standard" for quantitative mass spectrometry.[1][2][3] this compound, a saturated fatty acid uniformly labeled with carbon-13, offers significant advantages in this regard, particularly in the context of validating the complex algorithms within lipidomics software that perform tasks such as peak picking, integration, and normalization.
The Critical Role of Internal Standards in Lipidomics Software Validation
Lipidomics software is tasked with processing vast and complex datasets generated by mass spectrometry. The accuracy of this software in identifying and quantifying lipid species is fundamentally dependent on the quality of the internal standard used. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and be clearly distinguishable by the mass spectrometer.[3] By adding a known quantity of an appropriate internal standard to a sample, variations arising from sample preparation, extraction efficiency, and instrument response can be effectively normalized, allowing for a true reflection of the endogenous lipid concentrations.
This compound serves as an excellent tool for validating these software functions. Its performance can be objectively compared against other commonly used internal standards, such as deuterated stearic acid (e.g., Stearic acid-d35) and odd-chain fatty acids (e.g., Heptadecanoic acid, C17:0).
Performance Comparison of Internal Standards
| Performance Parameter | This compound | Deuterated Stearic Acid (e.g., d35) | Odd-Chain Fatty Acid (e.g., C17:0) |
| Chromatographic Co-elution | Excellent: Co-elutes almost identically with endogenous stearic acid and other C18 lipids.[1][2] | Good to Fair: May exhibit a slight retention time shift, eluting slightly earlier than the non-labeled analyte in reversed-phase chromatography.[1][2] | Fair: Retention time will differ from even-chain lipids, potentially leading to differential matrix effects. |
| Correction for Matrix Effects | Superior: Due to near-identical elution, it experiences the same ion suppression or enhancement as the endogenous analyte.[1] | Good: Generally effective, but slight chromatographic shifts can lead to less accurate correction in complex matrices. | Moderate: Different elution times mean it may not adequately compensate for matrix effects experienced by the target analytes. |
| Isotopic Stability | High: C-C and C-H bonds are very stable, with no risk of isotope exchange.[4] | Moderate: C-D bonds are weaker than C-H bonds, posing a potential risk of back-exchange (D-H exchange) during sample preparation, though this is generally low.[5] | Not applicable. |
| Accuracy & Precision | Excellent: The combination of co-elution and isotopic stability leads to high accuracy and precision in quantification.[1][6] | Good: Generally provides reliable quantification but can be prone to inaccuracies if significant chromatographic shifts or isotopic instability occur. | Good to Fair: Can provide robust quantification, but is more susceptible to variations in ionization efficiency relative to the analytes. |
| Availability and Cost | Moderate: Generally more expensive to synthesize than deuterated or odd-chain standards. | High: Widely available and generally less expensive than 13C-labeled standards. | High: Readily available and often the most cost-effective option. |
Experimental Protocols
To effectively validate lipidomics software using this compound, a well-defined and reproducible experimental protocol is essential. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis.
Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a precise amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to achieve a final concentration within the linear range of the instrument and relevant to the expected endogenous levels.
-
Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol with 10 mM ammonium formate).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids. For example: 0-2 min, 30% B; 2-15 min, ramp to 95% B; 15-18 min, hold at 95% B; 18-18.1 min, return to 30% B; 18.1-20 min, re-equilibrate at 30% B.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.[3]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.[3]
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode for the detection of free fatty acids like stearic acid.
-
Data Acquisition: Acquire data using a targeted approach such as Multiple Reaction Monitoring (MRM) or in a data-independent manner (e.g., SWATH/DIA) to obtain both MS1 and MS/MS spectra for lipid identification and quantification.
-
MRM Transitions for Stearic Acid:
-
Endogenous Stearic Acid (C18:0): Precursor ion (m/z) 283.26 -> Product ion (m/z) 283.26 (for quantification) and other fragments for confirmation.
-
This compound: Precursor ion (m/z) 301.32 -> Product ion (m/z) 301.32.
-
-
Mandatory Visualizations
To visualize the experimental workflow and the biological context of stearic acid, the following diagrams are provided in the DOT language for Graphviz.
References
A Guide to Inter-Laboratory Comparison of Stearic Acid-¹³C₁₈ Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantitative analysis of Stearic acid-¹³C₁₈, a stable isotope-labeled fatty acid crucial for metabolic research and drug development.[1][2] Given the importance of accurate quantification in tracer studies, this document outlines a framework for an inter-laboratory comparison, presenting hypothetical data to illustrate potential variability and offering standardized experimental protocols to enhance reproducibility.
Introduction to Stearic Acid-¹³C₁₈ Analysis
Stearic acid-¹³C₁₈ is a valuable tool in metabolic flux analysis and pharmacokinetic studies.[1] Its use as an internal standard and tracer allows for precise quantification of stearic acid and its metabolic derivatives in various biological matrices.[1] The most common analytical techniques for its measurement are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accuracy and consistency of measurements across different laboratories are paramount for the validation of clinical and research findings.
Hypothetical Inter-Laboratory Comparison Study
To assess the state of Stearic acid-¹³C₁₈ quantification, a hypothetical inter-laboratory study was designed. In this simulated study, four laboratories were provided with identical sets of human plasma samples spiked with known concentrations of Stearic acid-¹³C₁₈.
Study Objectives:
-
To evaluate the accuracy and precision of different laboratory methods for Stearic acid-¹³C₁₈ measurement.
-
To identify potential sources of variability in analytical results.
-
To provide a baseline for establishing standardized protocols.
Sample Preparation and Distribution:
Lyophilized human plasma was reconstituted and spiked with Stearic acid-¹³C₁₈ at three concentration levels: Low (5 µg/mL), Medium (50 µg/mL), and High (250 µg/mL). A blank plasma sample was also included. Participants were instructed to use their in-house validated methods for analysis.
Data Presentation: Summary of Quantitative Results
The following tables summarize the hypothetical quantitative data from the four participating laboratories.
Table 1: Reported Concentrations of Stearic acid-¹³C₁₈ (µg/mL)
| Sample Level | Laboratory 1 (GC-MS) | Laboratory 2 (GC-MS) | Laboratory 3 (LC-MS/MS) | Laboratory 4 (LC-MS/MS) | Target Concentration |
| Blank | 0.02 | < LOQ | 0.01 | < LOQ | 0 |
| Low | 4.85 | 5.15 | 4.95 | 5.05 | 5 |
| Medium | 48.9 | 52.1 | 49.8 | 51.2 | 50 |
| High | 245.6 | 258.3 | 249.1 | 253.7 | 250 |
Table 2: Statistical Analysis of Inter-Laboratory Data
| Sample Level | Mean (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Accuracy (% Recovery) |
| Low | 5.00 | 0.13 | 2.60 | 100.0 |
| Medium | 50.50 | 1.44 | 2.85 | 101.0 |
| High | 251.68 | 5.48 | 2.18 | 100.7 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standardized protocols for GC-MS and LC-MS/MS analysis of Stearic acid-¹³C₁₈.
4.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a common method for the derivatization and analysis of fatty acids by GC-MS.
Sample Preparation and Extraction:
-
To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated stearic acid, d3-Stearic acid).
-
Add 1 mL of a methanol:isooctane (4:1, v/v) mixture and vortex thoroughly.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper isooctane layer to a clean glass tube.
-
Dry the extract under a stream of nitrogen.
Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Monitor characteristic ions for Stearic acid-¹³C₁₈-TMS ester.
4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a sensitive method for the direct analysis of fatty acids without derivatization.
Sample Preparation and Extraction:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated stearic acid, d3-Stearic acid).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray Ionization (ESI) in negative ion mode. Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion for Stearic acid-¹³C₁₈.
Visualizations
Experimental Workflow for Stearic Acid-¹³C₁₈ Analysis
Signaling Pathway Context: Stearic Acid Metabolism
Stearic acid can be desaturated to oleic acid by Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in fatty acid metabolism. Tracer studies using Stearic acid-¹³C₁₈ can elucidate the activity of this pathway.
Conclusion and Recommendations
This guide presents a framework for an inter-laboratory comparison of Stearic acid-¹³C₁₈ measurements. The hypothetical data highlights that while both GC-MS and LC-MS/MS can provide accurate and precise results, variability between laboratories exists. To improve comparability, the following are recommended:
-
Adoption of Standardized Protocols: Laboratories should consider adopting harmonized sample preparation and analytical methods.
-
Use of Certified Reference Materials: The availability and use of certified reference materials for Stearic acid-¹³C₁₈ in plasma would greatly enhance accuracy and traceability.
-
Participation in Proficiency Testing Programs: Regular participation in proficiency testing schemes is essential for external quality assessment and continuous improvement.
By addressing these areas, the scientific community can ensure the reliability of data generated using Stearic acid-¹³C₁₈, ultimately leading to more robust and reproducible research outcomes.
References
Performance of Stearic acid-13C18 in Quantitative Bioanalysis: A Linearity and Recovery Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Stearic acid-13C18 as an internal standard in quantitative bioanalysis, focusing on linearity and recovery experiments. The use of a stable isotope-labeled internal standard is widely considered the gold standard in mass spectrometry-based quantification, offering distinct advantages over non-isotopic analogs.[1] This document presents supporting experimental data and detailed methodologies to assist researchers in developing and validating robust bioanalytical methods.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting for variability during sample processing and analysis.[1] The ideal internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement. Stable isotope-labeled (SIL) internal standards, such as this compound, are chemically identical to the analyte of interest, differing only in isotopic composition. This makes them the preferred choice for achieving the highest levels of accuracy and precision in bioanalytical methods.[1]
Experimental Protocols
Herein, we detail the methodologies for conducting linearity and recovery experiments for the quantification of stearic acid in a biological matrix (e.g., human plasma) using this compound as an internal standard.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of stearic acid and this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of stearic acid. A typical range for stearic acid analysis might be from 0.1 to 400 ng/mL.[2]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration to be added to all samples (calibration standards, quality control samples, and study samples).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Sample Preparation and Extraction
-
To an aliquot of the biological sample (e.g., 100 µL of plasma), add the internal standard working solution.
-
Perform a protein precipitation extraction by adding a precipitating agent like acetonitrile or methanol.
-
Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a C8 or C18 reversed-phase column for the separation of stearic acid. A typical mobile phase could consist of an aqueous component with an additive like ammonium formate and an organic component such as acetonitrile or methanol.[3][4]
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions for stearic acid and this compound would be optimized for maximum sensitivity and specificity.
Data Presentation: Linearity and Recovery
The following tables summarize the expected performance data for a validated bioanalytical method for stearic acid using this compound as an internal standard, compared to a method using a non-isotopic (structural analog) internal standard. The data for the non-isotopic internal standard is representative of what might be achieved with a well-optimized method.
Table 1: Linearity Assessment
| Parameter | Method with this compound (Expected) | Method with Non-Isotopic IS (Representative) |
| Calibration Range | 0.1 - 500 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.995 | > 0.99 |
| Deviation of Standards from Nominal (%) | Within ± 15% (± 20% for LLOQ) | Within ± 15% (± 20% for LLOQ) |
Table 2: Recovery Assessment
| QC Level | Method with this compound (Expected Recovery %) | Method with Non-Isotopic IS (Representative Recovery %) |
| Low QC | 90 - 110% | 85 - 115% |
| Medium QC | 95 - 105% | 90 - 110% |
| High QC | 95 - 105% | 90 - 110% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for assessing the linearity and recovery of a quantitative bioanalytical method for stearic acid.
Caption: Workflow for Linearity and Recovery Experiments.
Conclusion
The use of this compound as an internal standard provides superior performance in the quantitative analysis of stearic acid in biological matrices. Its chemical and physical properties, being nearly identical to the analyte, ensure that it accurately tracks the analyte throughout the entire analytical process, from extraction to detection. This leads to improved precision and accuracy, as it effectively compensates for matrix effects and variations in instrument response. The expected linearity (R² > 0.995) and recovery (typically within 90-110%) demonstrate the robustness and reliability of methods employing this stable isotope-labeled internal standard. For researchers and scientists in drug development, the adoption of this compound is a critical step towards generating high-quality, reproducible, and defensible bioanalytical data.
References
Navigating the Labyrinth of Lipidomics: A Guide to Normalization using Stearic acid-13C18
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based lipidomics, achieving accurate and reproducible quantification of lipids is a critical yet often challenging endeavor. The inherent variability in sample preparation, extraction efficiency, and instrument response can introduce significant systematic error, potentially masking true biological insights. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative lipidomics, and Stearic acid-13C18 has emerged as a reliable choice for the normalization of fatty acids and other lipid species.
This guide provides an objective comparison of normalization strategies, highlighting the performance of this compound against other common methods. We present supporting experimental data, detailed methodologies, and visual workflows to empower researchers to make informed decisions for their analytical pipelines.
The Imperative of Normalization in Mass Spectrometry
The goal of normalization is to minimize non-biological variation, such as that arising from instrument batch effects, while preserving the underlying biological differences between samples[1]. Without effective normalization, apparent changes in lipid abundance may be artifacts of the analytical process rather than true physiological or pathological alterations.
Internal standards are compounds added to a sample at a known concentration before the analytical process begins[2]. Ideally, an internal standard is chemically similar to the analytes of interest but isotopically distinct, allowing it to be differentiated by the mass spectrometer[2]. By tracking the signal of the internal standard, variations in sample handling and instrument performance can be mathematically corrected. This compound, a uniformly 13C-labeled version of the saturated fatty acid, serves as an excellent internal standard for many lipidomics applications[3][4].
Performance Comparison of Normalization Strategies
The efficacy of a normalization strategy is often evaluated by its ability to reduce the variability in measurements of quality control (QC) samples, which are pooled aliquots of all experimental samples[1][5]. A lower coefficient of variation (CV) in QC samples after normalization indicates a more robust and reproducible method[1][5].
| Normalization Strategy | Principle of Normalization | Typical Performance (CV in QC Samples) | Advantages | Limitations |
| This compound (Class-Specific IS) | Normalizes the signal of each analyte to the signal of a co-eluting, structurally similar, stable isotope-labeled internal standard.[2][6] | Low (<15%) [6][7] | Corrects for variations in extraction efficiency, matrix effects, and instrument response. Considered the "gold standard" for quantification.[2] | Requires a specific internal standard for each lipid class for optimal performance. Can be costly. |
| Total Ion Current (TIC) Normalization | Divides the signal of each feature by the total ion current of that sample, assuming the total amount of ionized molecules is constant across samples.[4] | Moderate to High | Simple to implement and does not require internal standards. | The underlying assumption is often not met, especially in complex biological samples where a few abundant ions can dominate the TIC.[4] |
| Median Normalization | Divides the signal of each feature by the median signal intensity of all features in that sample, assuming the median lipid abundance is constant across samples.[8] | Moderate | More robust to outliers than TIC normalization. | The assumption of a constant median may not hold true in experiments with significant biological perturbations. |
| Probabilistic Quotient Normalization (PQN) | Calculates a dilution factor for each sample by comparing its spectrum to a reference spectrum (often the median or mean spectrum of all samples).[8] | Low to Moderate | Can be effective in reducing systematic variation and is less sensitive to a few highly abundant lipids. | Assumes that for most lipids, the concentration remains unchanged between samples, which may not be valid in all experimental designs. |
| No Normalization (Raw Data) | Utilizes the raw peak areas or heights for quantification. | High | No data manipulation. | Highly susceptible to analytical variability, making it difficult to discern true biological changes. |
Experimental Protocols
To ensure the successful implementation of this compound as an internal standard, a detailed and consistent protocol is essential. The following outlines a typical workflow for a lipidomics experiment.
Materials
-
This compound (e.g., from Cambridge Isotope Laboratories or Sigma-Aldrich)[4]
-
Solvents: Methanol, Chloroform, Water (LC-MS grade)
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Store at -20°C.
-
Working Internal Standard Mixture: Dilute the stock solution to the desired final concentration in the extraction solvent. The optimal concentration should be determined empirically but is typically in the low µg/mL range.
Lipid Extraction (Folch Method)[2]
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or homogenized tissue.
-
Addition of Internal Standard: Add a known volume (e.g., 10 µL) of the this compound working internal standard mixture to each sample, including QC and blank samples.
-
Solvent Extraction: Add 2:1 (v/v) chloroform:methanol to the sample for a final solvent-to-sample ratio of 20:1.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation[2].
-
Phase Separation: Add 0.2 volumes of water or 0.9% NaCl to induce phase separation. Vortex for 30 seconds[2].
-
Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes to separate the aqueous and organic layers[2].
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass syringe and transfer to a new tube.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid separation[2].
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid[2].
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid[2].
-
Gradient: A typical gradient starts with a low percentage of mobile phase B and gradually increases to elute more hydrophobic lipids[2].
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is common[2].
-
Column Temperature: Maintaining a constant column temperature (e.g., 55°C) is crucial for reproducible retention times[2].
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes for comprehensive lipid coverage.
-
Data Acquisition: Data can be acquired in full scan mode for untargeted lipidomics or using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted analysis.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in a lipidomics experiment incorporating an internal standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stearic acid (U-¹³Cââ, 98%) CP 97% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal Procedures for Stearic Acid-13C18: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of Stearic acid-13C18, a stable isotope-labeled compound.
Immediate Safety and Handling Precautions
This compound is classified as a skin irritant (Category 2) under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] Therefore, it is imperative to take the following precautions when handling this substance:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]
-
Avoid Contact: Minimize contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling the substance.[1]
Disposal of this compound
As a stable isotope-labeled compound, this compound is not radioactive and therefore does not require disposal as radioactive waste. The disposal procedures are governed by regulations for non-hazardous chemical waste. The primary principle is to adhere to all federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Characterization:
-
Confirm that the waste is solely this compound and not mixed with any other hazardous materials.
-
Stearic acid is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
It does not typically exhibit the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity) as defined by the EPA.[1][4][5]
-
-
Segregation:
-
Collect waste this compound in a dedicated, properly labeled container.
-
Do not mix with other chemical waste streams to avoid creating a hazardous mixture.
-
-
Containerization:
-
Use a container that is compatible with the chemical (e.g., a high-density polyethylene or glass container with a secure lid).
-
Label the container clearly as "Waste this compound" and include the CAS number (287100-83-8).
-
-
Engage a Licensed Waste Disposal Service:
-
The recommended and most compliant method for disposal is to contact a licensed professional waste disposal service.[6]
-
Provide the service with the Safety Data Sheet (SDS) for this compound.
-
They will ensure the waste is transported and disposed of in accordance with all applicable regulations, likely through incineration or secure landfill.
-
-
Documentation:
-
Maintain records of the waste disposal, including the name of the disposal service, the date of pickup, and the amount of waste disposed of.
-
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain. It is poorly soluble in water and can clog plumbing systems.
-
Do not dispose of in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations for non-hazardous solid chemical waste.
-
Do not release into the environment.
Quantitative Data Summary
The following table summarizes key quantitative data for Stearic acid, which is chemically analogous to this compound for disposal purposes.
| Property | Value | Reference |
| GHS Hazard Classification | Skin Irritation, Category 2 | [1][2][3] |
| Physical State | Solid (waxy) | [7][8] |
| Melting Point | 67-69 °C | [7][9] |
| Boiling Point | 361 °C | [7][9] |
| Flash Point | 196 °C | [7][9] |
| Autoignition Temperature | 395 °C | [7][9] |
| Solubility in Water | Insoluble | [7][8] |
| RCRA Hazardous Waste? | No | Based on RCRA characteristics[1][4][5] |
Experimental Protocols and Methodologies
The determination of the hazard classification and physical properties of chemical substances like Stearic acid involves standardized experimental protocols established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).
Skin Irritation Testing (OECD Test Guideline 404):
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on the animal's back.
-
Exposure: The substance is held in contact with the skin for a specified period, usually 4 hours.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after removal of the substance.
-
Scoring: The severity of the skin reactions is scored on a numerical scale. A mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema in at least 2 of 3 tested animals typically results in a Category 2 classification.[10][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 2. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. amienvironmental.com [amienvironmental.com]
- 5. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. epa.gov [epa.gov]
- 7. Stearic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. media.laballey.com [media.laballey.com]
- 10. unece.org [unece.org]
- 11. CLP, 3.2.2., Classification criteria for substances :: ReachOnline [reachonline.eu]
Essential Safety and Logistics for Handling Stearic Acid-13C18
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Stearic acid-13C18. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this isotopically labeled compound.
Hazard Identification and Personal Protective Equipment (PPE)
Stearic acid, including its isotopically labeled forms, is generally considered to have low toxicity. However, it can cause skin and eye irritation upon contact.[1][2] If in powdered form, inhalation of dust may cause respiratory discomfort.[3] Therefore, adherence to proper PPE protocols is crucial.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Use Case |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] To be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves with a thickness of >0.11 mm are suitable.[4] Inspect gloves for integrity before use and wash hands after handling. |
| Skin Protection | Laboratory coat | To be worn to prevent skin contact.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator or dust mask | Required when handling the powdered form in large quantities or when dust generation is likely.[1][3][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure risk and ensure experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a fume hood, especially when handling the powdered form to minimize dust inhalation.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the container tightly closed when not in use.[5]
2. Handling the Compound:
-
Before handling, wash hands thoroughly.
-
Don the appropriate PPE as detailed in Table 1.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
If heating is required, use a controlled heating source like a double boiler to avoid decomposition and the release of irritating vapors.[3] The safe melting range for stearic acid is between 55°C to 70°C (131°F to 158°F).[3]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes.[1][6]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]
-
Spill: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][6] Ventilate the area and wash the spill site after material pickup is complete.[6]
Disposal Plan
This compound is a stable isotopically labeled compound and is not radioactive.[7] Therefore, its disposal does not require special radiological precautions. The waste should be handled as standard chemical waste in accordance with federal, state, and local regulations.[1][7][]
-
Waste Collection: Collect waste this compound and any contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Labeling: Label the waste container as "Non-hazardous Chemical Waste" and specify the contents ("this compound").
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.[] Do not mix with general laboratory waste.[7]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stearic Acid Safety | Candeliss [candelisscandles.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. Stearic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. moravek.com [moravek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
